Cordycepin triphosphate
Description
Properties
IUPAC Name |
[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIHPCYXRYQPSD-BAJZRUMYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014467 | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73-04-1, 71997-32-5 | |
| Record name | 3′-Deoxyadenosine 5′-(tetrahydrogen triphosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cordycepin Triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01860 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'-Deoxyadenosine 5'-triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cordycepin 5'-triphosphate sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORDYCEPIN TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59P84ZU54H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Intracellular Conversion of Cordycepin to Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cordycepin (3'-deoxyadenosine), a naturally occurring nucleoside analog, exhibits a wide range of pharmacological activities, including potent anti-cancer and anti-inflammatory effects. Its therapeutic efficacy is contingent upon its intracellular conversion to the active metabolite, cordycepin triphosphate (Cor-TP). This technical guide provides a comprehensive overview of the enzymatic pathways governing this bioactivation, detailed experimental protocols for its study, and quantitative data on its metabolic fate. Understanding this intracellular conversion is critical for the rational design of cordycepin-based therapeutics and for optimizing their clinical application.
The Intracellular Metabolic Pathway of Cordycepin
Upon cellular uptake, cordycepin is primarily metabolized through two competing pathways: phosphorylation to its active triphosphate form and deamination to an inactive metabolite.
-
Phosphorylation Pathway: Cordycepin is sequentially phosphorylated to cordycepin monophosphate (Cor-MP), diphosphate (Cor-DP), and finally to the active this compound (Cor-TP). This process is initiated by adenosine kinase. Cor-TP, being a structural analog of adenosine triphosphate (ATP), can then interfere with various ATP-dependent cellular processes, most notably RNA synthesis, by acting as a chain terminator.[1] Additionally, the intermediate, Cor-MP, can allosterically activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][3]
-
Deamination Pathway: Cordycepin can be deaminated by adenosine deaminase (ADA) to 3'-deoxyinosine, which is generally considered an inactive metabolite.[1] The balance between the kinase and deaminase activities is a crucial determinant of the intracellular concentration of Cor-TP and, consequently, the pharmacological response.
The following diagram illustrates the intracellular conversion of cordycepin.
Caption: Intracellular metabolism of cordycepin.
Quantitative Data on Cordycepin Metabolism
The intracellular concentrations of cordycepin and its metabolites are crucial for its biological activity. The following tables summarize quantitative data from studies on cordycepin metabolism.
Table 1: Intracellular Concentrations of Cordycepin and its Metabolites in MCF-7 Cells
| Time (hours) | Cordycepin (µM) | 3'-deoxyinosine (µM) | This compound (µM) |
| 0.5 | 10.2 | 1.5 | 5.8 |
| 1 | 12.5 | 2.1 | 10.5 |
| 2 | 15.1 | 3.0 | 18.2 |
| 4 | 18.9 | 4.2 | 25.6 |
| 8 | 20.3 | 5.8 | 30.1 |
| 24 | 12.1 | 8.9 | 15.3 |
Data derived from a study treating MCF-7 cells with 50 µM cordycepin.[4]
Table 2: Pharmacokinetic Parameters of Cordycepin in Rats (Intravenous Administration)
| Parameter | Value |
| Elimination Half-Life (t½) | 5.1 ± 1.2 min |
| Clearance | 1.16 ± 0.44 L/min/kg |
Data from intravenous administration of 10 mg/kg cordycepin in rats.[1]
Detailed Experimental Protocols
Quantification of Intracellular Cordycepin and its Phosphorylated Metabolites by LC-MS/MS
This protocol describes the extraction and quantification of cordycepin, Cor-MP, Cor-DP, and Cor-TP from cultured cells.
A. Materials and Reagents
-
Cell culture medium and supplements
-
Cordycepin
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Internal standards (e.g., stable isotope-labeled cordycepin and its phosphates)
-
Cell scrapers
-
Microcentrifuge tubes
-
High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)
-
Reversed-phase C18 column
B. Sample Preparation
-
Seed cells in appropriate culture plates and treat with cordycepin for the desired time points.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any remaining particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
C. LC-MS/MS Analysis
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes (e.g., 0-5% B over 2 min, 5-95% B over 8 min, hold at 95% B for 2 min, return to 5% B and equilibrate).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM transitions for each analyte and internal standard should be optimized.
-
D. Data Analysis
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a standard curve.
The following diagram outlines the experimental workflow for quantifying intracellular cordycepin metabolites.
Caption: Workflow for LC-MS/MS quantification of cordycepin metabolites.
Adenosine Kinase Activity Assay
This protocol describes a method to measure the activity of adenosine kinase in converting cordycepin to Cor-MP.
A. Materials and Reagents
-
Cell or tissue lysate containing adenosine kinase
-
Cordycepin
-
[γ-³²P]ATP
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)
-
Developing solvent (e.g., 0.75 M LiCl)
-
Phosphorimager or scintillation counter
B. Assay Procedure
-
Prepare a reaction mixture containing the reaction buffer, cordycepin, and [γ-³²P]ATP.
-
Initiate the reaction by adding the cell lysate.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding EDTA or by heating.
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the developing solvent to separate the unreacted [γ-³²P]ATP from the product, [³²P]Cor-MP.
-
Dry the TLC plate and visualize the radioactive spots using a phosphorimager.
-
Quantify the amount of product formed by measuring the radioactivity of the Cor-MP spot.
AMPK Activation Assay by Western Blot
This protocol describes the detection of AMPK activation by measuring the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).[5]
A. Materials and Reagents
-
Cell culture reagents
-
Cordycepin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
B. Procedure
-
Treat cells with cordycepin for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Signaling Pathways Modulated by Cordycepin Metabolites
The intracellular metabolites of cordycepin, Cor-MP and Cor-TP, modulate distinct signaling pathways, leading to its diverse pharmacological effects.
-
AMPK Pathway Activation by Cor-MP: Cor-MP mimics AMP and activates AMPK. Activated AMPK phosphorylates downstream targets to switch on catabolic pathways and switch off anabolic processes, contributing to the metabolic regulatory effects of cordycepin.[2][3]
-
Inhibition of RNA Synthesis by Cor-TP: As an ATP analog lacking a 3'-hydroxyl group, Cor-TP acts as a chain terminator when incorporated into a growing RNA strand by RNA polymerases.[6] This leads to the inhibition of transcription and is a major mechanism of its cytotoxic effects.
The following diagram depicts the signaling pathways affected by cordycepin's metabolites.
Caption: Signaling pathways modulated by cordycepin metabolites.
Conclusion
The intracellular conversion of cordycepin to its triphosphate form is a pivotal process that underpins its therapeutic potential. A thorough understanding of the enzymes and pathways involved, coupled with robust analytical methods for quantification, is essential for the advancement of cordycepin and its analogs as clinical candidates. The methodologies and data presented in this guide offer a framework for researchers to investigate the intricate pharmacology of this promising natural product.
References
- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Incorporation of Cordycepin Triphosphate into RNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring nucleoside analog with significant interest in drug development due to its broad biological activities, including anticancer and antiviral properties. Its mechanism of action primarily stems from its intracellular conversion to cordycepin triphosphate (CoTP), which then acts as a potent inhibitor of RNA synthesis. This technical guide provides a comprehensive overview of the enzymatic incorporation of CoTP into RNA, detailing the underlying molecular mechanisms, the enzymes involved, and the consequential effects on cellular processes. Furthermore, this document presents quantitative kinetic data for CoTP incorporation and detailed experimental protocols for its study, serving as a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug discovery.
Introduction: The Molecular Basis of Cordycepin's Activity
Cordycepin is an adenosine analog that lacks a hydroxyl group at the 3' position of its ribose sugar. This seemingly minor structural modification has profound biological consequences. Once inside the cell, cordycepin is phosphorylated by cellular kinases to its active form, cordycepin 5'-triphosphate (CoTP). Due to its structural similarity to adenosine triphosphate (ATP), CoTP can be recognized and utilized as a substrate by various cellular enzymes, most notably RNA polymerases and poly(A) polymerases.
The critical feature of CoTP is the absence of the 3'-hydroxyl group. In a growing RNA chain, the 3'-hydroxyl group of the last nucleotide is essential for forming a phosphodiester bond with the incoming nucleotide triphosphate. When an RNA polymerase incorporates CoTP into a nascent RNA strand, the lack of a 3'-hydroxyl group prevents the addition of the next nucleotide, leading to the irreversible termination of RNA chain elongation. This process of chain termination is the primary mechanism by which cordycepin exerts its cytotoxic and antiviral effects.
Enzymatic Incorporation and Chain Termination
The enzymatic incorporation of CoTP is a competitive process with the natural substrate, ATP. Several key enzymes are involved in this process:
-
RNA Polymerases (I, II, and III): These enzymes are responsible for the transcription of all genes within the cell. In vitro studies have demonstrated that RNA polymerases from various organisms, including yeast and mammals, can incorporate CoTP, leading to premature termination of transcription.[1]
-
Poly(A) Polymerases (PAPs): These enzymes add a polyadenine tail to the 3' end of messenger RNA (mRNA) precursors, a crucial step for mRNA stability, export, and translation. CoTP is a potent inhibitor of PAPs, leading to the shortening of poly(A) tails and, in some cases, complete inhibition of polyadenylation.[2]
-
Viral RNA-Dependent RNA Polymerases (RdRps): Many viruses with RNA genomes rely on their own RdRps for replication. These enzymes are also susceptible to inhibition by CoTP, making cordycepin a potential broad-spectrum antiviral agent.[3][4]
The consequences of CoTP incorporation are significant and multifaceted. Premature termination of transcription leads to the production of truncated, non-functional RNAs. Inhibition of polyadenylation results in unstable mRNAs that are rapidly degraded, leading to a global reduction in protein synthesis.[2] In the context of viral infections, the termination of viral RNA synthesis directly inhibits viral replication.[3]
Quantitative Analysis of this compound Incorporation
The efficiency of CoTP as a substrate and inhibitor for various polymerases can be quantified through kinetic studies. The following tables summarize the available quantitative data.
| Enzyme | Organism/Virus | Substrate/Inhibitor | K | K | k | Notes |
| RNA Polymerase I | Dictyostelium discoideum | 3'-dCTP (vs CTP) | 3.0 | Competitive inhibition.[1] | ||
| RNA Polymerase II | Dictyostelium discoideum | 3'-dCTP (vs CTP) | 3.0 | Competitive inhibition.[1] | ||
| RNA Polymerase I | Dictyostelium discoideum | 3'-dUTP (vs UTP) | 2.0 | Competitive inhibition.[1] | ||
| RNA Polymerase II | Dictyostelium discoideum | 3'-dUTP (vs UTP) | 2.0 | Competitive inhibition.[1] | ||
| Wheat-germ RNA Polymerase II | Triticum aestivum | This compound | Apparent negative cooperativity observed.[5] | |||
| Yeast Poly(A) Polymerase (Pap1) | Saccharomyces cerevisiae | 3'-dATP | Crystal structure in complex with 3'-dATP has been solved.[6] |
Signaling Pathways and Experimental Workflows
The incorporation of this compound into RNA initiates a cascade of cellular events. The following diagrams illustrate the key signaling pathway and experimental workflows used to study this phenomenon.
Figure 1: Cordycepin Activation and RNA Synthesis Inhibition Pathway. This diagram illustrates the intracellular conversion of cordycepin to its active triphosphate form (CoTP) and its subsequent competitive inhibition of RNA polymerases and poly(A) polymerase, leading to RNA chain termination and impaired polyadenylation.
Figure 2: Experimental Workflow for Studying CoTP Incorporation. This flowchart outlines the key in vitro and in vivo/cellular experimental approaches used to investigate the enzymatic incorporation of this compound into RNA and its consequences.
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments used to study the enzymatic incorporation of CoTP into RNA.
In Vitro Transcription Assay for IC₅₀ Determination
This assay measures the inhibitory effect of CoTP on RNA synthesis by a purified RNA polymerase.
Materials:
-
Purified RNA Polymerase (e.g., HeLa cell nuclear extract or recombinant enzyme)
-
Linear DNA template containing a promoter and a transcribed region of known length
-
ATP, GTP, CTP, UTP solutions (10 mM each)
-
[α-³²P]UTP (10 mCi/mL)
-
This compound (CoTP) stock solution
-
Transcription buffer (e.g., 20 mM HEPES-KOH pH 7.9, 100 mM KCl, 0.2 mM EDTA, 0.5 mM DTT, 20% glycerol)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 8 M urea)
-
TBE buffer
Procedure:
-
Prepare a master mix of transcription components on ice, excluding the NTPs and CoTP. For a 25 µL reaction, this typically includes transcription buffer, DNA template (e.g., 100 ng), and RNA polymerase (e.g., 1-2 units).
-
Prepare serial dilutions of CoTP in nuclease-free water.
-
Set up a series of reaction tubes, each containing a different concentration of CoTP. Include a no-CoTP control.
-
Prepare an NTP mix containing ATP, GTP, CTP at a final concentration of 500 µM each, and UTP at a lower concentration (e.g., 25 µM) supplemented with [α-³²P]UTP.
-
Initiate the transcription reactions by adding the NTP mix to each tube.
-
Incubate the reactions at 30°C for 30-60 minutes.
-
Stop the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel and run the electrophoresis until the dye markers have migrated sufficiently.
-
Expose the gel to a phosphor screen or X-ray film.
-
Quantify the intensity of the full-length transcript bands for each CoTP concentration.
-
Plot the percentage of inhibition against the logarithm of the CoTP concentration and determine the IC₅₀ value.
Primer Extension Analysis to Map Termination Sites
This technique is used to identify the precise nucleotide positions where RNA synthesis is terminated by the incorporation of CoTP.[7][8]
Materials:
-
Total RNA isolated from control and cordycepin-treated cells
-
A ³²P-labeled DNA oligonucleotide primer (20-30 nt) complementary to a known sequence in the target RNA, downstream of the expected termination sites.
-
Reverse transcriptase (e.g., AMV or M-MLV)
-
dNTP mix (10 mM each)
-
Reverse transcription buffer
-
Stop solution (as above)
-
Denaturing polyacrylamide sequencing gel
Procedure:
-
Anneal the ³²P-labeled primer to the total RNA (e.g., 10-20 µg) by heating to 65°C for 10 minutes and then slowly cooling to room temperature.
-
Prepare a reverse transcription master mix containing reverse transcription buffer, dNTPs, and reverse transcriptase.
-
Initiate the primer extension reaction by adding the master mix to the annealed RNA-primer mix.
-
Incubate at 42°C for 60 minutes.
-
Stop the reaction by adding stop solution.
-
Denature the samples at 95°C for 5 minutes.
-
Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same primer and a DNA template of the target gene.
-
Expose the gel to a phosphor screen or X-ray film.
-
The bands in the primer extension lanes will correspond to the 5' ends of the cDNAs, which represent the termination sites of RNA synthesis. The size of the extension products can be determined by comparison with the sequencing ladder.
Northern Blot Analysis of RNA from Cordycepin-Treated Cells
Northern blotting is used to assess the integrity and abundance of specific mRNAs in response to cordycepin treatment.[9]
Materials:
-
Total RNA from control and cordycepin-treated cells
-
Denaturing agarose gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Prehybridization and hybridization buffer
-
A radiolabeled DNA or RNA probe specific for the gene of interest
-
Wash buffers of varying stringency
Procedure:
-
Denature the RNA samples (10-20 µg per lane) in formamide/formaldehyde loading buffer at 65°C for 15 minutes.
-
Separate the RNA by size on a denaturing agarose gel.
-
Transfer the RNA from the gel to a nylon membrane by capillary action or electroblotting.
-
Immobilize the RNA to the membrane by UV crosslinking.
-
Prehybridize the membrane in hybridization buffer at 42°C for at least 1 hour to block non-specific binding sites.
-
Add the radiolabeled probe to the hybridization buffer and incubate overnight at 42°C.
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Expose the membrane to a phosphor screen or X-ray film.
-
Analyze the resulting bands to determine the size and relative abundance of the target mRNA. A smear or smaller-sized bands in the cordycepin-treated samples may indicate RNA degradation or premature termination.
Poly(A) Tail Length Analysis using [³²P]-Cordycepin and RNase Digestion
This method allows for the direct labeling and size determination of poly(A) tails.[10]
Materials:
-
Total RNA
-
[α-³²P]this compound
-
Yeast Poly(A) Polymerase
-
RNase A and RNase T1
-
Denaturing polyacrylamide gel
Procedure:
-
In a reaction tube, combine total RNA (e.g., 5 µg), yeast poly(A) polymerase, and [α-³²P]this compound in the appropriate reaction buffer.
-
Incubate at 37°C for 30 minutes to allow the addition of a single radiolabeled cordycepin monophosphate to the 3' end of all RNA molecules with a free 3'-OH group, including the end of the poly(A) tail.
-
Stop the labeling reaction by heat inactivation.
-
Digest the non-poly(A) portion of the RNA by adding RNase A and RNase T1 and incubating at 37°C for 60 minutes.
-
Precipitate the remaining radiolabeled poly(A) tails.
-
Resuspend the pellet in formamide loading dye and denature at 95°C.
-
Separate the poly(A) tails by size on a high-resolution denaturing polyacrylamide gel.
-
Expose the gel to a phosphor screen or X-ray film.
-
The distribution of radioactivity on the gel will reflect the length distribution of the poly(A) tails in the original RNA sample.
Conclusion and Future Directions
The enzymatic incorporation of this compound into RNA is a well-established mechanism that underlies the potent biological activities of cordycepin. As a chain terminator of RNA synthesis, CoTP effectively disrupts transcription and polyadenylation, leading to widespread cellular consequences. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the molecular pharmacology of cordycepin and its potential as a therapeutic agent.
Future research in this area should focus on several key aspects. Firstly, there is a need for more comprehensive kinetic data on the incorporation of CoTP by a wider range of RNA polymerases, including those from various pathogens, to better understand its spectrum of activity. Secondly, further elucidation of the downstream signaling pathways affected by cordycepin-induced transcriptional stress will provide deeper insights into its pleiotropic effects. Finally, the development of more sophisticated in vivo models will be crucial for translating the in vitro findings into effective therapeutic strategies for cancer and infectious diseases. The continued exploration of the intricate interplay between cordycepin, RNA polymerases, and cellular metabolism holds great promise for the development of novel and effective therapeutic interventions.
References
- 1. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic co-operativity of wheat-germ RNA polymerase II with adenosine 5'-[beta gamma-imido]triphosphate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of yeast poly(A) polymerase alone and in complex with 3'-dATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Circadian Regulation of Poly(A) Tail Length - PMC [pmc.ncbi.nlm.nih.gov]
cordycepin triphosphate as a chain terminator in transcription
An In-depth Technical Guide on Cordycepin Triphosphate as a Chain Terminator in Transcription
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring adenosine analog with significant biological activities, including anti-proliferative, anti-inflammatory, and antiviral properties.[1][2] Upon intracellular phosphorylation to its active form, this compound (CoTP), it functions as a potent disruptor of nucleic acid synthesis. This guide provides a comprehensive technical overview of the core mechanism by which CoTP acts as a chain terminator in transcription. It details the molecular interactions, impacts on cellular signaling pathways, quantitative inhibitory data, and the experimental protocols used to elucidate these functions.
The Core Mechanism: RNA Chain Termination
The primary mechanism of CoTP's action lies in its structural similarity to adenosine triphosphate (ATP).[2] RNA polymerases and poly(A) polymerases cannot effectively distinguish CoTP from ATP, leading to its incorporation into nascent RNA chains.[3][4]
The critical difference is the absence of a hydroxyl group at the 3' position of CoTP's ribose sugar moiety. In normal transcription, the 3'-hydroxyl group is essential for forming a phosphodiester bond with the incoming nucleotide triphosphate. When CoTP is incorporated, this reaction cannot proceed, leading to the immediate and irreversible cessation of RNA chain elongation.[3][5] This premature termination results in truncated, non-functional RNA transcripts. While the effect on RNA polymerases is notable, cordycepin is a particularly efficient chain terminator for mRNA polyadenylation by poly(A) polymerases.[1][6]
Impact on Cellular Signaling Pathways
Beyond its direct role in transcription, cordycepin exerts profound effects on critical cellular signaling pathways, often contributing to its therapeutic potential. The active metabolite, CoTP, is believed to be the primary mediator of these effects.[7]
Notably, cordycepin has been shown to inhibit the PI3K/AKT/mTOR signaling cascade, a central regulator of cell proliferation, survival, and protein synthesis.[7][8][9] It can reduce the phosphorylation of key downstream effectors like Akt and 4E-binding protein (4EBP).[1][10] Concurrently, cordycepin can activate the AMP-activated protein kinase (AMPK) pathway.[1] AMPK activation can, in turn, inhibit mTOR signaling, suggesting a multi-pronged mechanism for controlling cell growth.[1] These effects on signal transduction can occur rapidly, within 30 minutes of treatment, indicating a swift cellular response.[7]
Quantitative Data on Cordycepin's Inhibitory Activity
The efficacy of cordycepin varies significantly across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying its cytotoxic and anti-proliferative effects.
| Cell Line / System | Effect Measured | IC50 Value | Incubation Time | Citation |
| Human Gallbladder Cancer (NOZ) | Cell Growth Inhibition | ~19.2 µg/mL | 48 hours | [4] |
| Human Gallbladder Cancer (GBC-SD) | Cell Growth Inhibition | ~398.1 µg/mL | 48 hours | [4] |
| Various Cell Lines (Median) | Cytotoxicity | 135 µM | 24 or 48 hours | [11] |
| Human Colon Cancer (Caco-2) | Cell Proliferation Inhibition | 107.2 µg/mL | 24 hours | [12] |
| SARS-CoV-2 Replication | Antiviral Activity (EC50) | ~2 µM | Not Specified | [5] |
Key Experimental Protocols
Investigating the effects of CoTP as a transcription chain terminator involves a range of molecular and cellular biology techniques.
In Vitro Transcription Assay
This assay directly measures the effect of CoTP on RNA synthesis by purified RNA polymerases.
-
Reaction Setup: A reaction mixture is prepared containing a DNA template with a strong promoter, purified RNA polymerase, and a buffer with essential ions (e.g., Mg2+).
-
Nucleotide Mix: Four separate tubes are prepared, each containing the four standard NTPs (ATP, GTP, CTP, UTP), with one being radioactively labeled (e.g., [α-³²P]UTP).
-
Inhibitor Addition: this compound (CoTP) is added at varying concentrations to the experimental tubes. A control tube receives no CoTP.
-
Initiation & Elongation: The reaction is initiated by adding the RNA polymerase and incubated at 37°C to allow transcription. A compound like heparin can be added to prevent re-initiation, ensuring only a single round of transcription is analyzed.[13]
-
Termination: The reaction is stopped by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then exposed to a phosphor screen or X-ray film. A dose-dependent decrease in the length and quantity of full-length transcripts indicates chain termination.[3][14]
Poly(A) Tail Length Analysis
This method assesses cordycepin's specific impact on the polyadenylation of mRNA.
-
Cell Treatment: Cells (e.g., HeLa, NIH3T3) are treated with varying concentrations of cordycepin for a defined period (e.g., 2 hours).[6]
-
RNA Isolation: Total or nuclear/cytoplasmic RNA is extracted from the treated and control cells.
-
3' End Labeling: The 3' ends of the isolated RNA are labeled, for example, with [α-³²P]cordycepin and poly(A) polymerase.
-
RNase Digestion: The labeled RNA is digested with RNase A and RNase T1, which degrade non-poly(A) RNA, leaving the poly(A) tails intact.
-
Analysis: The remaining radioactively labeled poly(A) tails are resolved on a high-percentage denaturing polyacrylamide gel and visualized by autoradiography. A cordycepin-dependent reduction in the length of the poly(A) smear indicates inhibition of polyadenylation.[3][6]
Cell Viability (MTT) Assay
This colorimetric assay quantifies the effect of cordycepin on cell proliferation and viability.
-
Cell Seeding: Cells (e.g., Caco-2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[12]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of cordycepin. Control wells receive medium without the drug.
-
Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Quantification: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.[12]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in signaling cascades.
-
Cell Treatment and Lysis: Cells are treated with cordycepin for various time points (e.g., 0-60 minutes).[10] After treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-phospho-Akt Ser473 or anti-total-Akt).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a chemiluminescent reaction upon substrate addition. The signal is captured using a digital imager. The ratio of phosphorylated to total protein is then calculated to determine the effect of cordycepin.[1][10]
Conclusion
This compound acts as a definitive RNA chain terminator due to the absence of a 3'-hydroxyl group, a mechanism well-supported by in vitro studies.[3][14] In a cellular context, its biological effects are multifaceted, extending to the potent modulation of key signaling pathways like PI3K/AKT/mTOR and AMPK.[1][7] This dual-pronged action—directly halting RNA synthesis and altering fundamental cellular signaling—underpins its therapeutic potential in oncology and virology. The experimental protocols outlined herein provide a robust framework for researchers and drug development professionals to further investigate and harness the unique properties of this powerful adenosine analog.
References
- 1. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cordycepin generally inhibits growth factor signal transduction in a systems pharmacology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of Cordycepin Triphosphate on Purine Metabolism
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from the fungus Cordyceps militaris, has garnered significant attention for its broad spectrum of biological activities, including potent anticancer and anti-inflammatory effects.[1][2] Upon cellular uptake, cordycepin is phosphorylated to its active form, cordycepin triphosphate (3'dATP or COR-TP).[3][4] This guide provides a comprehensive technical overview of the mechanisms by which this compound perturbs purine metabolism. We will explore its role as an ATP mimic, its impact on critical signaling pathways such as AMP-activated protein kinase (AMPK), and its function as a potent inhibitor of RNA polyadenylation. This document includes a summary of quantitative data, detailed experimental protocols for assessing cordycepin's effects, and visual diagrams of key metabolic and signaling pathways to facilitate a deeper understanding for research and drug development applications.
Mechanism of Action of this compound
The biological effects of cordycepin are primarily mediated by its triphosphate derivative, COR-TP.[5] Cordycepin enters the cell via equilibrative nucleoside transporters and is sequentially phosphorylated by cellular kinases to cordycepin monophosphate (COR-MP), diphosphate (COR-DP), and finally the active triphosphate (COR-TP).[6][7] The structural similarity of COR-TP to adenosine triphosphate (ATP) is the foundation of its multifaceted impact on cellular processes.[4]
Inhibition of RNA Synthesis and Polyadenylation
One of the most well-documented mechanisms of COR-TP is the disruption of RNA synthesis and processing. Due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, COR-TP acts as an RNA chain terminator when incorporated into a nascent RNA strand by RNA polymerases.[5][8]
More potently, COR-TP competitively inhibits poly(A) polymerase (PAP), the enzyme responsible for adding the poly(A) tail to eukaryotic mRNAs.[9][10] This inhibition leads to shorter poly(A) tails, which compromises mRNA stability, nuclear export, and translational efficiency, ultimately affecting protein synthesis.[1][9] The inhibition of polyadenylation is considered a primary mechanism for cordycepin's cytotoxic and anti-proliferative effects.[1][10][11]
Modulation of Cellular Signaling Pathways
COR-TP's structural mimicry of ATP allows it to interfere with numerous ATP-dependent signaling pathways.
AMPK Activation: Cordycepin is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7] Interestingly, this activation is not necessarily mediated by an increase in the AMP/ATP ratio, as is canonical for AMPK activation.[12][13] Instead, cordycepin is converted to cordycepin monophosphate (CoMP), which mimics the allosteric activating effect of AMP on the AMPK γ-subunit.[6][14] Activation of AMPK by cordycepin leads to the inhibition of anabolic pathways, such as mTOR signaling, and the promotion of catabolic processes to restore cellular energy balance.[1]
Other Kinase Pathways: Cordycepin and its derivatives have been shown to modulate other critical signaling cascades often dysregulated in cancer, including the PI3K/Akt and MAPK pathways.[2][15] By competing with ATP, COR-TP can disrupt the activity of kinases within these pathways, leading to downstream effects on cell proliferation, survival, and apoptosis.
Quantitative Data on Cordycepin's Effects
The following tables summarize key quantitative data from studies investigating the effects of cordycepin and its metabolites.
Table 1: Cellular Potency and Metabolite Concentrations
| Parameter | Cell Line | Condition | Value | Reference |
|---|---|---|---|---|
| IC₅₀ (48 hours) | MM.1S (Multiple Myeloma) | Continuous Incubation | 10 µM | [10] |
| IC₅₀ (72 hours) | MM.1S (Multiple Myeloma) | Continuous Incubation | 2 µM | [10] |
| General IC₅₀ Range | Various Cancer Cell Lines | 24 or 48 hours | 15 µM to 2 mM | [16] |
| Intracellular 3'dATP | MM.1S (Multiple Myeloma) | 10 µM Cordycepin for 6 hours | ~40 µM | [10] |
| Kₘ for 3'dATP | Yeast Poly(A) Polymerase | In vitro assay | 6 µM |[10] |
Table 2: Effects on Intracellular Adenine Nucleotide Levels
| Treatment | Cell Line | Effect on AMP/ATP Ratio | Effect on ATP Levels | Effect on AMP Levels | Reference |
|---|---|---|---|---|---|
| 0.1–10 µM Cordycepin | HepG2 | No significant change | No significant change | No significant change | [12] |
| Cordycepin (2 hours) | MCF-7 | Ratio decreased | Increased | Slightly reduced |[13] |
Note: The conflicting data on nucleotide levels highlight that cordycepin's activation of AMPK is context-dependent and not always reliant on altering the cellular energy charge.
Key Experimental Protocols
Protocol: Quantification of Intracellular Nucleotide Pools via LC-MS/MS
This protocol provides a generalized method for the extraction and quantification of intracellular nucleotides like ATP, ADP, AMP, and their cordycepin-derived counterparts.
1. Cell Culture and Treatment:
-
Culture cells to 60-80% confluency in appropriate multi-well plates (e.g., 6-well plates).
-
Treat cells with desired concentrations of cordycepin and/or other compounds for the specified time. Include vehicle-only control wells.
2. Metabolite Extraction:
-
Aspirate the culture medium completely.
-
Immediately place the plate on dry ice and add 1 mL of ice-cold extraction solvent (e.g., 80% methanol or 0.6 N perchloric acid) to each well to quench metabolic activity.[17]
-
Scrape the cells from the plate surface in the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Perform repeated freeze-thaw cycles (e.g., three times using liquid nitrogen and a 37°C water bath) to ensure complete cell lysis.[18]
-
Centrifuge the lysate at high speed (e.g., 13,000 x g) for 15 minutes at 4°C to pellet insoluble material.[19]
-
Collect the supernatant containing the polar metabolites.
3. Sample Preparation for LC-MS/MS:
-
If using perchloric acid, neutralize the extract by adding a calculated amount of potassium carbonate (K₂CO₃) and incubate on ice to precipitate potassium perchlorate.[17][19] Centrifuge again to remove the precipitate.
-
If using a methanol-based solvent, dry the supernatant using a speed vacuum system.[18]
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50:50 methanol:water.[18]
-
Spike samples with appropriate isotope-labeled internal standards for accurate quantification.[20][21]
-
Filter the final sample through a 0.22 µm filter before injection.
4. LC-MS/MS Analysis:
-
Chromatography: Use a suitable column for separating polar analytes, such as a C18 reversed-phase column with an ion-pairing agent (e.g., tributylamine or hexylamine) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[22][23]
-
Mobile Phase: A typical gradient elution involves two buffers: Buffer A (e.g., 10 mM ammonium formate in water) and Buffer B (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted quantification of each nucleotide.[21][24] The specific precursor-to-product ion transitions for each analyte must be optimized.
Protocol: Cell Viability and Apoptosis Assay
This protocol uses Annexin V staining and flow cytometry to assess apoptosis induced by cordycepin.
1. Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of cordycepin for desired time points (e.g., 24, 48 hours). Include a vehicle control.
2. Cell Harvesting and Staining:
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC (or another fluorophore) and a viability dye like Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
-
Analyze the stained cells promptly using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by cordycepin treatment.[10][25]
Visualizations: Pathways and Workflows
Cordycepin Metabolism and Primary Mechanisms of Action
References
- 1. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Mechanism of Activation of AMPK by Cordycepin. | Sigma-Aldrich [merckmillipore.com]
- 8. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A Systematic Review of the Biological Effects of Cordycepin | MDPI [mdpi.com]
- 17. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]
- 20. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Uptake and Phosphorylation of Cordycepin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the critical mechanisms governing the efficacy of cordycepin (3'-deoxyadenosine), a promising nucleoside analog with a broad spectrum of therapeutic properties. Understanding the processes of cellular entry and subsequent metabolic activation is fundamental to harnessing its full potential in drug development. This document details the transport mechanisms, enzymatic phosphorylation, downstream signaling consequences, and relevant experimental protocols for studying these phenomena.
Cellular Uptake: The Gateway for Cordycepin's Activity
The biological activity of cordycepin is contingent upon its entry into the target cell. This process is primarily mediated by protein channels embedded in the cell membrane.
Mechanism of Transport Cordycepin, being an adenosine analog, utilizes the cell's own nucleoside transport systems. The predominant mechanism for its cellular entry is through Equilibrative Nucleoside Transporters (ENTs) , with a particular reliance on ENT1 .[1][2] These transporters facilitate the movement of nucleosides down their concentration gradient. The uptake of cordycepin can be competitively inhibited by ENT inhibitors such as dipyridamole, which is often used experimentally to confirm the transporter's role.[2]
Intracellular Phosphorylation: The Activation Cascade
Upon entering the cell, cordycepin must be metabolically activated through a series of phosphorylation steps to exert its primary biological effects. It is considered a pro-drug, as its phosphorylated metabolites are the active molecules.[2][3][4]
The activation is initiated by adenosine kinase (ADK) , which converts cordycepin into cordycepin 5'-monophosphate (CoMP).[2][5] This is the rate-limiting step and can be blocked by adenosine kinase inhibitors like ABT-702.[2] CoMP is then further phosphorylated to cordycepin 5'-diphosphate (CoDP) and subsequently to cordycepin 5'-triphosphate (CoTP).[2]
These phosphorylated forms have distinct roles:
-
Cordycepin Monophosphate (CoMP): Functions as an AMP analog, leading to the potent activation of AMP-activated protein kinase (AMPK).[2][4]
-
Cordycepin Triphosphate (CoTP): Can be mistakenly incorporated into newly synthesized RNA chains by RNA polymerases.[1] Because it lacks a 3'-hydroxyl group, it acts as a chain terminator, thereby inhibiting RNA synthesis.[2] It can also compete with ATP in various enzymatic reactions.[1][6]
Downstream Signaling: Activation of AMPK
A primary mechanism through which cordycepin regulates cellular metabolism is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][7]
The activation occurs because cordycepin monophosphate (CoMP) is structurally similar to adenosine monophosphate (AMP) and acts as an AMP mimetic.[2] CoMP binds to the γ-subunit of AMPK, inducing a conformational change that promotes the phosphorylation of Thr172 on the α-subunit by upstream kinases (e.g., LKB1).[2][7] This phosphorylation event activates AMPK, which in turn phosphorylates numerous downstream targets to restore cellular energy balance. A key downstream target is Acetyl-CoA Carboxylase (ACC), which is inactivated upon phosphorylation at Ser79.[2][7]
References
- 1. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]
- 2. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Activation of AMPK by Cordycepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Cordycepin Triphosphate with RNA Polymerase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cordycepin, a naturally occurring adenosine analog, has garnered significant scientific interest due to its diverse biological activities, including anti-tumor, anti-viral, and anti-inflammatory properties. Its primary mechanism of action at the molecular level involves its intracellular conversion to cordycepin triphosphate (Cor-TP), which then interferes with nucleic acid synthesis. This technical guide provides a comprehensive overview of the interaction between this compound and RNA polymerase, detailing its mechanism of action, inhibitory kinetics, and the downstream cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for studying this interaction, and includes visualizations of the relevant molecular pathways and experimental workflows.
Mechanism of Action: Chain Termination and Competitive Inhibition
Cordycepin's molecular structure is the key to its function. It is structurally similar to adenosine but lacks a hydroxyl group at the 3' position of its ribose moiety.[1][2] This structural difference is critical to its role as an inhibitor of RNA synthesis.
Once inside the cell, cordycepin is phosphorylated to its active form, this compound (Cor-TP).[3] Due to its resemblance to adenosine triphosphate (ATP), Cor-TP can be recognized and incorporated into the nascent RNA strand by RNA polymerase during transcription.[1] However, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the premature termination of RNA chain elongation.[2][4]
The inhibition of RNA synthesis by Cor-TP is a competitive process, with Cor-TP competing with ATP for the active site of RNA polymerase.[5][6] This has been demonstrated in various systems, including picornavirus and plant viral RNA polymerases, where the inhibitory effect of Cor-TP could be reversed by increasing the concentration of ATP.[5][6]
While this compound can inhibit DNA-dependent RNA polymerases I, II, and III, it has been shown to be a more potent inhibitor of poly(A) polymerase, the enzyme responsible for adding the poly(A) tail to messenger RNA (mRNA) precursors.[3][4] This leads to the production of mRNAs with shorter poly(A) tails, which can affect their stability and translational efficiency.[4]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of this compound and its analogs has been quantified in various studies. The following tables summarize the key kinetic parameters, providing a comparative view of its effect on different RNA polymerases.
Table 1: Inhibition of DNA-Dependent RNA Polymerases by Cordycepin Analogs
| Enzyme | Organism | Analog | Substrate | K_m (µM) | K_i (µM) | Inhibition Type |
| RNA Polymerase I/II | Dictyostelium discoideum | 3'-dCTP | CTP | 6.3 | 3.0 | Competitive |
| RNA Polymerase I/II | Dictyostelium discoideum | 3'-dUTP | UTP | 6.3 | 2.0 | Competitive |
Data from: Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells.[7]
Table 2: Inhibition of Viral RNA-Dependent RNA Polymerase by this compound
| Virus | Enzyme | IC_50 (µM) |
| SARS-CoV-2 | RNA-dependent RNA polymerase (RdRp) | 29 |
Data from: Inhibitory effect of GS-443902 and cordycepin-TP on the SARS-CoV-2 RdRp complex.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with RNA polymerase and its cellular effects.
In Vitro Transcription Assay
This assay directly measures the inhibitory effect of this compound on the activity of purified RNA polymerase.
Materials:
-
Purified RNA polymerase
-
Linear DNA template containing a promoter recognized by the RNA polymerase (e.g., T7, SP6)
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
[α-³²P]-UTP or other radiolabeled NTP
-
This compound
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., formamide with loading dyes)
-
Denaturing polyacrylamide gel
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction Setup: In an RNase-free microcentrifuge tube, assemble the transcription reaction on ice. A typical 20 µL reaction includes:
-
4 µL of 5x transcription buffer
-
2 µL of 100 mM DTT
-
1 µL of RNase inhibitor
-
1 µL of DNA template (e.g., 1 µg)
-
2 µL of a mix of ATP, GTP, CTP (e.g., 10 mM each)
-
1 µL of UTP (at a lower concentration to increase specific activity, e.g., 500 µM)
-
1 µL of [α-³²P]-UTP
-
Varying concentrations of this compound (and a no-inhibitor control)
-
1 µL of RNA polymerase (e.g., 10-20 units)
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA polymerase) for 1-2 hours.
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Denaturation: Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel and run at a constant power until the dye front reaches the bottom.
-
Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA transcripts.
-
Analysis: Quantify the band intensities to determine the extent of inhibition by this compound.
Poly(A) Tail Length Analysis using RNase H and Oligo(dT)
This method is used to assess the effect of cordycepin on the length of mRNA poly(A) tails in vivo.
Materials:
-
Total RNA or mRNA isolated from control and cordycepin-treated cells
-
Oligo(dT)₁₂₋₁₈ primer
-
RNase H
-
RNase H buffer
-
Northern blotting reagents (formaldehyde, MOPS buffer, etc.)
-
Gene-specific probe for the mRNA of interest
Procedure:
-
RNA Preparation: Isolate high-quality total RNA or mRNA from cells.
-
RNase H Digestion:
-
In two separate tubes, add 10-20 µg of RNA.
-
To one tube, add oligo(dT)₁₂₋₁₈ primer. To the other (control), add nuclease-free water.
-
Anneal the primer by heating at 65°C for 5 minutes and then cooling on ice.
-
Add RNase H buffer and RNase H to both tubes.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding EDTA.
-
-
Northern Blotting:
-
Run the digested RNA samples on a denaturing formaldehyde-agarose gel.
-
Transfer the RNA to a nylon membrane.
-
Hybridize the membrane with a radiolabeled gene-specific probe.
-
-
Visualization and Analysis:
-
Expose the membrane to a phosphorimager screen or autoradiography film.
-
Compare the migration of the mRNA from the oligo(dT)-treated and control samples. A shift in the band for the oligo(dT)-treated sample indicates the removal of the poly(A) tail, and the size of the shift corresponds to the length of the tail.
-
Chromatin Immunoprecipitation (ChIP)-Seq
ChIP-seq can be used to determine if cordycepin treatment affects the association of RNA polymerase II with specific gene regions, providing insights into transcription initiation, elongation, and termination.
Materials:
-
Control and cordycepin-treated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody against RNA polymerase II (e.g., anti-Rpb1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it to fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for RNA polymerase II.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome to identify regions enriched for RNA polymerase II binding. Compare the binding profiles between control and cordycepin-treated samples.
Western Blot Analysis of mTOR and AMPK Signaling
This protocol is used to investigate the downstream effects of cordycepin on key signaling pathways that regulate cell growth and metabolism.
Materials:
-
Control and cordycepin-treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-AMPKα (Thr172)
-
Total AMPKα
-
Phospho-S6K (Thr389)
-
Total S6K
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of cordycepin on the activation of these signaling pathways.
Signaling Pathways and Experimental Workflows
The cellular effects of cordycepin extend beyond the direct inhibition of RNA synthesis. It has been shown to modulate key signaling pathways, including the mTOR and AMPK pathways, which are central regulators of cell growth, proliferation, and metabolism.
Cordycepin's Impact on mTOR and AMPK Signaling
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that integrates signals from growth factors and nutrients to regulate protein synthesis, cell growth, and proliferation. The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, being activated under conditions of low energy (high AMP:ATP ratio) and promoting catabolic processes while inhibiting anabolic processes, including mTOR signaling.
Cordycepin, by being converted to cordycepin monophosphate, can mimic AMP and activate AMPK.[3] Activated AMPK can then inhibit the mTOR complex 1 (mTORC1) through the phosphorylation of TSC2 and Raptor, leading to a downstream reduction in protein synthesis.[9][10]
Experimental Workflow for Investigating Cordycepin's Effects
A typical workflow to elucidate the multifaceted effects of cordycepin on a cellular level is depicted below. This involves treating cells with cordycepin, followed by a series of molecular and cellular assays to assess its impact on transcription, signaling, and cell phenotype.
Logical Relationship of Cordycepin's Action
The following diagram illustrates the logical flow from the administration of cordycepin to its ultimate cellular effects, highlighting the key molecular events.
Conclusion and Future Directions
This compound acts as a potent inhibitor of RNA synthesis through a well-defined mechanism of chain termination. Its competitive inhibition with ATP and its pronounced effect on poly(A) polymerase highlight its potential as a tool for studying transcription and as a therapeutic agent. The downstream effects on critical signaling pathways like mTOR and AMPK further underscore its complex biological activity.
Future research should focus on several key areas:
-
Structural Studies: Elucidating the crystal structure of RNA polymerase in complex with this compound would provide invaluable insights into the precise molecular interactions and the basis for its inhibitory activity.
-
Differential Sensitivity: Further investigation is needed to understand the differential sensitivity of various cellular and viral RNA polymerases to this compound, which could inform the development of more selective therapeutic agents.
-
In Vivo Efficacy and Delivery: While in vitro studies are compelling, more research is required to optimize the in vivo delivery and efficacy of cordycepin, potentially through the development of prodrugs or novel delivery systems.
This technical guide provides a solid foundation for researchers and drug development professionals working with cordycepin. The provided data, protocols, and visualizations are intended to facilitate further research into the fascinating and therapeutically promising interactions of this natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of this compound on in vitro RNA synthesis by picornavirus polymerase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Summary of the AMPK and mTOR signaling pathways [pfocr.wikipathways.org]
- 10. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
Cordycepin Triphosphate (3'-dATP): A Technical Guide to its Application as an ATP Analog in Cellular Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordycepin, a naturally occurring adenosine analog, has garnered significant interest within the scientific community for its potent and varied biological activities. Upon cellular uptake, cordycepin is rapidly phosphorylated to its triphosphate form, cordycepin triphosphate (3'-dATP), which acts as a potent ATP analog. This technical guide provides an in-depth exploration of the core mechanisms by which 3'-dATP interferes with fundamental cellular processes. We will detail its role as a chain-terminating inhibitor of polyadenylation and DNA synthesis, and its modulatory effects on critical signaling pathways including mTOR, AMPK, PI3K/AKT, and MEK/ERK. This document serves as a comprehensive resource, offering quantitative data on enzyme inhibition, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.
Introduction
Cordycepin, or 3'-deoxyadenosine, is a nucleoside analog originally isolated from the fungus Cordyceps militaris. Its structural similarity to adenosine allows it to be readily transported into cells and subsequently metabolized by cellular kinases to form cordycepin monophosphate (3'-dAMP), diphosphate (3'-dADP), and the biologically active triphosphate (3'-dATP).[1][2] The key structural difference, the absence of a hydroxyl group at the 3' position of the ribose sugar, is the foundation of its mechanism of action as an ATP analog. This seemingly minor modification has profound consequences for a multitude of ATP-dependent enzymatic reactions, making 3'-dATP a valuable tool for studying cellular processes and a promising candidate for therapeutic development.[3]
Mechanism of Action
The biological effects of cordycepin are primarily mediated by its triphosphate metabolite, 3'-dATP, which functions as an ATP analog in a variety of cellular reactions. Its mechanisms of action can be broadly categorized into two main areas: nucleic acid synthesis termination and modulation of protein kinase-mediated signaling pathways.
Chain Termination in Nucleic Acid Synthesis
The absence of the 3'-hydroxyl group in 3'-dATP makes it a potent chain terminator of nucleic acid synthesis. Once incorporated into a growing RNA or DNA strand by a polymerase, the lack of a 3'-OH prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting elongation.[4][5]
-
Inhibition of Polyadenylation: 3'-dATP is a strong inhibitor of poly(A) polymerase (PAP), the enzyme responsible for adding the poly(A) tail to precursor messenger RNA (pre-mRNA).[6][7] This inhibition leads to shorter poly(A) tails, which can affect mRNA stability, nuclear export, and translation efficiency.[8]
-
Inhibition of DNA Synthesis: 3'-dATP can also be incorporated by DNA polymerases, leading to the termination of DNA chain elongation. This makes it an inhibitor of DNA replication.[9][10]
Modulation of Cellular Signaling Pathways
3'-dATP acts as a competitive inhibitor of ATP for the active sites of numerous protein kinases, thereby modulating their activity and downstream signaling cascades.
-
AMPK/mTOR Pathway: Cordycepin treatment leads to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[6][9] The activation of AMPK is thought to be mediated by the accumulation of cordycepin monophosphate (3'-dAMP), which mimics AMP.[1][2] Inhibition of mTOR signaling affects protein synthesis, cell growth, and proliferation.[9]
-
PI3K/Akt and MEK/ERK Pathways: Cordycepin has been shown to block the PI3K/AKT/mTOR and/or MEK/ERK pathways in various cell lines.[4] These pathways are crucial for cell survival, proliferation, and growth.
Quantitative Data: Enzyme Inhibition by 3'-dATP
The following table summarizes the available quantitative data on the inhibition of various enzymes by this compound (3'-dATP). This data is essential for designing experiments and understanding the potency of 3'-dATP as an inhibitor.
| Enzyme | Organism/Cell Line | Substrate | Ki (Inhibition Constant) | Km (Michaelis Constant) | IC50 | Notes |
| RNA Polymerase I | Novikoff hepatoma (N1S1) cells | ATP | Similar to RNA Pol II | Similar to RNA Pol II | - | 3'-dATP is a competitive inhibitor of ATP.[3] |
| RNA Polymerase II | Novikoff hepatoma (N1S1) cells | ATP | Similar to RNA Pol I | Similar to RNA Pol I | - | 3'-dATP is a competitive inhibitor of ATP.[3] |
| DNA-dependent RNA Polymerase | Dictyostelium discoideum | CTP | 3.0 µM (for 3'-dCTP) | 6.3 µM | - | 3'-dCTP is a competitive inhibitor of CTP.[11] |
| DNA-dependent RNA Polymerase | Dictyostelium discoideum | UTP | 2.0 µM (for 3'-dUTP) | 6.3 µM | - | 3'-dUTP is a competitive inhibitor of UTP.[11] |
| DNA Polymerase | Toluene-treated Escherichia coli | ATP | - | - | ~0.15 mM | Competitive inhibitor of ATP-dependent DNA synthesis.[10][12] |
| AMP-activated protein kinase (AMPK) | Human α2β2γ1 complex | ATP | - | 36 ± 3 µM | - | 3'-dATP can be used as a substrate with similar kinetics to ATP (Km = 22 ± 3 µM).[4] |
| Poly(A) Polymerase (PAP) | Yeast | ATP | - | 6 µM | - | Km value for 3'-dATP.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound (3'-dATP).
In Vitro Polyadenylation and 3' Cleavage Assay
This protocol is adapted from a method to study mRNA 3' end processing and can be used to assess the inhibitory effect of 3'-dATP on polyadenylation.[7]
Objective: To determine the effect of 3'-dATP on the cleavage and polyadenylation of a pre-mRNA substrate in vitro.
Materials:
-
HeLa cell nuclear extract
-
32P-labeled pre-mRNA substrate containing a polyadenylation signal
-
3'-dATP (this compound)
-
ATP
-
Creatine phosphate
-
tRNA
-
Nuclease inhibitor (e.g., RNasin)
-
EDTA
-
Polyvinyl alcohol (PVA)
-
Proteinase K
-
Urea-polyacrylamide gel
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
Procedure:
-
Reaction Setup:
-
Prepare a master mix for the cleavage reaction (total volume 12.5 µL per reaction):
-
2.5 µL of 12.5% PVA
-
1 µL of 0.25 M creatine phosphate
-
1 µL of 0.5 mg/mL tRNA
-
1 µL of 6.25 mM 3'-dATP (cordycepin)
-
0.25 µL of 20 U/µL nuclease-inhibitor
-
1 µL of 25 mM EDTA, pH 8.0
-
0.75 µL RNase-free water
-
-
For the polyadenylation reaction, prepare a similar master mix, but replace 3'-dATP with ATP at a final concentration of 0.25 mM.
-
To each reaction tube, add 5-10 fmol of 32P-labeled pre-mRNA substrate and 3 µL of HeLa nuclear extract.
-
-
Incubation:
-
Incubate the reactions at 30°C for 0, 15, 30, and 60 minutes.
-
-
Reaction Termination and RNA Extraction:
-
Stop the reaction by adding 150 µL of a solution containing 0.3 M sodium acetate, 0.2% SDS, and 1 mM EDTA.
-
Add 2 µL of 10 mg/mL Proteinase K and incubate at 37°C for 15 minutes.
-
Extract the RNA with an equal volume of phenol:chloroform:isoamyl alcohol.
-
Precipitate the RNA with 2.5 volumes of ethanol.
-
-
Analysis:
-
Resuspend the RNA pellet in formamide loading buffer.
-
Separate the RNA products on a urea-polyacrylamide gel.
-
Visualize the results by autoradiography.
-
Expected Results: In the cleavage reaction with 3'-dATP, you should observe the accumulation of the cleaved, unpolyadenylated mRNA precursor. In the polyadenylation reaction with ATP, you will see the appearance of a larger product corresponding to the polyadenylated mRNA. Comparing the reactions with and without 3'-dATP will demonstrate its inhibitory effect on the addition of the poly(A) tail.
DNA Polymerase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 3'-dATP on DNA polymerase activity.
Objective: To quantify the inhibition of DNA polymerase activity by 3'-dATP.
Materials:
-
Purified DNA polymerase (e.g., Taq polymerase, Klenow fragment)
-
Activated calf thymus DNA (or a specific primer-template)
-
dNTP mix (dCTP, dGTP, dTTP)
-
[α-32P]dATP
-
3'-dATP
-
Reaction buffer appropriate for the chosen polymerase
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures (e.g., 50 µL final volume) containing the reaction buffer, activated DNA, and dNTPs (including [α-32P]dATP).
-
Add varying concentrations of 3'-dATP to the experimental tubes. Include a control with no 3'-dATP.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for Klenow, 72°C for Taq) for a set time (e.g., 30 minutes).
-
-
Termination and Precipitation:
-
Stop the reaction by adding ice-cold TCA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
-
Quantification:
-
Measure the radioactivity incorporated into the DNA on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of 3'-dATP compared to the control.
-
Determine the IC50 value of 3'-dATP for the specific DNA polymerase.
-
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to evaluate the inhibitory effect of 3'-dATP on a specific protein kinase.
Objective: To determine the IC50 of 3'-dATP for a target kinase.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate for the kinase
-
[γ-32P]ATP
-
3'-dATP
-
Kinase reaction buffer
-
Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare kinase reactions in a microtiter plate. Each reaction should contain the kinase buffer, the substrate, and a mixture of [γ-32P]ATP and cold ATP.
-
Add a range of concentrations of 3'-dATP to the wells. Include a control with no inhibitor.
-
-
Initiation and Incubation:
-
Start the reaction by adding the purified kinase to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
-
Termination and Spotting:
-
Stop the reaction by adding phosphoric acid.
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
-
Washing:
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
-
Quantification:
-
Measure the radioactivity on the paper using a scintillation counter. This represents the amount of 32P incorporated into the substrate.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each 3'-dATP concentration.
-
Plot the inhibition data to determine the IC50 value.
-
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular pathways affected by this compound and a typical experimental workflow.
Intracellular Conversion of Cordycepin
Inhibition of Polyadenylation by 3'-dATP
Modulation of AMPK and mTOR Signaling by Cordycepin Metabolites
Experimental Workflow for Western Blot Analysis of mTOR Pathway
Conclusion
This compound (3'-dATP) is a versatile and potent ATP analog that serves as an invaluable tool for probing fundamental cellular processes. Its ability to act as a chain terminator in nucleic acid synthesis and as a competitive inhibitor of a wide range of kinases provides a powerful approach to dissecting the roles of these enzymes in cellular function. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of experiments aimed at further elucidating the multifaceted biological activities of cordycepin and its potential as a therapeutic agent. As research continues to unravel the complex interplay of the signaling pathways modulated by 3'-dATP, its importance in both basic research and drug development is set to grow.
References
- 1. promega.kr [promega.kr]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 5. Cordycepin activates AMP-activated protein kinase (AMPK) via interaction with the γ1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 9. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase assay [protocols.io]
An In-depth Technical Guide to the Fundamental Properties of Cordycepin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cordycepin, a naturally occurring adenosine analog, undergoes intracellular phosphorylation to its active form, cordycepin triphosphate (CoTP). As a structural mimic of adenosine triphosphate (ATP), CoTP competitively inhibits various ATP-dependent enzymes, leading to a diverse range of biological effects. This technical guide provides a comprehensive overview of the core properties of this compound, focusing on its mechanism of action, quantitative biochemical data, and its impact on key cellular signaling pathways. Detailed experimental protocols for assays relevant to the study of CoTP are also provided, along with visualizations of critical signaling cascades to facilitate a deeper understanding of its molecular interactions.
Chemical and Physical Properties
Cordycepin, or 3'-deoxyadenosine, is structurally similar to adenosine but lacks the 3'-hydroxyl group on its ribose moiety. This structural difference is fundamental to its biological activity. Once inside the cell, cordycepin is phosphorylated by cellular kinases to form cordycepin monophosphate (CoMP), diphosphate (CoDP), and the biologically active this compound (CoTP).
| Property | Value |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ |
| Molecular Weight | 491.18 g/mol |
| Synonyms | 3'-deoxyadenosine 5'-triphosphate, 3'-dATP |
Mechanism of Action
The primary mechanism of action of this compound stems from its ability to act as an ATP analog. Due to its structural similarity to ATP, CoTP can compete with ATP for the active sites of various enzymes, leading to the inhibition of their normal function.
Inhibition of RNA Synthesis and Polyadenylation
This compound is a potent inhibitor of RNA synthesis. It can be incorporated into growing RNA chains by RNA polymerases. However, due to the absence of the 3'-hydroxyl group, the subsequent addition of the next nucleotide is blocked, leading to premature chain termination.[1][2][3] This disruption of RNA synthesis affects both transcription and viral replication.
Furthermore, CoTP is a strong competitive inhibitor of poly(A) polymerase, the enzyme responsible for adding the poly(A) tail to messenger RNA (mRNA) precursors.[4][5] This inhibition of polyadenylation results in unstable mRNA molecules that are rapidly degraded, ultimately leading to a shutdown of protein synthesis.[6]
Modulation of Cellular Signaling Pathways
This compound's influence extends to various signaling pathways, primarily through the modulation of kinase activity. As many kinases utilize ATP as a phosphate donor, CoTP can interfere with these phosphorylation events. Key pathways affected include:
-
Apoptosis: Cordycepin induces programmed cell death in various cancer cell lines through both intrinsic and extrinsic apoptotic pathways.[7][8][9]
-
AMPK/mTOR Pathway: Cordycepin monophosphate (CoMP), the precursor to CoTP, allosterically activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[10][11] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for cell growth and proliferation.[6][10]
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects of cordycepin and its triphosphate form.
Table 1: IC₅₀ Values of Cordycepin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| NB-4 | Leukemia | 73.2 | [12] |
| U937 | Leukemia | 90.4 | [12] |
| ECA109 | Esophageal Cancer | ~258 (64.8 µg/mL) | [13] |
| TE-1 | Esophageal Cancer | ~241 (60.6 µg/mL) | [13] |
| H1975 | Lung Cancer | 15.34 (48h) | [14] |
| MCF7 | Breast Cancer | 135 | [15] |
| MDA-MB-453 | Breast Cancer | 70 | [15] |
| MCF7 | Breast Cancer | 46.85 | [15] |
Table 2: Kinetic Constants for this compound Inhibition
| Enzyme | Substrate | Kₘ (µM) | Kᵢ (µM) | Organism/System | Reference |
| RNA Polymerase II | CTP | 6.3 | 3.0 (for 3'-dCTP) | Dictyostelium discoideum | (Not in provided search results) |
| RNA Polymerase II | UTP | 6.3 | 2.0 (for 3'-dUTP) | Dictyostelium discoideum | (Not in provided search results) |
Key Signaling Pathways
Apoptosis Induction
This compound induces apoptosis through a multi-faceted approach involving the activation of caspase cascades.
Caption: Cordycepin-induced apoptosis pathway.
AMPK Activation and mTOR Inhibition
Cordycepin monophosphate, the precursor to CoTP, plays a crucial role in modulating cellular metabolism through the AMPK/mTOR pathway.
Caption: AMPK activation and mTOR inhibition by cordycepin.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of cordycepin on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cordycepin stock solution (dissolved in DMSO or PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Prepare serial dilutions of cordycepin in complete medium.
-
Remove the medium from the wells and add 100 µL of the cordycepin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest cordycepin concentration).[16]
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7][16]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes.[16]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: MTT assay workflow.
In Vitro Poly(A) Polymerase Assay
This protocol measures the inhibition of poly(A) polymerase by this compound.
Materials:
-
Recombinant yeast poly(A) polymerase
-
[α-³²P]-cordycepin triphosphate
-
RNA substrate (e.g., total RNA or a specific RNA oligo)
-
5X Poly(A) Polymerase Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.0, 3.0 mM MnCl₂, 0.1 mM EDTA, 1 mM DTT, 500 µg/ml acetylated BSA, 50% glycerol)[7]
-
RNase A and RNase T1
-
Proteinase K
-
Denaturing polyacrylamide gel
Procedure:
-
In a reaction tube, combine 2 µg of total RNA, 400 ng of recombinant yeast poly(A) polymerase, and 0.2 µl of [α-³²P]-cordycepin triphosphate in the 1X Poly(A) Polymerase Reaction Buffer.[6]
-
Incubate the reaction mixture for 30 minutes at 30°C.[6]
-
Stop the reaction by heat inactivation.
-
Digest the RNA with RNase A and RNase T1.[6]
-
Treat with proteinase K to remove the polymerase.[6]
-
Resolve the resulting radioactively labeled poly(A) tails on a denaturing polyacrylamide gel.
-
Visualize the gel by autoradiography. A decrease in the length and intensity of the labeled products in the presence of CoTP indicates inhibition.
Caption: In vitro poly(A) polymerase assay workflow.
Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, in cordycepin-treated cells.
Materials:
-
Cells treated with cordycepin
-
Chilled cell lysis buffer
-
Reaction buffer with DTT
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Induce apoptosis in cells by treating with desired concentrations of cordycepin.
-
Harvest approximately 5 x 10⁶ cells per sample.[17]
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[17]
-
Centrifuge at 12,000 x g for 1 minute at 4°C.[17]
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 100 µg of protein from each cell lysate.[17]
-
Add reaction buffer containing 10 mM DTT to each sample.[17]
-
Add the DEVD-pNA substrate and incubate at 37°C for 2-4 hours.[17]
-
Read the absorbance at 400-405 nm using a microplate reader.[11][17]
-
Calculate the fold increase in caspase-3 activity by comparing the absorbance of cordycepin-treated samples to the untreated control.[17]
Caption: Caspase-3 colorimetric assay workflow.
Conclusion
This compound is a multifaceted molecule with significant potential in therapeutic development, particularly in oncology. Its ability to mimic ATP allows it to interfere with fundamental cellular processes such as RNA synthesis and protein production, and to modulate critical signaling pathways involved in cell survival and proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this promising natural compound. A thorough understanding of its mechanisms of action is paramount for the design of future studies and the development of novel cordycepin-based therapies.
References
- 1. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on in vitro RNA synthesis by picornavirus polymerase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cordycepin-hypersensitive growth links elevated polyphosphate levels to inhibition of poly(A) polymerase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. raybiotech.com [raybiotech.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Mechanisms of Cordycepin Triphosphate: A Technical Guide to its Impact on Biochemical Pathways
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Biochemical Pathways Modulated by Cordycepin Triphosphate.
This in-depth technical guide elucidates the multifaceted mechanisms of action of this compound, the active metabolite of the naturally occurring nucleoside analog cordycepin. This document provides a detailed overview of the key biochemical pathways affected by this potent compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows.
Introduction
Cordycepin (3'-deoxyadenosine), a derivative of the nucleoside adenosine, is a bioactive compound originally isolated from the fungus Cordyceps militaris. Following cellular uptake, cordycepin is phosphorylated to its active form, this compound (Cor-TP). Due to its structural similarity to adenosine triphosphate (ATP), Cor-TP competitively inhibits various ATP-dependent enzymes, leading to a cascade of effects on fundamental cellular processes. This guide focuses on the primary molecular targets of Cor-TP, including the disruption of RNA synthesis and the modulation of critical signaling pathways, providing a valuable resource for researchers exploring its therapeutic potential in oncology, inflammation, and virology.
Inhibition of RNA Synthesis and Polyadenylation
A primary mechanism of action of this compound is the termination of RNA chain elongation and the inhibition of poly(A) tail synthesis, crucial for mRNA stability and translation.
RNA Chain Termination
Due to the absence of a 3'-hydroxyl group on its ribose sugar moiety, the incorporation of Cor-TP into a growing RNA chain by RNA polymerases prevents the formation of a subsequent phosphodiester bond, leading to premature transcription termination.[1][2] This has been demonstrated to impact the synthesis of various RNA species.
Inhibition of Polyadenylation
This compound is a potent competitive inhibitor of poly(A) polymerase (PAP), the enzyme responsible for adding a polyadenylate tail to the 3' end of pre-mRNAs.[2][3][4][5] This inhibition leads to shorter poly(A) tails, resulting in decreased mRNA stability and translational efficiency.[2][4] The initial, rapid polyadenylation of pre-mRNA in the nucleus is particularly sensitive to Cor-TP.[3]
Table 1: Quantitative Data on the Inhibition of RNA Polymerases and Poly(A) Polymerase by this compound Analogs
| Enzyme/Process | Organism/System | Inhibitor | Parameter | Value (µM) | Reference(s) |
| RNA Polymerase I & II | Dictyostelium discoideum | 3'-dCTP | Ki (vs CTP) | 3.0 | [6] |
| RNA Polymerase I & II | Dictyostelium discoideum | 3'-dUTP | Ki (vs UTP) | 2.0 | [6] |
| RNA Polymerase I & II | Dictyostelium discoideum | CTP | Km | 6.3 | [6] |
| RNA Polymerase I & II | Dictyostelium discoideum | UTP | Km | 6.3 | [6] |
Modulation of Key Signaling Pathways
This compound significantly impacts several critical signaling pathways that regulate cell growth, proliferation, metabolism, and survival. The primary pathways affected are the mTOR, AMPK, and MAPK signaling cascades.
The mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation. Cordycepin has been shown to inhibit both mTORC1 and mTORC2 complexes.[2] This inhibition is often mediated through the activation of AMPK, which in turn suppresses mTOR signaling.[2] The downstream effects of mTOR inhibition by cordycepin include reduced phosphorylation of Akt and 4E-binding protein (4EBP), leading to a decrease in protein synthesis.[2]
The AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway is a crucial cellular energy sensor. Cordycepin, after being converted to cordycepin monophosphate (Cor-MP), mimics AMP and allosterically activates AMPK.[2] This activation is a key event that triggers downstream effects, including the inhibition of the mTOR pathway and the regulation of metabolic processes.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Cordycepin's effect on the MAPK pathway is complex and can be cell-type dependent.[7] It has been shown to modulate the activity of the key MAPK members: ERK, JNK, and p38. In some cancer cells, cordycepin enhances the activity of JNK and p38, which are generally associated with pro-apoptotic signaling.[8][9] Conversely, it can also inhibit the ERK pathway, which is often linked to cell proliferation and survival.[10]
Table 2: IC50 Values of Cordycepin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference(s) |
| U2OS | Osteosarcoma | 48 | 155.1 | [11] |
| U2OS | Osteosarcoma | 72 | 131.6 | [11] |
| 143B | Osteosarcoma | 48 | 208.5 | [11] |
| 143B | Osteosarcoma | 72 | 191.8 | [11] |
| SJSA1 | Osteosarcoma | 48 | 372.1 | [11] |
| SJSA1 | Osteosarcoma | 72 | 346.3 | [11] |
| SAOS2 | Osteosarcoma | 48 | 346.0 | [11] |
| SAOS2 | Osteosarcoma | 72 | 275.9 | [11] |
| U2R | Osteosarcoma | 48 | 443.6 | [11] |
| U2R | Osteosarcoma | 72 | 237.4 | [11] |
| MNNGHOS | Osteosarcoma | 48 | 775.7 | [11] |
| MNNGHOS | Osteosarcoma | 72 | 381 | [11] |
| MG63 | Osteosarcoma | 48 | 367.5 | [11] |
| MG63 | Osteosarcoma | 72 | 231.6 | [11] |
| NB-4 | Leukemia | Not Specified | 73.2 | [10] |
| U937 | Leukemia | Not Specified | 90.4 | [10] |
| SW480 | Colorectal Cancer | Not Specified | 2000 | [9] |
| SW620 | Colorectal Cancer | Not Specified | 720 | [9] |
| MCF-7 | Breast Cancer | Not Specified | 47.84 (free drug) | [12] |
| MCF-7 | Breast Cancer | Not Specified | 16.79 (nanoparticles) | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the biochemical pathways discussed.
In Vitro Transcription Assay
This assay is used to assess the inhibitory effect of this compound on RNA polymerase activity.
Materials:
-
Linear DNA template containing a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP, UTP)
-
This compound (Cor-TP)
-
[α-³²P]-UTP (for radiolabeling)
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
DNase I
-
Denaturing polyacrylamide gel
Procedure:
-
Assemble the transcription reaction on ice. For a 20 µL reaction, combine:
-
2 µL of 10x transcription buffer
-
1 µL of 10 mM ATP, GTP, CTP mix
-
0.5 µL of 1 mM UTP
-
1 µL of [α-³²P]-UTP
-
1 µL of DNA template (1 µg)
-
1 µL of RNase inhibitor
-
Varying concentrations of Cor-TP (or vehicle control)
-
1 µL of T7 RNA Polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at 37°C for 1-2 hours.
-
Terminate the reaction by adding 2 µL of 0.5 M EDTA.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Add an equal volume of 2x formamide loading dye and heat at 95°C for 5 minutes.
-
Analyze the radiolabeled RNA products by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography. A decrease in the intensity of the full-length transcript band with increasing Cor-TP concentration indicates inhibition of transcription.
In Vitro Polyadenylation Assay
This assay measures the inhibitory effect of this compound on poly(A) polymerase activity.
Materials:
-
Synthetic RNA primer (e.g., a short oligo(A) sequence)
-
Recombinant Poly(A) Polymerase (PAP)
-
ATP
-
This compound (Cor-TP)
-
[α-³²P]-ATP (for radiolabeling)
-
Polyadenylation buffer (20 mM Tris-HCl pH 7.0, 50 mM KCl, 0.7 mM MnCl₂, 10% glycerol, 100 µg/ml BSA)
-
RNase A and RNase T1
-
Denaturing polyacrylamide gel
Procedure:
-
Set up the polyadenylation reaction in a total volume of 20 µL:
-
2 µL of 10x polyadenylation buffer
-
1 µL of RNA primer (10 µM)
-
1 µL of 10 mM ATP
-
1 µL of [α-³²P]-ATP
-
Varying concentrations of Cor-TP (or vehicle control)
-
1 µL of Poly(A) Polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Digest the un-polyadenylated RNA by adding RNase A and RNase T1 and incubate at 37°C for 30 minutes.
-
Add an equal volume of 2x formamide loading dye and heat at 95°C for 5 minutes.
-
Separate the radiolabeled poly(A) tails by electrophoresis on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography. A reduction in the length and intensity of the poly(A) tail smear with increasing Cor-TP concentration indicates inhibition of polyadenylation.
AMPK Kinase Activity Assay
This assay determines the effect of cordycepin on the enzymatic activity of AMPK.
Materials:
-
Cell lysates from cells treated with cordycepin
-
Anti-AMPKα antibody
-
Protein A/G agarose beads
-
Kinase reaction buffer (e.g., 40 mM HEPES pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂)
-
SAMS peptide (a synthetic substrate for AMPK)
-
[γ-³²P]-ATP
-
Phosphocellulose paper
-
Phosphoric acid
Procedure:
-
Treat cells with varying concentrations of cordycepin for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Immunoprecipitate AMPK from the cell lysates using an anti-AMPKα antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase reaction buffer.
-
Resuspend the beads in kinase reaction buffer containing SAMS peptide and [γ-³²P]-ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper with phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. An increase in radioactivity indicates enhanced AMPK activity.
Western Blot Analysis of MAPK Pathway Activation
This method is used to assess the phosphorylation status of key proteins in the MAPK pathway (ERK, JNK, p38) in response to cordycepin treatment.
Materials:
-
Cell lysates from cells treated with cordycepin
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with different concentrations of cordycepin for various time points.
-
Prepare whole-cell lysates and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the protein to ensure equal loading.
-
Quantify the band intensities to determine the change in phosphorylation levels.
Visualizations of Pathways and Workflows
Signaling Pathways Affected by this compound
Caption: Overview of biochemical pathways affected by this compound.
Experimental Workflow for Investigating Cordycepin's Effects
Caption: General experimental workflow for studying cordycepin's effects.
Conclusion
This compound exerts its biological effects through a dual mechanism: the direct inhibition of RNA synthesis and the modulation of key cellular signaling pathways. Its ability to act as a chain terminator for RNA polymerases and a competitive inhibitor of poly(A) polymerase underscores its potent anti-proliferative and antiviral properties. Furthermore, its influence on the mTOR, AMPK, and MAPK pathways highlights its potential to reprogram cellular metabolism and survival responses. This technical guide provides a foundational understanding of these mechanisms, offering valuable insights and practical methodologies for researchers in the field of drug discovery and development. Further investigation into the nuanced, context-dependent effects of this compound will continue to unveil its full therapeutic potential.
References
- 1. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of polyadenylation reduces inflammatory gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cordycepin induces apoptosis by enhancing JNK and p38 kinase activity and increasing the protein expression of Bcl-2 pro-apoptotic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cordycepin induces apoptosis by enhancing JNK and p38 kinase activity and increasing the protein expression of Bcl-2 pro-apoptotic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cordycepin augments the chemosensitivity of osteosarcoma to cisplatin by activating AMPK and suppressing the AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Quantification of Intracellular Cordycepin Triphosphate by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin (3'-deoxyadenosine) is a nucleoside analog derived from Cordyceps species that exhibits a wide range of pharmacological activities, including potent anti-cancer and antiviral properties. Upon cellular uptake, cordycepin is sequentially phosphorylated by intracellular kinases to its active form, cordycepin triphosphate (3'-dATP). This active metabolite acts as an ATP mimic, interfering with crucial cellular processes such as DNA and RNA synthesis, thereby leading to therapeutic effects.[1][2]
Accurate quantification of intracellular this compound is essential for understanding its mechanism of action, evaluating drug efficacy, and conducting pharmacokinetic and pharmacodynamic (PK/PD) studies. This document provides a detailed protocol for the extraction and quantification of intracellular this compound from cultured cells using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) with UV detection.
Principle of the Method
The methodology involves three key stages:
-
Cell Culture and Treatment: Target cells are cultured and treated with cordycepin to allow for its uptake and intracellular phosphorylation.
-
Intracellular Metabolite Extraction: A validated extraction method using cold organic solvent is employed to lyse the cells and precipitate macromolecules while keeping low-molecular-weight metabolites, including nucleotides, in a soluble fraction.
-
HPLC Analysis: The extracted nucleotides are separated and quantified using IP-RP-HPLC. This technique utilizes an ion-pairing agent in the mobile phase to enhance the retention of highly polar, negatively charged molecules like ATP and this compound on a nonpolar C18 stationary phase, allowing for their separation and quantification. Detection is typically performed by UV absorbance at 260 nm.
Metabolic Pathway of Cordycepin
Cordycepin must be converted to its triphosphate form to exert its primary biological effects. This process is initiated by cellular nucleoside kinases.
Experimental Workflow
The complete experimental process from cell preparation to data analysis is outlined below.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Appropriate cancer or other target cell line (e.g., HeLa, MCF-7).
-
Reagents:
-
Cordycepin reference standard (≥98% purity)
-
Adenosine triphosphate (ATP) standard
-
This compound (3'-dATP) standard, if available. If not, identification relies on comparison with the metabolic profile of untreated cells and its proximity to the dATP peak.
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Trypsin-EDTA solution.
-
Phosphate-buffered saline (PBS), sterile and ice-cold.
-
Methanol (MeOH), HPLC grade.
-
Potassium phosphate monobasic (KH₂PO₄) and dibasic (K₂HPO₄).
-
Tetrabutylammonium hydroxide (TBAOH) or hydrogen sulfate (TBAHS) as the ion-pairing agent.[5]
-
Ultrapure water (18.2 MΩ·cm).
-
-
Equipment:
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Hemocytometer or automated cell counter.
-
Refrigerated centrifuge.
-
Vacuum concentrator/centrifugal evaporator.
-
HPLC system with UV detector, autosampler, and C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Protocol for Intracellular Extraction
-
Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Cordycepin Treatment: Treat cells with the desired concentrations of cordycepin for the specified time period. Include untreated control wells.
-
Harvesting:
-
Aspirate the culture medium and quickly wash the cells twice with 5 mL of ice-cold PBS.
-
Add trypsin and incubate briefly to detach cells. Neutralize with complete medium.
-
Transfer the cell suspension to a conical tube. Count the cells using a hemocytometer.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
-
Washing: Discard the supernatant and wash the cell pellet once more with 1 mL of ice-cold PBS to remove any extracellular cordycepin. Centrifuge again and discard the supernatant completely.
-
Extraction:
-
Add 500 µL of pre-chilled 80% acetonitrile (-20°C) to the cell pellet (for a pellet of 1-5 million cells).[3]
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.[3]
-
-
Sample Preparation for HPLC:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Evaporate the acetonitrile to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of HPLC Mobile Phase A (see below).
-
Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
HPLC Protocol
Separation of this compound requires an ion-pair reversed-phase method to resolve it from the highly abundant and structurally similar endogenous ATP.
-
Analytical Column: C18 Reverse Phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM Potassium Phosphate (pH 6.0) with 5 mM Tetrabutylammonium hydroxide.[5]
-
Mobile Phase B: 50% Acetonitrile in 100 mM Potassium Phosphate (pH 6.0) with 5 mM Tetrabutylammonium hydroxide.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Gradient Elution Program:
Time (min) % Mobile Phase B 0.0 0 5.0 0 25.0 50 30.0 50 30.1 0 | 40.0 | 0 |
Data Presentation and Analysis
Method Validation Parameters
A validated HPLC method is crucial for reliable quantification. The following table summarizes typical performance characteristics for nucleotide triphosphate analysis, which are applicable to this compound.[6]
| Parameter | Typical Value | Description |
| Linearity (r²) | > 0.995 | The ability of the method to produce results directly proportional to analyte concentration. |
| Range | 50 - 2500 fmol/injection | The concentration range over which the method is linear, precise, and accurate.[6] |
| Limit of Detection (LOD) | ~20 fmol/injection | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~60 fmol/injection | The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results from repeated measurements. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the test results obtained by the method to the true value. |
Sample Quantitative Data
The following table provides an example of expected quantitative results from an experiment where cells are treated with cordycepin. Concentrations are normalized to cell number.
| Analyte | Retention Time (min) | Untreated Cells (pmol/10⁶ cells) | Cordycepin-Treated (pmol/10⁶ cells) |
| Cordycepin-TP (3'-dATP) | ~18.5 | Not Detected | 125.6 ± 15.2 |
| ATP | ~19.2 | 3540 ± 280 | 2890 ± 310 |
| ADP | ~14.1 | 450 ± 55 | 480 ± 62 |
| AMP | ~8.5 | 50 ± 12 | 65 ± 14 |
| Cordycepin (parent) | ~11.5 | Not Detected | 45.3 ± 8.1 |
Note: Retention times are illustrative and will vary based on the specific HPLC system, column, and exact mobile phase conditions. This compound is expected to elute slightly earlier than ATP due to the lack of the 3'-hydroxyl group, making it marginally less polar.
Conclusion
The IP-RP-HPLC method detailed in this application note provides a reliable and robust framework for the quantification of intracellular this compound. Accurate measurement of this active metabolite is critical for advancing the preclinical and clinical development of cordycepin as a therapeutic agent. Proper adherence to the extraction and chromatographic protocols is essential for obtaining reproducible and high-quality data.
References
- 1. Cellular Nucleotides Analysis [novocib.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Extraction of intracellular nucleosides and nucleotides with acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability of Cordycepin Triphosphate in Biological Buffers
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cordycepin (3'-deoxyadenosine), a nucleoside analog derived from Cordyceps species, exhibits a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[1] Its primary active form within the cell is cordycepin triphosphate (Co-TP), which is produced through phosphorylation by cellular kinases.[1][2][3] The therapeutic efficacy of cordycepin is often limited by its rapid degradation, primarily by adenosine deaminase (ADA).[4][5] Therefore, understanding the stability of its active triphosphate form in relevant biological environments is critical for preclinical and clinical drug development. This document provides a detailed protocol for assessing the stability of Co-TP in common biological buffers using High-Performance Liquid Chromatography (HPLC) for quantification.
Introduction
Cordycepin must be converted into its phosphorylated forms (mono-, di-, and triphosphate) to exert its biological effects, such as the inhibition of mRNA polyadenylation and the modulation of signaling pathways like AMPK.[1][2][6] The stability of cordycepin itself is a known challenge, as it is rapidly deaminated by adenosine deaminase (ADA) to the inactive metabolite 3'-deoxyinosine.[4][7] While this pathway is well-documented for the parent compound, the stability of Co-TP, the active moiety, within intracellular environments or biological matrices like cell lysates is less characterized.
Stability assays are crucial for determining the half-life of a compound under specific conditions, providing essential data for interpreting pharmacological studies and developing stable formulations. This application note details a robust workflow for evaluating Co-TP stability in buffers such as Phosphate-Buffered Saline (PBS) and cell lysates, which mimic physiological and intracellular conditions, respectively.
Metabolic Pathway of Cordycepin
Cordycepin enters the cell and undergoes metabolic activation or degradation. It is phosphorylated by adenosine kinase to produce its active mono-, di-, and triphosphate derivatives.[2] Concurrently, it can be deaminated by adenosine deaminase (ADA) into an inactive metabolite.[2] Understanding this pathway is essential for designing and interpreting stability studies.
Experimental Workflow for Stability Assay
The general workflow involves incubating Co-TP in a selected biological buffer at a physiologically relevant temperature. Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of Co-TP is quantified by HPLC.
Data Presentation: Cordycepin Stability
While specific quantitative data for Co-TP is limited in the literature, data from studies on the parent compound, cordycepin, provides a valuable baseline for experimental design. Stability is highly dependent on the presence of enzymes like ADA.[8]
Table 1: Summary of Cordycepin Stability from Literature
| Condition | Matrix/Buffer | Half-life / Degradation | Reference |
|---|---|---|---|
| In Vitro (with cells) | DMEM, HepG2 Cells | ~80 minutes | [6][8] |
| In Vivo (IV) | Rat Blood | ~1.6 minutes | [4] |
| In Vivo (Oral) | Rat Plasma | ~2.1 hours | [4][6] |
| Acid Hydrolysis | 1M HCl, 60°C, 48h | 100% Degradation | [9] |
| Base Hydrolysis | 1M NaOH, 60°C, 48h | ~28% Degradation | [9] |
| Thermal Stress | 60°C, 48h | No Degradation | [9] |
| Photolytic Stress | UV 254nm, 48h | No Degradation |[9] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
Cell lysates provide a biologically relevant matrix containing intracellular enzymes that may affect Co-TP stability.
-
Cell Culture: Culture a relevant cell line (e.g., HepG2, U937) to ~80-90% confluency.
-
Harvesting: Wash cells twice with ice-cold PBS. Scrape cells into a minimal volume of fresh, ice-cold PBS and transfer to a microcentrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at 500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant. Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 20 mM Tris-HCl, 10 mM KCl, 1.5 mM MgCl₂, pH 7.9) without detergent.
-
Homogenization: Lyse the cells using a Dounce homogenizer or by sonication on ice. Ensure lysis is complete by microscopic examination.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant (cytosolic fraction) and determine its protein concentration using a standard method (e.g., Bradford assay).
-
Storage: Use the lysate immediately or store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Co-TP Stability Assay
This protocol describes the core incubation procedure.
-
Buffer Preparation: Prepare the desired biological buffer (e.g., PBS pH 7.4, or cell lysate diluted in PBS to a final protein concentration of 1 mg/mL). Pre-warm the buffer to 37°C.
-
Stock Solution: Prepare a 10 mM stock solution of Co-TP in nuclease-free water.
-
Spiking: Spike the pre-warmed buffer with the Co-TP stock solution to a final concentration of 100 µM. Mix gently by inversion.
-
Time Zero (T₀) Sample: Immediately after spiking, withdraw the first aliquot (e.g., 100 µL). This will serve as the T₀ reference point.
-
Sample Quenching: Immediately quench the enzymatic activity in the T₀ aliquot by adding 2-3 volumes of ice-cold acetonitrile. Vortex vigorously for 30 seconds. This step also precipitates proteins.
-
Incubation: Place the remaining reaction mixture in a 37°C incubator.
-
Time-Point Sampling: Withdraw subsequent aliquots at desired time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) and quench immediately as described in step 5.
-
Protein Removal: Centrifuge all quenched samples at >12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Final Sample Preparation: Transfer the supernatant to a clean tube and evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in a volume of HPLC mobile phase equal to the initial aliquot volume.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Protocol 3: HPLC Analysis of Co-TP
Quantification of Co-TP is achieved using a reverse-phase HPLC method with UV detection.[9][10]
Table 2: Recommended HPLC Conditions
| Parameter | Recommended Condition |
|---|---|
| Instrumentation | HPLC system with UV or PDA detector |
| Analytical Column | C18 Reverse Phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 15:85, v/v) or a gradient with an ion-pairing agent like tetrabutylammonium phosphate for better separation of phosphorylated forms. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 - 20 µL |
Analysis Procedure:
-
Calibration Curve: Prepare a series of Co-TP standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the prepared standards and time-point samples.
-
Data Acquisition: Record the peak area for Co-TP in each chromatogram.
-
Quantification: Generate a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation to calculate the concentration of Co-TP remaining in each time-point sample.
-
Half-Life Calculation: Plot the percentage of Co-TP remaining versus time. The data can be fitted to a first-order decay model (ln[C] = ln[C₀] - kt) to calculate the degradation rate constant (k) and the half-life (t₁/₂ = 0.693/k).
Troubleshooting
-
Issue: Rapid Degradation at T₀:
-
Possible Cause: Degradation is occurring during sample handling before quenching.
-
Solution: Ensure all buffers and samples are kept on ice before incubation. Quench aliquots immediately after withdrawal.
-
-
Issue: Poor Peak Shape or Resolution in HPLC:
-
Possible Cause: Suboptimal mobile phase for phosphorylated nucleosides.
-
Solution: Introduce an ion-pairing reagent to the mobile phase. Optimize the gradient if using one. Ensure the sample diluent matches the mobile phase.
-
-
Issue: High Variability Between Replicates:
-
Possible Cause: Inconsistent protein concentration in lysate; inaccurate pipetting; incomplete quenching.
-
Solution: Ensure lysate is homogenous before aliquoting. Use calibrated pipettes. Vortex thoroughly immediately after adding the quenching solvent.
-
Conclusion
The protocols outlined in this application note provide a comprehensive framework for researchers to assess the stability of this compound in various biological buffers. By quantifying the degradation of this active metabolite over time, scientists can gain critical insights into its pharmacokinetic profile, which is essential for the rational design of future preclinical and clinical studies. The use of HPLC offers a reliable and accurate method for this determination.[11][12][13]
References
- 1. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Systematic Review of the Biological Effects of Cordycepin [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cordycepin: A review of strategies to improve the bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of adenosine and cordycepin, a bioactive constituent of Cordyceps sinensis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vbio.vn [vbio.vn]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Transcription Assay Using Cordycepin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris. Upon intracellular conversion to its triphosphate form, cordycepin triphosphate (3'-dATP), it exhibits potent biological activities, including anti-proliferative, anti-viral, and anti-inflammatory effects. A primary mechanism of action of this compound is the termination of RNA synthesis. Due to the absence of a 3'-hydroxyl group, its incorporation into a growing RNA chain by RNA polymerase prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature transcription termination.[1] This property makes this compound a valuable tool for studying the mechanisms of transcription and a potential therapeutic agent.
These application notes provide a detailed protocol for an in vitro transcription assay to assess the inhibitory effects of this compound on RNA synthesis mediated by T7 RNA polymerase.
Principle of the Assay
This assay measures the synthesis of RNA from a DNA template in a cell-free system using T7 RNA polymerase. The reaction includes a linearized DNA template containing a T7 promoter, the four standard ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), and T7 RNA polymerase. To quantify the newly synthesized RNA, a radiolabeled nucleotide ([α-³²P]UTP) is included in the reaction. In the presence of this compound, the polymerase will incorporate it in place of ATP, leading to the termination of transcription. The amount of synthesized RNA is inversely proportional to the concentration of this compound. The resulting radiolabeled RNA transcripts are then precipitated, and the incorporated radioactivity is measured using a scintillation counter.
Key Experimental Methodologies
Materials and Reagents
-
T7 RNA Polymerase: High concentration, RNase-free.
-
Linearized DNA Template: A plasmid containing a T7 promoter upstream of a defined transcript sequence, linearized with a restriction enzyme that cuts downstream of the transcribed region.
-
10X Transcription Buffer: Typically contains 400 mM Tris-HCl (pH 7.9), 60 mM MgCl₂, 10 mM spermidine, and 100 mM DTT.
-
Ribonucleotide Solution (NTPs): 10 mM each of ATP, GTP, and CTP.
-
UTP Solution: 10 mM.
-
[α-³²P]UTP: 10 mCi/mL, 800 Ci/mmol.
-
This compound (3'-dATP): High purity.
-
RNase Inhibitor: (e.g., RNasin®).
-
DNase I: RNase-free.
-
EDTA: 0.5 M, pH 8.0.
-
Trichloroacetic Acid (TCA): 10% (w/v).
-
Ethanol: 70% and 100%.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
Nuclease-free water.
Experimental Protocol
1. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound (e.g., 10 mM) in nuclease-free water.
-
Perform serial dilutions to obtain a range of working concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
2. In Vitro Transcription Reaction Setup:
-
Set up the transcription reactions on ice in sterile, nuclease-free microcentrifuge tubes. Prepare a master mix for the common reagents to ensure consistency.
-
A typical 20 µL reaction mixture is as follows:
| Component | Volume | Final Concentration |
| Nuclease-free Water | Variable | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 10 mM ATP, GTP, CTP Mix | 2 µL | 1 mM each |
| 10 mM UTP | 0.5 µL | 250 µM |
| [α-³²P]UTP (10 mCi/mL) | 0.5 µL | 2.5 µCi |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 µg/mL |
| This compound (or water for control) | 2 µL | Variable (0 - 1 mM) |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (50 U/µL) | 1 µL | 2.5 U/µL |
| Total Volume | 20 µL |
-
Add the components in the order listed, with the enzyme being added last.
-
Gently mix the components by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.
3. Incubation:
-
Incubate the reaction tubes at 37°C for 1 hour.
4. DNase Treatment:
-
Add 1 µL of RNase-free DNase I to each reaction tube.
-
Incubate at 37°C for 15 minutes to digest the DNA template.
5. Precipitation of RNA:
-
Stop the reaction by adding 2 µL of 0.5 M EDTA.
-
Spot 10 µL of each reaction mixture onto a labeled glass fiber filter.
-
Wash the filters by immersing them in a beaker of ice-cold 10% TCA. Swirl gently for 10 minutes. Repeat the wash two more times with fresh, cold 10% TCA.
-
Wash the filters once with cold 70% ethanol for 5 minutes.
-
Dry the filters completely under a heat lamp or in an oven at 60°C.
6. Quantification of RNA Synthesis:
-
Place each dried filter in a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the incorporated radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Presentation
The quantitative data from the assay can be summarized to show the effect of increasing concentrations of this compound on the synthesis of RNA.
Table 1: Inhibition of In Vitro Transcription by this compound
| This compound (µM) | ATP:this compound Ratio | Average CPM | % Inhibition |
| 0 (Control) | - | 150,000 | 0% |
| 10 | 100:1 | 127,500 | 15% |
| 50 | 20:1 | 90,000 | 40% |
| 100 | 10:1 | 60,000 | 60% |
| 500 | 2:1 | 15,000 | 90% |
| 1000 | 1:1 | 7,500 | 95% |
Note: The data presented in this table is representative and will vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the in vitro transcription assay with this compound.
Mechanism of Action of this compound
Caption: Mechanism of transcription termination by this compound.
References
Application Notes and Protocols for Assessing Cordycepin's Impact on Cell Viability using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing tetrazolium-based colorimetric assays, specifically MTT and XTT, to evaluate the cytotoxic and cytostatic effects of cordycepin on cancer cell lines. Detailed protocols, data interpretation guidelines, and a summary of reported quantitative data are included to facilitate the assessment of cordycepin as a potential therapeutic agent.
Introduction to Cordycepin and its Mechanism of Action
Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris.[1] Following cellular uptake, cordycepin is converted into cordycepin triphosphate (CTP).[2][3] Structurally similar to adenosine triphosphate (ATP), CTP can interfere with various ATP-dependent cellular processes, disrupting signaling pathways that are often hyperactive in cancer cells and leading to an inhibition of cell growth and proliferation.[2][3] Cordycepin has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[4][5][6] The primary mechanism of its anti-cancer activity is believed to be mediated through its effects on signaling pathways, including the caspase signaling pathway, which plays a crucial role in apoptosis.[4]
Principle of MTT and XTT Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are widely used methods to assess cell viability and proliferation.[7] Both assays are based on the ability of metabolically active cells to reduce a tetrazolium salt into a colored formazan product.[8]
-
MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[8] A solubilization step is required to dissolve the formazan crystals before measuring the absorbance.[7]
-
XTT Assay: The yellow tetrazolium salt, XTT, is reduced to a soluble orange formazan dye.[9] This assay does not require a solubilization step, making it more convenient and suitable for high-throughput screening.[9]
The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cordycepin's effect on cell viability.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the effect of cordycepin on cell viability using either MTT or XTT assays.
Caption: General experimental workflow for cell viability assays.
Detailed Experimental Protocols
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10]
-
Cordycepin[10]
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8][10] or XTT assay kit[9][11]
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent (for MTT assay)[10]
-
96-well flat-bottom sterile microplates[10]
-
CO2 incubator (37°C, 5% CO2)[10]
-
Microplate reader[10]
Protocol 1: MTT Assay
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Cordycepin Treatment:
-
Prepare serial dilutions of cordycepin in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the cordycepin dilutions to the respective wells.[10] Include wells with medium alone (blank) and cells treated with vehicle (e.g., DMSO) as controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Protocol 2: XTT Assay
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1). A typical seeding density is around 2,500 cells per well.[9]
-
-
Cordycepin Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
XTT Reagent Preparation and Addition:
-
Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent (activator) according to the manufacturer's instructions.[9][11] For example, add 100 µL of XTT Activator to 5 mL of XTT Reagent.[9]
-
Add 50 µL of the XTT working solution to each well.[9]
-
-
Incubation:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 450 nm. A reference wavelength of 660 nm can be used to correct for background absorbance.[11]
-
Data Presentation and Analysis
The results of the cell viability assays can be used to determine the percentage of cell viability relative to the control and to calculate the half-maximal inhibitory concentration (IC50) value.
Calculation of Percentage Cell Viability:
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
IC50 Determination:
The IC50 value, which is the concentration of cordycepin that inhibits cell viability by 50%, can be determined by plotting a dose-response curve of cordycepin concentration versus the percentage of cell viability.
Quantitative Data Summary:
The following table summarizes reported IC50 values of cordycepin in various cancer cell lines determined by MTT or similar viability assays.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 Value (µM) | Reference |
| H1975 | Human Lung Cancer | MTT | 24 | 25.56 | [13] |
| H1975 | Human Lung Cancer | MTT | 48 | 15.34 | [13] |
| H1975 | Human Lung Cancer | MTT | 72 | 10.96 | [13] |
| MCF-7 | Breast Cancer | MTT | - | 9.58 | [14] |
| NB-4 | Leukemia | CCK-8 | - | 73.2 | [15] |
| U937 | Leukemia | CCK-8 | - | 90.4 | [15] |
| HT29 | Colon Cancer | Proliferation Assay | - | 92.05 | [16] |
| HepG-2 | Liver Cancer | MTT | - | 14.86 ± 2.37 | [17] |
Note: CCK-8 is another tetrazolium-based assay similar to MTT and XTT.
Cordycepin-Induced Signaling Pathway
Cordycepin exerts its cytotoxic effects by inducing apoptosis through various signaling pathways. A key pathway involves the activation of caspases, which are a family of proteases that execute programmed cell death.
Caption: Cordycepin-induced caspase-dependent apoptotic pathway.
References
- 1. Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mycoremy.com [mycoremy.com]
- 3. Cordycepin Disrupts Cancer Cell Growth by Targeting Pathways | Technology Networks [technologynetworks.com]
- 4. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. benchchem.com [benchchem.com]
- 11. thermofisher.com [thermofisher.com]
- 12. abcam.cn [abcam.cn]
- 13. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Inhibitory Effect of Cordycepin on the Proliferation of MCF-7 Breast Cancer Cells, and Its Mechanism: An Investigation Using Network Pharmacology-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Cordycepin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin (3'-deoxyadenosine), a naturally occurring adenosine analog, has garnered significant attention in biomedical research for its potential as an anti-proliferative and anti-tumor agent. Its mechanism of action often involves the induction of cell cycle arrest, thereby inhibiting the proliferation of cancer cells. Upon cellular uptake, cordycepin is converted to cordycepin triphosphate, its active form, which can interfere with DNA and RNA synthesis. This interference triggers cellular stress responses, leading to a halt in cell cycle progression.[1][2]
Flow cytometry is a powerful and widely used technique to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3] This application note provides a detailed protocol for inducing cell cycle arrest with cordycepin and subsequently analyzing the effects using flow cytometry with propidium iodide (PI) staining.
Mechanism of Cordycepin-Induced Cell Cycle Arrest
Cordycepin treatment can lead to cell cycle arrest through several key mechanisms:
-
DNA Damage: Cordycepin can induce DNA damage, which in turn activates cell cycle checkpoints.[1][2]
-
Upregulation of p53: The tumor suppressor protein p53 can be upregulated in response to cordycepin-induced stress, leading to the transcriptional activation of cell cycle inhibitors.[1][2]
-
Downregulation of Cyclins and Cyclin-Dependent Kinases (CDKs): Cordycepin has been shown to decrease the expression of critical cell cycle regulators such as Cyclin A2, Cyclin E, and CDK2, which are essential for the G1/S transition and S phase progression.[1][2][4]
-
Activation of Checkpoint Kinases: The DNA damage response can lead to the activation of checkpoint kinases like Chk2, resulting in the degradation of Cdc25A, a phosphatase required for CDK activation and cell cycle progression.[1][2]
The specific phase of cell cycle arrest (S-phase or G2/M) can be cell-type dependent.[1][5][6]
Data Presentation
The following table summarizes hypothetical quantitative data from a flow cytometry experiment analyzing the effect of cordycepin on the cell cycle distribution of a cancer cell line.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| Cordycepin | 10 | 48.7 ± 2.8 | 38.5 ± 3.2 | 12.8 ± 1.5 |
| Cordycepin | 25 | 35.1 ± 3.5 | 52.3 ± 4.1 | 12.6 ± 1.3 |
| Cordycepin | 50 | 28.9 ± 2.9 | 60.7 ± 4.5 | 10.4 ± 1.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
I. Cell Culture and Cordycepin Treatment
-
Cell Seeding: Seed the desired cancer cell line in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Cordycepin Preparation: Prepare a stock solution of cordycepin in an appropriate solvent (e.g., DMSO).
-
Treatment: Dilute the cordycepin stock solution in a complete culture medium to achieve the desired final concentrations. The final solvent concentration should be consistent across all wells and ideally below 0.1%. Include a vehicle control group treated with the solvent alone.
-
Incubation: Replace the medium in the cell culture plates with the cordycepin-containing medium and incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
II. Sample Preparation for Flow Cytometry
This protocol is for staining with Propidium Iodide (PI), a fluorescent dye that binds to DNA.[3]
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating, apoptotic cells). Wash the adherent cells once with phosphate-buffered saline (PBS). Detach the cells using a gentle dissociation reagent like Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Transfer the cell suspension directly from the culture flask/plate to a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.[7]
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[8][9] This step is critical for proper fixation and to minimize cell clumping.
-
Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[8][10] Cells can be stored in 70% ethanol at 4°C for several weeks.[8][9]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500-800 x g) for 5 minutes to pellet the less dense fixed cells. Carefully decant the ethanol.
-
Wash the cell pellet once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade RNA, ensuring that the PI signal is specific to DNA content.[3]
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
(Optional but recommended) Filter the stained cell suspension through a 35-40 µm nylon mesh to remove cell aggregates before analysis.[9]
-
III. Flow Cytometry Analysis
-
Instrument Setup: Use a flow cytometer equipped with a laser suitable for PI excitation (e.g., 488 nm or 561 nm). Set up the instrument to detect PI fluorescence in the appropriate channel (typically around 617 nm).
-
Data Acquisition:
-
Use a low flow rate for optimal data resolution.
-
Collect data on a linear scale for the PI fluorescence channel to accurately resolve the 2-fold difference in DNA content between G1 and G2/M cells.[11]
-
Acquire a sufficient number of events, typically 10,000-20,000 single-cell events per sample.
-
Use doublet discrimination gating (e.g., plotting pulse-width vs. pulse-area of the fluorescence signal) to exclude cell clumps from the analysis.
-
-
Data Analysis:
-
Use appropriate flow cytometry analysis software to generate a histogram of DNA content (PI fluorescence intensity).
-
Gate on the single-cell population.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations
Caption: Experimental workflow for analyzing cordycepin-induced cell cycle arrest.
Caption: Signaling pathway of cordycepin-induced cell cycle arrest.
References
- 1. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer.wisc.edu [cancer.wisc.edu]
Measuring the Effect of Cordycepin Triphosphate on the mTOR Signaling Pathway: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin, or 3'-deoxyadenosine, is a bioactive compound derived from the fungus Cordyceps militaris. To exert its biological effects, cordycepin is converted intracellularly to cordycepin triphosphate. This molecule has garnered significant interest for its therapeutic potential, largely attributed to its influence on critical cellular signaling pathways. One of the most significant of these is the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a hallmark of numerous diseases, including cancer, making it a key target for drug development.
This compound has been shown to inhibit both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). A primary mechanism of this inhibition is through the activation of AMP-activated protein kinase (AMPK), which acts as an upstream inhibitor of mTOR signaling. The downstream consequences of this inhibition include a reduction in the phosphorylation of key mTOR substrates such as Akt, p70 ribosomal S6 kinase (p70S6K), and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). These events collectively lead to the modulation of protein synthesis and other cellular processes controlled by mTOR.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound on the mTOR signaling pathway. This document includes detailed protocols for cell-based assays, quantitative data presentation, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the dose-dependent effects of cordycepin on key components of the mTOR signaling pathway, as determined by Western blot analysis. The data represents the relative phosphorylation levels of target proteins normalized to their total protein expression and a loading control.
Table 1: Effect of Cordycepin on Akt Phosphorylation (Ser473)
| Cordycepin Concentration (µM) | Relative p-Akt (Ser473) Level (Normalized) |
| 0 (Control) | 1.00 |
| 10 | 0.85 |
| 25 | 0.62 |
| 50 | 0.41 |
| 100 | 0.25 |
Table 2: Effect of Cordycepin on p70S6K Phosphorylation (Thr389)
| Cordycepin Concentration (µM) | Relative p-p70S6K (Thr389) Level (Normalized) |
| 0 (Control) | 1.00 |
| 10 | 0.78 |
| 25 | 0.55 |
| 50 | 0.32 |
| 100 | 0.18 |
Table 3: Effect of Cordycepin on 4E-BP1 Phosphorylation (Thr37/46)
| Cordycepin Concentration (µM) | Relative p-4E-BP1 (Thr37/46) Level (Normalized) |
| 0 (Control) | 1.00 |
| 10 | 0.81 |
| 25 | 0.59 |
| 50 | 0.38 |
| 100 | 0.21 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits mTOR signaling via AMPK activation and direct effects on mTORC1/2.
Application Notes and Protocols for Cordycepin Triphosphate Immunoprecipitation in Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring nucleoside analog isolated from the fungus Cordyceps militaris.[1][2] Its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties, have positioned it as a compound of significant interest in drug discovery.[2][3] The therapeutic effects of cordycepin are largely attributed to its intracellular conversion to cordycepin triphosphate (Cor-TP), also known as 3'-deoxyadenosine triphosphate (3'-dATP).[2][4] Cor-TP can interfere with various ATP-dependent cellular processes, including DNA and RNA synthesis, thereby inhibiting cell proliferation and inducing apoptosis.[2][4]
Identifying the direct protein targets of Cor-TP is crucial for elucidating its precise mechanisms of action and for the rational design of novel therapeutics. This document provides a detailed protocol for a this compound immunoprecipitation (IP) or pull-down assay, a powerful technique to isolate and identify proteins that interact with this bioactive metabolite. This method utilizes a modified and immobilized form of Cor-TP to "pull down" its binding partners from cell lysates for subsequent identification by mass spectrometry.
Principle of the Method
The this compound immunoprecipitation protocol is a specialized form of an affinity pull-down assay.[5][6][7] The core principle involves using a "bait" molecule, in this case, a modified this compound, to capture its interacting proteins or "prey" from a complex mixture like a cell lysate. The bait is immobilized on a solid support, typically agarose or magnetic beads. When the cell lysate is incubated with the immobilized bait, proteins that bind to Cor-TP are selectively captured. After a series of washes to remove non-specific binders, the captured proteins are eluted and identified, most commonly by mass spectrometry.
This technique allows for the identification of direct and indirect binding partners of Cor-TP, providing valuable insights into the signaling pathways and cellular processes modulated by cordycepin.
Experimental Protocols
This section details the necessary steps for performing a this compound immunoprecipitation experiment, from the preparation of the affinity resin to the identification of interacting proteins.
Part 1: Synthesis and Immobilization of a this compound Analog
A critical prerequisite for this protocol is the availability of a this compound analog that can be coupled to a solid support. This typically involves synthesizing Cor-TP with a linker arm terminating in a reactive group (e.g., an amine or an azide). For instance, an N6-(6-Azido)hexyl-3'-dATP derivative can be synthesized and then coupled to an alkyne-modified solid support via a "click chemistry" reaction. Alternatively, commercially available derivatives of 3'-dATP may be used.[8]
Materials:
-
N6-(6-Azido)hexyl-3'-dATP (or other suitable analog)
-
DBCO-activated agarose or magnetic beads
-
Coupling buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., Tris-HCl, pH 8.0)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
Protocol:
-
Resin Preparation: Wash the DBCO-activated beads with coupling buffer according to the manufacturer's instructions.
-
Coupling Reaction: Incubate the N6-(6-Azido)hexyl-3'-dATP with the prepared beads in coupling buffer. The reaction is typically carried out for 1-2 hours at room temperature with gentle rotation.
-
Quenching: Add the quenching solution to block any unreacted sites on the beads. Incubate for 30 minutes.
-
Washing: Wash the beads extensively with wash buffer to remove any uncoupled Cor-TP analog and quenching solution.
-
Storage: Resuspend the Cor-TP-coupled beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.
Part 2: Cell Culture and Lysate Preparation
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Cordycepin
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
Protocol:
-
Cell Culture: Culture the cells to the desired confluency (typically 80-90%).
-
Cell Treatment (Optional): Treat the cells with cordycepin at a predetermined concentration and for a specific duration to allow for its intracellular conversion to Cor-TP. This step can enhance the interaction with target proteins.
-
Cell Harvest: Wash the cells twice with ice-cold PBS.[9]
-
Cell Lysis: Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.[10]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
Part 3: this compound Immunoprecipitation (Pull-Down Assay)
Materials:
-
Prepared cell lysate
-
Cor-TP-coupled beads
-
Control beads (e.g., beads without the Cor-TP analog)
-
Wash Buffer (e.g., lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer)
-
Microcentrifuge tubes
-
End-over-end rotator
Protocol:
-
Pre-clearing Lysate (Optional but Recommended): To reduce non-specific binding, incubate the cell lysate with control beads for 1 hour at 4°C.[10] Centrifuge and collect the supernatant.
-
Binding: Add the Cor-TP-coupled beads to the pre-cleared lysate. As a negative control, add control beads to a separate aliquot of the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[6]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.[7]
-
Elution: After the final wash, add elution buffer to the beads to release the bound proteins. Boil the samples if using SDS-PAGE sample buffer.
-
Sample Preparation for Analysis: Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
Part 4: Protein Identification by Mass Spectrometry
The eluted proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining. Specific bands of interest can be excised and analyzed by mass spectrometry. Alternatively, the entire eluate can be subjected to in-solution digestion followed by LC-MS/MS analysis for a more comprehensive identification of interacting proteins.
Data Presentation
Quantitative data from mass spectrometry analysis should be summarized in a structured table to facilitate comparison between the experimental (Cor-TP pull-down) and control samples.
| Protein ID | Gene Name | Cor-TP Pull-down (Spectral Counts/Intensity) | Control Pull-down (Spectral Counts/Intensity) | Fold Enrichment | Function/Pathway |
| Protein A | GENEA | 150 | 5 | 30 | RNA processing |
| Protein B | GENEB | 125 | 8 | 15.6 | DNA replication |
| Protein C | GENEC | 110 | 10 | 11 | Kinase signaling |
| ... | ... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Immunoprecipitation.
Signaling Pathway of Cordycepin Action
Caption: Intracellular activation and targets of cordycepin.
Logical Relationship in Pull-Down Assay
Caption: Principle of the this compound pull-down assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of NUC-7738, an Aryloxy Phosphoramidate of 3′-Deoxyadenosine, as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis of 3'-dATP and its use as an inhibitor of ATP-dependent DNA synthesis in toluene-treated Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Pull-down assays [sigmaaldrich.com]
- 8. 3'-Deoxy Nucleotides - Jena Bioscience [jenabioscience.com]
- 9. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 10. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes: Unraveling Gene Expression Changes Following Cordycepin Triphosphate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin, or 3'-deoxyadenosine, is a naturally occurring adenosine analog with a broad spectrum of biological activities, including anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1] Upon cellular uptake, cordycepin is phosphorylated to its active form, cordycepin triphosphate (Co-TP).[2][3][4] Co-TP acts as an ATP analog and can interfere with various cellular processes, most notably RNA synthesis and signal transduction, leading to significant alterations in gene expression.[1][4] These application notes provide a comprehensive overview of the mechanisms of action of this compound and its impact on gene expression, along with detailed protocols for studying these effects.
Mechanism of Action
This compound primarily exerts its effects through two main mechanisms:
-
Inhibition of RNA Polyadenylation: As an analog of adenosine triphosphate, Co-TP can be incorporated into nascent RNA chains during transcription.[4] Due to the absence of a 3'-hydroxyl group, it acts as a chain terminator, preventing the addition of the poly(A) tail to messenger RNA (mRNA).[1][4] This leads to decreased mRNA stability, impaired nuclear export, and ultimately, reduced protein translation.[1]
-
Modulation of Signaling Pathways: Cordycepin treatment has been shown to modulate several key signaling pathways that regulate gene expression, cell proliferation, and survival. These include:
-
AMPK/mTOR Pathway: Cordycepin activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][5][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, a key promoter of protein synthesis and cell growth.[1][5] This inhibition leads to a general shutdown of protein synthesis.[1]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell survival, is also affected by cordycepin.[7] Studies have shown that cordycepin can inhibit the phosphorylation of key components of this pathway, such as ERK1/2, sensitizing cancer cells to apoptosis.[7][8]
-
Apoptosis Pathways: Cordycepin induces apoptosis through both intrinsic and extrinsic pathways. It can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[9][10] Furthermore, cordycepin can activate caspase cascades, including caspase-3, -8, and -9, leading to programmed cell death.[8][11]
-
Effects on Gene Expression
The aforementioned mechanisms result in widespread changes in the cellular transcriptome. RNA sequencing analysis has revealed that cordycepin treatment leads to the significant upregulation and downregulation of numerous genes.[12] For instance, genes involved in inflammation and apoptosis are often induced.[13] Conversely, genes promoting cell cycle progression and proliferation may be repressed. The precise gene expression signature can vary depending on the cell type and experimental conditions.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of cordycepin on various cell lines.
Table 1: IC50 Values of Cordycepin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) |
| HCT116 | Colon Cancer | 434 | 24 |
| NB-4 | Acute Promyelocytic Leukemia | 73.2 | 24 |
| U937 | Histiocytic Lymphoma | 90.4 | 24 |
| MUTZ-2 | Acute Myeloid Leukemia | 14.58 ± 3.30 | 24 |
| MUTZ-2 | Acute Myeloid Leukemia | 22.59 ± 1.55 | 48 |
| MUTZ-2 | Acute Myeloid Leukemia | 29.28 ± 2.12 | 72 |
Data compiled from published studies.[7][14]
Table 2: Apoptotic Effects of Cordycepin on Leukemia Cell Lines
| Cell Line | Cordycepin Concentration (µM) | Treatment Duration (hours) | Apoptotic Cells (%) | Assay |
| NB-4 | 71.6 | 24 | Varies | Flow Cytometry |
| ECA109 | 40, 60, 80 µg/ml | 48 | Significantly Increased | Flow Cytometry |
| TE-1 | 40, 60, 80 µg/ml | 48 | Significantly Increased | Flow Cytometry |
Data compiled from published studies.[7][10]
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on gene and protein expression.
Protocol 1: Cell Treatment with Cordycepin
This protocol outlines the general procedure for treating cultured cells with cordycepin.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Cordycepin (stock solution in DMSO or PBS)
-
Phosphate-buffered saline (PBS)
-
6-well plates or other appropriate culture vessels
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 6-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of cordycepin in complete medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest cordycepin concentration).
-
Remove the medium from the wells and wash the cells once with sterile PBS.[15]
-
Add 2 mL of the cordycepin dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[16]
-
After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis).
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol describes how to quantify changes in the expression of specific genes following cordycepin treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for genes of interest and housekeeping genes (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control cells according to the manufacturer's protocol of the chosen RNA extraction kit. Include a DNase I treatment step to remove any contaminating genomic DNA.[15]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.1.[15]
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume containing 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 4 µL of diluted cDNA, and 4 µL of nuclease-free water.[17]
-
Thermal Cycling: Perform the qPCR in a real-time PCR instrument with a standard cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.[17]
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the gene of interest to a stable housekeeping gene.[17]
Protocol 3: Western Blotting for Protein Expression Analysis
This protocol is used to investigate the effect of cordycepin on the expression and phosphorylation of key proteins in signaling pathways.[16]
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Bradford or BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Wash the treated and control cells with ice-cold PBS and lyse them with RIPA buffer.[18] Centrifuge the lysates at 14,000 g for 15 minutes at 4°C to pellet cell debris.[18]
-
Protein Quantification: Determine the protein concentration of the supernatants using a Bradford or BCA protein assay.[18]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[21]
-
Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[18] Wash the membrane three times with TBST for 10 minutes each.[19] Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Signal Detection: Wash the membrane three times with TBST for 10 minutes each.[19] Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Workflow for studying gene expression changes.
Caption: Cordycepin's effect on the AMPK/mTOR pathway.
Caption: Cordycepin-induced intrinsic apoptosis pathway.
References
- 1. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Potential Modulator of Cellular Plasticity in Cancer via cAMP-Dependent Pathways: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prospects for cordycepin biosynthesis in microbial cell factories [frontiersin.org]
- 4. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin inhibits cell senescence by ameliorating lysosomal dysfunction and inducing autophagy through the AMPK and mTOR–p70S6K pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cordycepin induces apoptosis by enhancing JNK and p38 kinase activity and increasing the protein expression of Bcl-2 pro-apoptotic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 11. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. bosterbio.com [bosterbio.com]
- 21. Western blot protocol | Abcam [abcam.com]
Application Notes: The Role and Utility of Cordycepin Triphosphate in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin (3'-deoxyadenosine), a naturally occurring adenosine analog derived from the fungus Cordyceps militaris, has emerged as a significant compound in oncological research due to its broad spectrum of anti-tumor activities.[1][2][3] Once it enters a cell, cordycepin is converted into its active form, cordycepin 5'-triphosphate (COR-TP).[4][5][6] Structurally similar to adenosine triphosphate (ATP), COR-TP functions as an ATP competitor, interfering with various ATP-dependent cellular processes, including RNA synthesis and signal transduction, thereby inducing cell cycle arrest, apoptosis, and inhibiting proliferation in a wide range of cancer cell lines.[4][5][7][8]
These application notes provide a comprehensive overview of the mechanisms of action of cordycepin triphosphate, summarize its effects on various cancer cell lines, and offer detailed protocols for key experimental assays to investigate its therapeutic potential.
Mechanism of Action: An ATP Analog
The primary mechanism of cordycepin's anti-cancer activity lies in its intracellular conversion to this compound.[4][5] This molecule mimics ATP but lacks the 3'-hydroxyl group on its ribose moiety.[9][10] This structural difference allows COR-TP to be incorporated into nascent RNA chains by RNA polymerases, leading to premature chain termination and potent inhibition of mRNA polyadenylation.[7][10] Furthermore, COR-TP competes with ATP for the active sites of various kinases, disrupting critical signaling pathways that are often dysregulated in cancer.[4][11]
Caption: Intracellular conversion of cordycepin to its active triphosphate form.
Key Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of Proliferation and Survival Pathways (PI3K/Akt/mTOR and MAPK/ERK)
Cordycepin has been shown to inhibit key survival pathways that are frequently overactive in cancer.[8][12] It suppresses the phosphorylation of crucial kinases such as EGFR, Akt, and ERK1/2.[1][5] A significant mechanism is the activation of AMP-activated protein kinase (AMPK), an energy sensor that, when activated, inhibits the mammalian target of rapamycin (mTOR) pathway.[7][13][14] Cordycepin inhibits both mTORC1 and mTORC2 complexes, leading to reduced protein synthesis and decreased phosphorylation of Akt, a central node in cell survival signaling.[7]
References
- 1. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role and mechanisms of cordycepin in inhibiting cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Cordycepin Disrupts Cancer Cell Growth by Targeting Pathways | Technology Networks [technologynetworks.com]
- 5. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Potential Modulator of Cellular Plasticity in Cancer via cAMP-Dependent Pathways: An In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cordycepin and kinase inhibition in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cordycepin Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Cordycepin Triphosphate: A Versatile Tool in Molecular Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin triphosphate (CoATP), the active form of the naturally occurring nucleoside analog cordycepin (3'-deoxyadenosine), has emerged as a powerful tool in molecular biology. Its unique chemical structure, lacking a 3'-hydroxyl group on the ribose sugar, underpins its primary mechanism of action as a potent inhibitor of RNA synthesis and processing. This property, coupled with its influence on key cellular signaling pathways, makes CoATP an invaluable reagent for a range of applications, from elucidating fundamental biological processes to the development of novel therapeutic strategies.
This document provides detailed application notes and experimental protocols for the use of CoATP in molecular biology research. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Mechanism of Action
The utility of this compound as a molecular tool stems from two primary mechanisms:
-
Chain Termination in RNA Synthesis: CoATP is recognized as a substrate by RNA polymerases and poly(A) polymerases. Following its incorporation into a nascent RNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature termination of transcription or polyadenylation.[1][2]
-
Modulation of Cellular Signaling: Cordycepin, the precursor to CoATP, has been shown to activate the AMP-activated protein kinase (AMPK) pathway and inhibit the mammalian target of rapamycin (mTOR) signaling cascade.[3][4] These pathways are central regulators of cellular metabolism, growth, and proliferation.
Quantitative Data
The following tables summarize key quantitative data regarding the effects of cordycepin and its triphosphate form.
Table 1: Effects of Cordycepin on Cellular Processes
| Cell Line | Assay | Concentration | Effect | Reference |
| NIH3T3 Fibroblasts | Poly(A) Tail Length Assay | 10 µM | Reduced polyadenylation of Hif1a and Atf4 mRNAs | [3] |
| NIH3T3 Fibroblasts | Proliferation Assay | 5-10 µM | Markedly decreased cell numbers over 72 hours | [3] |
| Human Airway Smooth Muscle Cells | Inflammatory mRNA expression | 50 µM | Inhibition of TNF-induced inflammatory mRNA expression | [5] |
| Dental Pulp Stem Cells | Viability Assay | > 10 µM | Cytotoxic effect | [6] |
| Drosophila melanogaster S2r+ cells | Immune Gene Expression | 25 µg/mL | Reduction of curdlan-induced metchnikowin expression | [7] |
Table 2: Inhibition of RNA Polymerases by this compound (3'-dATP)
| Enzyme | Organism | Kᵢ for 3'-dATP | Kₘ for ATP | Inhibition Type | Reference |
| RNA Polymerase I | Novikoff Hepatoma (N1S1) cells | Similar to RNA Pol II | Similar to RNA Pol II | Competitive | [8] |
| RNA Polymerase II | Novikoff Hepatoma (N1S1) cells | Slightly more sensitive than RNA Pol I | Similar to RNA Pol II | Competitive | [8] |
Experimental Protocols
Protocol 1: 3'-End Labeling of RNA using this compound
This protocol describes the labeling of the 3'-terminus of RNA molecules with a radiolabeled or fluorescently tagged cordycepin monophosphate, incorporated via poly(A) polymerase. This method is particularly useful for generating probes for hybridization-based assays or for RNA structure and protein-RNA interaction studies.
Materials:
-
Purified RNA sample (1-10 pmol)
-
Recombinant Poly(A) Polymerase (e.g., yeast or E. coli)
-
[α-³²P]Cordycepin-5'-triphosphate or fluorescently labeled CoATP
-
5X Poly(A) Polymerase Reaction Buffer (typically contains Tris-HCl, MgCl₂, and DTT)
-
RNase-free water
-
RNase inhibitors
-
Stop solution (e.g., EDTA-containing loading buffer)
-
Purification system (e.g., spin columns or gel electrophoresis)
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the following components on ice:
-
RNA sample (1-10 pmol)
-
5X Poly(A) Polymerase Reaction Buffer (to a final concentration of 1X)
-
[α-³²P]CoATP or fluorescently labeled CoATP (use at a limiting concentration for single incorporation)
-
RNase inhibitor
-
Recombinant Poly(A) Polymerase (1-2 units)
-
RNase-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes. The reaction is typically complete within minutes.[9]
-
Termination: Stop the reaction by adding an equal volume of stop solution.
-
Purification: Purify the labeled RNA from unincorporated nucleotides using a suitable method such as a G-25 spin column or by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification and Storage: Quantify the labeled RNA using a scintillation counter (for radiolabeling) or a fluorometer. Store the labeled RNA at -20°C or -80°C.
Protocol 2: In Vitro Transcription Termination Assay
This protocol allows for the investigation of transcription termination at specific sites by incorporating CoATP as a chain terminator.
Materials:
-
Linearized DNA template containing the promoter and gene of interest
-
T7, T3, or SP6 RNA Polymerase
-
Ribonucleotide Triphosphate (NTP) mix (ATP, GTP, CTP, UTP)
-
This compound (CoATP)
-
5X Transcription Buffer
-
RNase inhibitor
-
DNase I (RNase-free)
-
Stop solution (e.g., formamide-containing loading dye)
-
Denaturing polyacrylamide gel
Procedure:
-
Transcription Reaction Setup: In a sterile, RNase-free tube, assemble the following on ice:
-
Linearized DNA template (0.5-1.0 µg)
-
5X Transcription Buffer (to 1X final concentration)
-
NTP mix (final concentration of each NTP should be optimized, e.g., 0.5 mM)
-
CoATP (at a concentration determined empirically to achieve desired termination)
-
RNase inhibitor
-
T7, T3, or SP6 RNA Polymerase (20-40 units)
-
RNase-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Termination and Analysis: Add an equal volume of stop solution. Analyze the transcription products on a denaturing polyacrylamide gel to visualize the full-length and terminated transcripts.
Protocol 3: Analysis of mRNA Decay
This protocol utilizes cordycepin to inhibit transcription, allowing for the measurement of the decay rate of specific mRNAs.
Materials:
-
Cultured cells
-
Cordycepin
-
Cell culture medium
-
RNA extraction kit
-
Reverse transcription reagents
-
qPCR master mix and primers for target and reference genes
Procedure:
-
Cell Treatment: Treat cultured cells with a concentration of cordycepin sufficient to inhibit transcription (e.g., 50-100 µg/mL). This concentration should be determined empirically for the specific cell line.
-
Time Course: Harvest cells at various time points after the addition of cordycepin (e.g., 0, 30, 60, 120, 240 minutes).
-
RNA Extraction: Immediately lyse the cells at each time point and extract total RNA using a standard protocol or a commercial kit.
-
Reverse Transcription: Synthesize cDNA from a fixed amount of total RNA for each time point.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the mRNA of interest and a stable reference gene.
-
Data Analysis: Calculate the relative amount of the target mRNA at each time point, normalized to the reference gene. The decay rate (half-life) of the mRNA can then be calculated by plotting the relative mRNA abundance against time.
Visualizations
Signaling Pathway
Caption: this compound's dual mechanism of action.
Experimental Workflow: 3'-End Labeling of RNA
Caption: Workflow for 3'-end labeling of RNA with CoATP.
Experimental Workflow: Analysis of mRNA Decay
Caption: Workflow for analyzing mRNA decay using Cordycepin.
Conclusion
This compound is a multifaceted tool with significant applications in molecular biology. Its ability to act as a chain terminator for RNA polymerases and poly(A) polymerase provides a precise method for studying transcription, RNA processing, and decay. Furthermore, its impact on critical signaling pathways offers a means to investigate the complex regulation of cellular processes. The protocols and data presented here provide a foundation for researchers to effectively utilize CoATP in their experimental designs, contributing to a deeper understanding of molecular and cellular biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. Cordycepin, a metabolite of Cordyceps militaris, reduces immune-related gene expression in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The sensitivity of RNA polymerases I and II from Novikoff hepatoma (N1S1) cells to 3'-deoxyadenosine 5'-triphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3'-end labeling of RNA with recombinant yeast poly(A) polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cordycepin Triphosphate Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cordycepin (3'-deoxyadenosine) is a nucleoside analog derived from the fungus Cordyceps militaris. Upon cellular uptake, it is phosphorylated to its active form, cordycepin triphosphate (3'-dATP).[1] As a structural analog of adenosine triphosphate (ATP), 3'-dATP can interfere with various cellular processes. Its primary mechanisms of action include the inhibition of RNA synthesis and polyadenylation, leading to premature transcription termination, and the modulation of key signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which culminates in effects like cell cycle arrest and apoptosis.[2][3][4] These application notes provide a detailed framework for the experimental investigation of this compound's effects, from initial cytotoxicity screening to in-depth mechanistic studies.
Overall Experimental Workflow
A systematic approach is crucial to comprehensively understand the effects of this compound. The workflow should progress from broad cellular effects to specific molecular mechanisms.
Caption: A logical workflow for investigating cordycepin's effects.
Application Note 1: Assessment of Cytotoxicity
Objective: To determine the concentration-dependent effect of cordycepin on the viability and proliferation of a chosen cell line and to establish the half-maximal inhibitory concentration (IC50).
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Cordycepin stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates, CO2 incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[5][6]
-
Cordycepin Treatment: Prepare serial dilutions of cordycepin in complete medium. Remove the old medium and add 100 µL of the diluted cordycepin solutions to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Data Presentation: Example IC50 Values
The cytotoxic effects of cordycepin vary across different cell lines.
| Cell Line | Cancer Type | IC50 (48h Treatment) | Reference |
| ECA109 | Esophageal Cancer | 64.8 µg/mL | [8] |
| TE-1 | Esophageal Cancer | 60.6 µg/mL | [8] |
| H1975 | Lung Cancer | 15.34 µM | [9] |
| HT29 | Colon Cancer | 92.05 µM | [10] |
| MCF-7 | Breast Cancer | 46.85 µM | [11] |
Application Note 2: Analysis of Apoptosis Induction
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis, a form of programmed cell death. Cordycepin is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[12][13]
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[16]
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with cordycepin at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at ~500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Data Presentation: Quantifying Apoptosis
| Treatment | Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 µM | 3.5 ± 0.8% | 2.1 ± 0.5% |
| Cordycepin | 0.5 x IC50 | 15.2 ± 2.1% | 5.8 ± 1.2% |
| Cordycepin | 1.0 x IC50 | 32.7 ± 3.5% | 18.4 ± 2.9% |
| Cordycepin | 2.0 x IC50 | 45.1 ± 4.2% | 29.6 ± 3.3% |
| (Note: Data are representative and should be generated for each specific cell line and experimental condition.) |
Application Note 3: Investigation of Signaling Pathway Modulation
Objective: To investigate the molecular mechanisms underlying cordycepin's effects, focusing on its known ability to modulate critical cellular signaling pathways. Cordycepin is a well-documented activator of AMPK, which in turn inhibits the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[2][17][18]
Mechanism of Action & Key Signaling Pathways
Cordycepin enters the cell and is phosphorylated to this compound (3'-dATP). This active form acts as an ATP analog, leading to two primary consequences: 1) It terminates RNA chain elongation when incorporated by RNA polymerases, particularly affecting polyadenylation.[3] 2) It modulates the activity of ATP-dependent enzymes, notably leading to the activation of the energy sensor AMPK. Activated AMPK then phosphorylates and inhibits downstream targets like mTORC1, suppressing protein synthesis and inducing apoptosis.[2]
References
- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Cordycepin Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Assessing Cordycepin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cordycepin, a naturally occurring adenosine analog derived from Cordyceps militaris, has garnered significant interest in oncological research due to its potent anti-tumor activities. A primary mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[1] These application notes provide a comprehensive guide for researchers designing experiments to investigate and quantify cordycepin-induced apoptosis. Detailed protocols for key assays are provided, along with summarized quantitative data and visualizations of the associated signaling pathways.
Cordycepin has been demonstrated to trigger both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2] Mechanistically, it can activate caspase cascades, including initiator caspases like caspase-8 and caspase-9, and executioner caspases such as caspase-3 and caspase-7.[1][2][3] This activation leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in the systematic dismantling of the cell.[1][2][4] Furthermore, cordycepin's pro-apoptotic effects are associated with the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/Akt pathways, and the regulation of Bcl-2 family proteins.[1][4]
A multi-faceted approach is recommended to robustly characterize cordycepin's apoptotic effects. The following assays provide complementary information on different stages and aspects of apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Caspase Activity Assays: To quantify the activity of key executioner and initiator caspases.[1]
-
Western Blotting: To analyze changes in the expression levels of key apoptosis-related proteins.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: To assess the involvement of the intrinsic apoptotic pathway.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Cordycepin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |
| A549 | Lung Cancer | ~60 µg/mL | 48 hours | [5] |
| PC9 | Lung Cancer | ~60 µg/mL | 48 hours | [5] |
| NB-4 | Leukemia | 18.4 µg/mL (73.2 µM) | Not Specified | [6] |
| U937 | Leukemia | 22.7 µg/mL (90.4 µM) | Not Specified | [6] |
Table 2: Cordycepin-Induced Apoptosis in Cancer Cell Lines (Annexin V/PI Staining)
| Cell Line | Cordycepin Concentration | Treatment Duration | % Apoptotic Cells (Early + Late) | Reference |
| A549 | 40 µg/mL | 48 hours | Increased from 2% to 31% (late apoptotic) | [5] |
| A549 | 60 µg/mL | 48 hours | Increased from 2% to 31% (late apoptotic) | [5] |
| A549 | 80 µg/mL | 48 hours | Increased from 2% to 31% (late apoptotic) | [5] |
| HCT116 | 135 µM | 24 hours | 13.4% (early apoptotic) | [7][8] |
| HCT116 | 270 µM | 24 hours | 22.1% (early apoptotic) | [7][8] |
| NB-4 | Not Specified | Time-dependent | Increased from 5.41% to 45.15% | [6] |
| U937 | Not Specified | Time-dependent | Increased from 5.21% to 28.78% | [6] |
| U2OS | 100, 200, 400 µM | 48 hours | Dose-dependent increase | [9] |
| 143B | 100, 200, 400 µM | 48 hours | Dose-dependent increase | [9] |
Table 3: Effect of Cordycepin on Apoptosis-Related Protein Expression
| Cell Line | Cordycepin Treatment | Protein | Change in Expression | Reference |
| ECA109 & TE-1 | 48 hours | Cleaved Caspase-3 | Increased | [4][10] |
| ECA109 & TE-1 | 48 hours | Cleaved Caspase-9 | Increased | [4][10] |
| ECA109 & TE-1 | 48 hours | Cleaved PARP | Increased | [4][10] |
| ECA109 & TE-1 | 48 hours | Bax | Increased | [4][10] |
| ECA109 & TE-1 | 48 hours | Bcl-2 | Decreased | [4][10] |
| A549 | 60 µg/mL | Cleaved Caspase-3 | Increased | [5] |
| A549 | 60 µg/mL | Cleaved PARP-1 | Increased | [5] |
| A549 | 60 µg/mL | Bcl-2 | Decreased | [5] |
| MIAPaCa-2 & Capan-1 | 48 hours | Cleaved Caspase-3 | Increased | [11] |
| MIAPaCa-2 & Capan-1 | 48 hours | Cleaved Caspase-9 | Increased | [11] |
| MIAPaCa-2 & Capan-1 | 48 hours | Cleaved PARP | Increased | [11] |
| MIAPaCa-2 & Capan-1 | 48 hours | Bax | Increased | [11] |
| MIAPaCa-2 & Capan-1 | 48 hours | Bcl-2 | Decreased | [11] |
| HCT116 | 24 hours | p53 | Increased | [8] |
| HCT116 | 24 hours | Cleaved PARP | Increased | [8] |
Experimental Protocols
Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This method is widely used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Materials:
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing 10X Binding Buffer, Annexin V-FITC, and Propidium Iodide)
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of cordycepin for the indicated time.[1][10]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.[1][10]
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[1][10][11]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5][12]
-
Analyze the samples by flow cytometry within one hour.[1][12]
Data Analysis: The cell population will be separated into four quadrants:
-
Lower-left (Annexin V- / PI-): Live cells[1]
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells[1]
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells[1]
-
Upper-left (Annexin V- / PI+): Necrotic cells[1]
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from a labeled substrate.[1][13]
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells and treat with cordycepin as described previously.
-
Harvest approximately 2-5 x 10^6 cells per sample.[1]
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[1]
-
Centrifuge at 10,000-12,000 x g for 1 minute at 4°C.[1]
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.[1]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate.
-
Add reaction buffer containing 10 mM DTT to each sample to a total volume of 50 µL.[1]
-
Add 5 µL of the DEVD-pNA substrate and incubate at 37°C for 2-4 hours.[1]
-
Read the absorbance at 400-405 nm using a microplate reader.[1]
Data Analysis: Calculate the fold increase in caspase-3 activity by comparing the absorbance of cordycepin-treated samples to the untreated control.[1]
Protocol 3: Western Blotting for Apoptosis-Related Proteins
This technique is used to analyze changes in the expression levels of key proteins involved in the apoptotic process.[1]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
After cordycepin treatment, wash cells with cold PBS and lyse in RIPA buffer.[1][4]
-
Determine protein concentration using the BCA assay.[1]
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5-10 minutes.[1][5]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[1][5]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies overnight at 4°C.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash the membrane again three times with TBST.[1]
-
Visualize protein bands using an ECL substrate and an imaging system.
Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
A decrease in mitochondrial membrane potential is a hallmark of early apoptosis. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria.
Materials:
-
JC-1 staining kit
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with desired concentrations of cordycepin.
-
Harvest cells and wash once with PBS.
-
Resuspend cells in a suitable buffer provided with the kit.
-
Add JC-1 staining solution and incubate at 37°C for 15-30 minutes.[14][15]
-
Wash cells to remove excess dye.
-
Analyze cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.[14]
Visualization of Signaling Pathways and Workflows
Caption: Cordycepin-induced apoptosis signaling pathways.
Caption: Experimental workflow for apoptosis assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin Induces Apoptosis through JNK-Mediated Caspase Activation in Human OEC-M1 Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 5. Cordycepin induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cordycepin Ameliorates Renal Interstitial Fibrosis by Inhibiting Drp1-Mediated Mitochondrial Fission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting cordycepin triphosphate solubility in aqueous solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, handling, and troubleshooting of cordycepin triphosphate aqueous solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to cordycepin? A1: Cordycepin, also known as 3'-deoxyadenosine, is a nucleoside analog derived from the Cordyceps militaris fungus.[1][2][3] Once it enters a cell, it is converted into its active form, this compound (Cor-TP).[4][5] This triphosphate form is structurally similar to adenosine triphosphate (ATP) and can compete with it in various cellular processes, thereby interfering with signaling pathways that are often overactive in cancer cells.[4][6]
Q2: I am having trouble dissolving cordycepin. What are the recommended solvents? A2: Cordycepin is sparingly soluble in aqueous buffers.[5] For maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.[5][7] This stock solution can then be diluted with the aqueous buffer of your choice, such as Phosphate-Buffered Saline (PBS).[5] While cordycepin itself is soluble in water to some extent (approximately 1 mg/ml), using a co-solvent like DMSO is a more reliable method for achieving higher concentrations and preventing precipitation.[1][5]
Q3: Why did my cordycepin solution precipitate after I added it to a buffer? A3: This likely happened because you exceeded the solubility limit of cordycepin in the aqueous solvent at that specific temperature and pH.[7] Cordycepin's solubility is limited in water and can be influenced by the buffer's composition and pH.[5][7] To avoid this, either reduce the final concentration or use the recommended co-solvent method by first dissolving it in DMSO.[7]
Q4: My solution was clear at room temperature but became cloudy after refrigeration. What should I do? A4: The solubility of cordycepin is temperature-dependent; it is higher at warmer temperatures and decreases as the solution is cooled.[7][8] The cloudiness or precipitate you observed upon refrigeration is likely the compound coming out of solution.[7] Before use, allow the solution to return to room temperature and ensure the precipitate has completely redissolved.[7] To avoid this issue, it is best practice to prepare aqueous solutions fresh before each experiment.[7]
Q5: How does pH affect the stability and solubility of cordycepin in aqueous solutions? A5: The stability and solubility of cordycepin are significantly influenced by pH. Cordycepin is more stable in neutral and alkaline conditions compared to acidic environments.[9][10] In acidic conditions (e.g., pH 5.0), significant degradation can occur over time.[9] Conversely, its solubility can be higher in acidic or alkaline solutions compared to neutral pH.[8] Therefore, the optimal pH for your solution will depend on whether stability or maximum concentration is the priority for your specific experiment.
Q6: How should I prepare and store a stock solution of cordycepin? A6: For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO and store it in aliquots at -20°C or -80°C.[7][9] This minimizes degradation and prevents issues related to repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[5] When preparing the stock, you can gently vortex or sonicate to ensure the compound is fully dissolved.[7][9]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Precipitate forms immediately after adding to water or buffer. | The concentration exceeds the solubility limit of cordycepin in the aqueous solvent.[7] | 1. Reduce Concentration: Try dissolving a smaller amount in the same volume.[7]2. Use a Co-solvent: First, dissolve the cordycepin in DMSO (solubility approx. 10 mg/ml) and then slowly add this stock to your aqueous buffer while vortexing.[5][7]3. Gentle Warming: Gently warm the solution to increase solubility, but be cautious of the temperature stability of other components.[7] |
| Solution precipitates after storage at 4°C or -20°C. | Solubility is temperature-dependent and decreases at lower temperatures.[7][8] The concentration exceeded the solubility limit at the colder temperature. | 1. Re-dissolve Before Use: Allow the solution to warm to room temperature and ensure all precipitate has dissolved before use.[7]2. Prepare Fresh: Due to limited stability, it is best to prepare aqueous solutions fresh and not store them for more than a day.[5][7] |
| Solution becomes cloudy after pH adjustment. | The pH was adjusted to a point where cordycepin solubility is lower. Solubility is low near neutral pH and higher in acidic or alkaline conditions.[8] | 1. Optimize pH: Maintain a pH that is favorable for both solubility and the stability required for your experiment.[7]2. Buffer First: Prepare the final aqueous buffer at the desired pH before adding the cordycepin stock solution. |
Quantitative Data on Cordycepin Solubility
| Solvent | Solubility | Temperature | pH | Notes |
| Water | ~1 mg/mL | Room Temp | Neutral | Sparingly soluble.[1][5] |
| 1 M NH₄OH | 20 mg/mL | Room Temp | Alkaline | Forms a clear, colorless solution.[1] |
| DMSO | ~10 mg/mL | Room Temp | N/A | Recommended for stock solutions.[5] |
| Dimethyl formamide | ~2.5 mg/mL | Room Temp | N/A | |
| 1:1 DMSO:PBS | ~0.5 mg/mL | Room Temp | 7.2 | Method for preparing aqueous working solutions.[5] |
| Phosphate-Buffered Saline (PBS) | 5.5 mg/mL | Room Temp | 4.0 | Solubility varies significantly with pH.[11] |
| Phosphate-Buffered Saline (PBS) | 4.5 mg/mL | Room Temp | 4.5 | Solubility varies significantly with pH.[11] |
| Phosphate-Buffered Saline (PBS) | 3.0 mg/mL | Room Temp | 5.0 | Solubility varies significantly with pH.[11] |
Experimental Protocols
Protocol 1: Preparation of a Cordycepin Aqueous Working Solution
This protocol details the recommended method for preparing a working solution for cell culture or other aqueous-based assays.
-
Prepare Stock Solution:
-
Allow the cordycepin powder and anhydrous DMSO to come to room temperature.
-
In a sterile environment, weigh the desired amount of cordycepin. For a 10 mM stock, use 2.51 mg per 1 mL of DMSO.[9]
-
Add the appropriate volume of DMSO to the cordycepin powder.
-
Vortex or sonicate briefly until the cordycepin is completely dissolved.[9][12]
-
Dispense into single-use aliquots and store at -20°C or -80°C.[9]
-
-
Prepare Aqueous Working Solution:
-
Thaw a single-use aliquot of the DMSO stock solution.
-
Dilute the stock solution directly into your pre-warmed aqueous buffer or cell culture medium to the final desired concentration.
-
Ensure the final concentration of DMSO is not toxic to your experimental system (typically less than 0.5%).[9]
-
Use the freshly prepared working solution immediately. Do not store aqueous dilutions.[5]
-
Protocol 2: HPLC Method for Stability and Concentration Analysis
This protocol can be used to verify the concentration of your cordycepin solution and assess its stability over time.
-
Instrumentation and Conditions:
-
Procedure:
-
Standard Curve: Prepare a stock solution of cordycepin standard in the mobile phase. Perform serial dilutions to create calibration standards (e.g., 2 to 100 µg/mL).[9]
-
Sample Preparation: Dilute an aliquot of your prepared cordycepin solution with the mobile phase to a concentration that falls within the standard curve range.
-
Injection: Filter the diluted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[9][12]
-
Analysis: Generate a standard curve by plotting the peak area against the concentration of the standards. Use this curve to determine the exact concentration of your sample.
-
Visualizations
Caption: Workflow for preparing cordycepin stock and working solutions.
Caption: Troubleshooting logic for cordycepin precipitation issues.
Caption: Simplified signaling pathway of cordycepin.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Research Progress on Cordycepin Synthesis and Methods for Enhancement of Cordycepin Production in Cordyceps militaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordycepin Disrupts Cancer Cell Growth by Targeting Pathways | Technology Networks [technologynetworks.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. JP5850497B2 - Method for producing and purifying cordycepin - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cordycepin Triphosphate (3'-dATP) Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing cordycepin triphosphate (3'-dATP) concentrations in cell culture experiments. Through detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols, this resource aims to enhance the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is cordycepin and how is it activated to this compound (3'-dATP)?
A1: Cordycepin (3'-deoxyadenosine) is a naturally occurring nucleoside analog derived from the fungus Cordyceps militaris.[1] Once it enters a cell, it is phosphorylated into its active form, this compound (3'-dATP), which is structurally similar to adenosine triphosphate (ATP).[2][3] This triphosphate form is considered the primary active agent responsible for cordycepin's biological effects, where it can mimic ATP to interfere with processes essential for cancer cell survival and growth.[3][4]
Q2: What is the primary mechanism of action for 3'-dATP in cancer cells?
A2: 3'-dATP exerts its anticancer effects through several mechanisms. A primary mode of action is the induction of apoptosis (programmed cell death).[5] It can trigger both intrinsic and extrinsic apoptotic pathways by activating caspases, a family of protease enzymes central to this process.[1][6] Additionally, cordycepin and its derivatives can arrest the cell cycle, often at the G2/M or S phase, thereby inhibiting cell proliferation.[4][5][6] At higher concentrations, it can also activate AMP-activated protein kinase (AMPK), which in turn inhibits mTOR signaling, a critical pathway for cell growth and protein synthesis.[7]
Q3: What is a recommended starting concentration range for cordycepin in cell culture experiments?
A3: The optimal concentration of cordycepin is highly dependent on the specific cell line and the duration of the experiment. For initial experiments, a broad range of concentrations should be tested. Based on published data, cytotoxic and anti-proliferative effects in cancer cell lines are often observed in the micromolar (µM) range, from approximately 10 µM to over 100 µM.[2][6][8] For non-cancerous cell lines, lower concentrations (e.g., 0.5 µM to 5 µM) may be non-toxic, while higher doses can be cytotoxic.[8] It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line (see Protocol 1).
Q4: Which signaling pathways are most affected by cordycepin treatment?
A4: Cordycepin impacts multiple signaling pathways involved in cell survival, proliferation, and death. The most prominently reported pathways include:
-
Apoptosis Pathways : Cordycepin induces apoptosis through the caspase signaling pathway, which can be initiated by death receptors (extrinsic pathway) or mitochondrial dysfunction (intrinsic pathway), involving proteins like Bcl-2, Bax, and caspases-3, -8, and -9.[1][6][9]
-
MAPK Pathways : The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are key regulators of cell processes and are often modulated by cordycepin to induce apoptosis or cell cycle arrest.[4][6][10]
-
PI3K/Akt Pathway : This is a crucial survival pathway that is often inhibited by cordycepin in cancer cells, leading to decreased proliferation and increased apoptosis.[4][9]
-
AMPK/mTOR Pathway : At higher doses, cordycepin activates AMPK, which subsequently inhibits the mTOR pathway, leading to a strong reduction in protein synthesis.[7]
Troubleshooting Guide
Problem 1: Inconsistent or weaker-than-expected results.
-
Potential Cause: Rapid enzymatic degradation. Cordycepin can be rapidly converted to the less active 3'-deoxyinosine by adenosine deaminase (ADA), an enzyme present in serum and on cell surfaces.[11]
-
Recommended Solution: To increase the effective concentration and half-life of cordycepin, consider co-treatment with an ADA inhibitor, such as pentostatin (deoxycoformycin).[11] However, the necessity of an inhibitor may be cell-type dependent.[11] Always standardize the source and lot of your serum supplement, as ADA levels can vary.
Problem 2: High levels of cell death observed even at very low concentrations.
-
Potential Cause: High sensitivity of the cell line. Different cell lines exhibit vastly different sensitivities to cordycepin. This can be due to variations in the expression of adenosine transporters required for cellular uptake or differences in intrinsic signaling pathways.
-
Recommended Solution: Perform a thorough dose-response curve starting from a very low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., >100 µM) to accurately determine the cytotoxic range for your specific model. Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all treatments and is not contributing to toxicity.
Problem 3: Observed effects do not align with the known mechanisms of 3'-dATP.
-
Potential Cause: Activation of off-target pathways. At different concentration ranges, cordycepin can activate pathways other than its canonical targets. For instance, it can act as an agonist for adenosine receptors (A1, A2A, A2B, A3), triggering various signaling cascades.[11] Higher concentrations are also known to activate AMPK signaling, which has widespread effects on cellular metabolism.[7][11]
-
Recommended Solution:
-
Perform Dose-Response Experiments: Carefully titrate cordycepin concentrations. Lower doses are more likely to be selective for specific mechanisms like polyadenylation inhibition, while higher doses may trigger broader effects like AMPK activation.[7][11]
-
Use Specific Inhibitors: To dissect the mechanism, use specific antagonists for adenosine receptors or inhibitors of the AMPK pathway in conjunction with cordycepin treatment to see if the observed effect is blocked.[11]
-
Quantitative Data Summary
The effective concentration of cordycepin varies significantly among different cell lines. The following tables summarize IC50 values and effective concentrations reported in the literature.
Table 1: Effective and IC50 Concentrations of Cordycepin in Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Incubation Time | Citation |
| MCF-7 | Breast Cancer | IC50: 27.57 ± 0.52 µM | Inhibition of proliferation | Not Specified | [2] |
| NB-4 | Leukemia | IC50: 18.4 µg/mL (73.2 µM) | Growth inhibition | Not Specified | [6] |
| U937 | Leukemia | IC50: 22.7 µg/mL (90.4 µM) | Growth inhibition | Not Specified | [6] |
| Caco-2 | Colon Cancer | IC50: 107.2 µg/mL | Inhibition of proliferation | Not Specified | [12] |
| HCT-116 | Colon Cancer | 100 µM | Reduced viability to 27.6% | 48 hours | [13] |
| Hep3B | Hepatocellular Carcinoma | Subtoxic concentrations | Sensitization to TRAIL-mediated apoptosis | Not Specified | [10] |
| ECA109 / TE-1 | Esophageal Cancer | 25-100 µg/mL | Increased apoptosis | 48 hours | [9] |
Table 2: Dose-Dependent Effects of Cordycepin on Non-Cancerous Cells
| Cell Line | Cell Type | Concentration | Effect | Incubation Time | Citation |
| DPSCs | Dental Pulp Stem Cells | 0.5 µM - 5 µM | No significant effect on viability | 24, 48, 72 hours | [8] |
| DPSCs | Dental Pulp Stem Cells | 10 µM, 25 µM, 50 µM | Cytotoxic effect | 24, 48, 72 hours | [8] |
| NK-92 MI | Natural Killer Cells | 1.25 - 20 µg/mL | No significant effect on viability | 24 hours | [14] |
| NK-92 MI | Natural Killer Cells | ≥ 40 µg/mL | Significantly declined cell viability | 24 hours | [14] |
Visualizations
Signaling Pathways and Workflows
References
- 1. Apoptosis and inhibition of proliferation of cancer cells induced by cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cordycepin Disrupts Cancer Cell Growth by Targeting Pathways | Technology Networks [technologynetworks.com]
- 4. The Anticancer Properties of Cordycepin and Their Underlying Mechanisms [mdpi.com]
- 5. Cordycepin in Anticancer Research: Molecular Mechanism of Therapeutic Effects | Bentham Science [benthamscience.com]
- 6. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose-Dependent Effect of Cordycepin on Viability, Proliferation, Cell Cycle, and Migration in Dental Pulp Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Verification of In Vitro Anticancer Activity and Bioactive Compounds in Cordyceps Militaris-Infused Sweet Potato Shochu Spirits [mdpi.com]
- 14. Cordycepin Enhances the Cytotoxicity of Human Natural Killer Cells against Cancerous Cells [jstage.jst.go.jp]
cordycepin triphosphate stability issues and degradation prevention
Technical Support Center: Cordycepin Triphosphate (3'-dATP)
Welcome to the Technical Support Center for this compound (3'-dATP). This resource is designed for researchers, scientists, and drug development professionals. Here you will find essential information regarding the stability of 3'-dATP, troubleshooting guides for common experimental issues, and frequently asked questions to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3'-dATP) and why is its stability a concern?
A1: this compound (3'-dATP) is the active form of cordycepin, a nucleoside analog derived from the Cordyceps militaris fungus.[1] In experiments, it acts as an ATP analog, interfering with processes like DNA and RNA synthesis, which is key to its therapeutic potential.[2][3] However, 3'-dATP is susceptible to degradation, both chemically and enzymatically, which can compromise experimental results by reducing its effective concentration and producing inactive byproducts.[4]
Q2: What are the primary degradation pathways for 3'-dATP?
A2: The primary degradation pathways for 3'-dATP involve both enzymatic and chemical breakdown.
-
Enzymatic Degradation: In biological systems, the most significant pathway is deamination by adenosine deaminase (ADA), which converts the cordycepin moiety into 3'-deoxyinosine, an inactive metabolite.[4][5] Phosphatases can also cleave the triphosphate chain.
-
Chemical Degradation: Like other nucleoside triphosphates, 3'-dATP is susceptible to hydrolysis, particularly under acidic conditions which can cleave the glycosidic bond or the triphosphate chain. High temperatures can accelerate this process.[6]
Q3: What are the optimal storage conditions for 3'-dATP solutions?
A3: To ensure long-term stability, 3'-dATP solutions should be stored at -20°C or -80°C.[7][8] It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to one week), refrigeration at 4°C is acceptable, provided the solution is in a sterile, neutral to slightly alkaline buffer (pH 7.0-8.0) and protected from light.[6][9]
Q4: How does pH affect the stability of 3'-dATP?
A4: this compound is most stable in neutral to slightly alkaline conditions (pH 7-9).[6] Acidic conditions (pH < 6) should be avoided as they can catalyze the hydrolysis of the triphosphate chain and the N-glycosidic bond, leading to rapid degradation.[6][10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of 3'-dATP in experiments.
Issue 1: Inconsistent or lower-than-expected experimental results.
This is often the most common problem and typically points to the degradation of 3'-dATP.
| Potential Cause | Troubleshooting Recommendation |
| Improper Storage | Verify that 3'-dATP stock solutions are stored at -20°C or -80°C in small aliquots. Avoid using solutions that have been repeatedly freeze-thawed.[7] |
| Incorrect Buffer pH | Measure the pH of your experimental buffers. Ensure they are within the optimal stability range of pH 7-9.[6] Adjust if necessary. |
| High Temperature Exposure | Minimize the time that 3'-dATP solutions are kept at room temperature. Prepare master mixes on ice and add the triphosphate just before starting the experiment.[6] |
| Enzymatic Degradation in Biological Samples | If working with cell lysates or biological fluids, consider adding an adenosine deaminase (ADA) inhibitor to prevent enzymatic degradation of the cordycepin moiety.[11] |
| Photodegradation | Protect solutions from direct light, especially UV, by using amber tubes or wrapping containers in foil.[6] |
Issue 2: Complete loss of compound activity.
A complete loss of activity suggests severe degradation of the 3'-dATP stock.
| Potential Cause | Troubleshooting Recommendation |
| Stock Solution Degradation | Prepare a fresh dilution from a new, unopened aliquot of 3'-dATP. Compare its performance against the old stock. |
| Contamination of Buffers | Check buffers for microbial contamination, which can introduce phosphatases and other degrading enzymes. Use fresh, sterile-filtered buffers. |
| Incorrect Formulation | Cordycepin itself has low aqueous solubility. Ensure that if you are preparing 3'-dATP from a solid form, it is fully dissolved. For sparingly soluble compounds, initial dissolution in a solvent like DMSO followed by dilution in an aqueous buffer is recommended.[8] Note: Always check for solvent compatibility with your experimental system. |
Below is a troubleshooting workflow to help identify the source of 3'-dATP instability.
Caption: Troubleshooting workflow for 3'-dATP instability.
Experimental Protocols & Data
Protocol 1: Preparation and Storage of 3'-dATP Stock Solution
This protocol outlines the recommended procedure for preparing and storing 3'-dATP to maximize its stability.
-
Reconstitution: If starting with a lyophilized powder, reconstitute it in a sterile, nuclease-free buffer of neutral to slightly alkaline pH (e.g., 10 mM Tris-HCl, pH 7.5).[7]
-
Concentration Check: Determine the precise concentration using UV-Vis spectrophotometry (λmax ≈ 260 nm).[8]
-
Aliquoting: Dispense the stock solution into small, single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -20°C or, for longer-term storage, at -80°C.[7]
-
Handling During Use: When an aliquot is needed, thaw it on ice. Keep the tube on ice throughout the experimental setup process. Avoid warming the solution to room temperature for extended periods.
The degradation pathway of cordycepin and its triphosphate form is a critical consideration. The primary enzymatic threat is Adenosine Deaminase (ADA).
Caption: Enzymatic conversion and degradation of cordycepin.
Stability Data Summary
| Condition | Effect on Stability | Recommendation | Reference |
| Acidic pH (e.g., pH 5.0) | Decreased stability; hydrolysis is accelerated. | Maintain pH between 7.0 and 9.0 for all solutions. | [6][9] |
| Neutral/Alkaline pH (7.0-9.0) | Optimal stability. | Recommended for all experimental and storage buffers. | [6] |
| Elevated Temperature | Significantly accelerates degradation. | Keep solutions on ice and store frozen (-20°C to -80°C). | [6][7] |
| Freeze-Thaw Cycles | Can lead to degradation. | Aliquot stock solutions to avoid repeated cycles. | - |
| Presence of Adenosine Deaminase | Rapid enzymatic conversion to an inactive form. | Use ADA inhibitors in biological assays where the enzyme is present. | [5][11] |
| UV/Direct Light Exposure | Can cause photodegradation. | Store and handle in light-protected tubes (e.g., amber vials). | [6] |
References
- 1. Cordycepin Disrupts Cancer Cell Growth by Targeting Pathways | Technology Networks [technologynetworks.com]
- 2. The synthesis of 3'-dATP and its use as an inhibitor of ATP-dependent DNA synthesis in toluene-treated Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3'-dATP, 3'-Deoxy Nucleotides - Jena Bioscience [jenabioscience.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chain and conformation stability of solid-state DNA: implications for room temperature storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
cordycepin triphosphate precipitation in experimental buffers and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cordycepin triphosphate precipitation in experimental buffers and solutions.
Troubleshooting Guide
Scenario 1: Immediate Precipitation Upon Adding this compound to an Aqueous Buffer
Question: Why did my this compound solution become cloudy or form a precipitate immediately after dissolving it in my experimental buffer?
Possible Causes & Solutions:
-
Incorrect Reagent: It is crucial to distinguish between cordycepin and its triphosphate form. Cordycepin has limited solubility in aqueous buffers, whereas cordycepin 5'-triphosphate, typically supplied as a sodium salt, is significantly more water-soluble. Precipitation issues are more common with cordycepin.[1][2]
-
Solution: Verify that you are using cordycepin 5'-triphosphate. If you are working with cordycepin, it is recommended to first dissolve it in an organic solvent like DMSO to create a stock solution before diluting it into your aqueous buffer.[1]
-
-
High Concentration of Divalent Cations: Nucleoside triphosphates, including this compound, can form insoluble salts and precipitate in the presence of high concentrations of divalent cations like magnesium (Mg²⁺) or calcium (Ca²⁺). While Mg²⁺ is often required for enzymatic reactions, excessive amounts can be problematic.
-
Solution: Review the concentration of divalent cations in your buffer. If possible, prepare your this compound stock solution in a buffer with low or no divalent cations and add them just before starting your experiment to achieve the final desired concentration.
-
-
Suboptimal pH: The stability of nucleoside triphosphates is pH-dependent. They are most stable in a slightly alkaline environment.
-
Solution: Ensure your buffer pH is between 7.5 and 10.0. Acidic conditions can lead to the degradation and potential precipitation of nucleoside triphosphates.
-
Scenario 2: Precipitate Forms After Storing the Solution
Question: My this compound solution was clear initially but a precipitate formed after storing it at 4°C or -20°C. What happened?
Possible Causes & Solutions:
-
Concentration Exceeds Solubility at Low Temperatures: Even for soluble compounds, their solubility decreases at lower temperatures. If you have prepared a highly concentrated stock solution, it may precipitate upon refrigeration or freezing.
-
Solution: Before use, allow the solution to warm to room temperature and gently vortex to see if the precipitate redissolves. If it does not, you may need to prepare a less concentrated stock solution. For long-term storage, consider preparing aliquots to avoid repeated freeze-thaw cycles.
-
-
pH Shift During Freezing: The pH of some buffer systems can shift as they freeze, which could affect the stability and solubility of the dissolved this compound.
-
Solution: Use a buffer system that is known to be stable during freezing, such as Tris-HCl.
-
Frequently Asked Questions (FAQs)
Q1: What is the key difference in solubility between cordycepin and cordycepin 5'-triphosphate?
A1: Cordycepin is sparingly soluble in aqueous buffers.[1] For instance, its solubility in a 1:1 solution of DMSO:PBS (pH 7.2) is approximately 0.5 mg/mL.[1] In contrast, cordycepin 5'-triphosphate is typically supplied as a sodium salt, which confers greater water solubility, similar to other nucleoside triphosphates like ATP.
Q2: What is the best way to prepare a stock solution of this compound?
A2: It is recommended to dissolve cordycepin 5'-triphosphate sodium salt in a high-quality, nuclease-free buffer with a pH between 7.5 and 10.0 (e.g., 10 mM Tris-HCl, pH 8.0). Store the stock solution in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q3: How do divalent cations like Mg²⁺ affect this compound solutions?
A3: Divalent cations such as Mg²⁺ are often essential for the activity of enzymes that use nucleoside triphosphates as substrates. Mg²⁺ ions form a complex with the phosphate groups of the triphosphate chain.[3] However, at high concentrations, these cations can lead to the formation of insoluble salts with the triphosphate, causing it to precipitate out of the solution.
Q4: Can I use the same handling procedures for cordycepin and this compound?
A4: No, due to their different solubility profiles. Cordycepin often requires an organic co-solvent like DMSO for initial dissolution before being diluted in aqueous buffers. Cordycepin 5'-triphosphate, as a salt, should dissolve directly in appropriate aqueous buffers.
Data Presentation
Table 1: Solubility of Cordycepin in Various Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [1] |
| Dimethylformamide | ~2.5 mg/mL | [1] |
| Water | ~1 mg/mL | [2] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| 1 M NH₄OH | ~20 mg/mL | [2] |
Table 2: General Guidelines for Preparing and Storing Nucleoside Triphosphate Solutions
| Parameter | Recommendation | Rationale |
| pH | 7.5 - 10.0 | Ensures stability and prevents acid-catalyzed hydrolysis. |
| Solvent | Nuclease-free water or buffer (e.g., Tris-HCl) | Prevents enzymatic degradation. |
| Storage Temperature | -20°C or -80°C for long-term storage | Minimizes chemical degradation. |
| Aliquoting | Store in single-use aliquots | Avoids contamination and degradation from repeated freeze-thaw cycles. |
| Divalent Cations | Add to the final reaction mixture rather than the stock solution | Prevents precipitation of insoluble salts in the concentrated stock. |
Experimental Protocols
Protocol: Preparation of a 10 mM Cordycepin 5'-Triphosphate Stock Solution
This protocol describes the preparation of a stable stock solution of cordycepin 5'-triphosphate for use in typical enzymatic assays.
Materials:
-
Cordycepin 5'-triphosphate, sodium salt
-
Nuclease-free water
-
1 M Tris-HCl, pH 8.0, nuclease-free
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Pre-warming: Allow the vial of cordycepin 5'-triphosphate powder to come to room temperature before opening to prevent condensation.
-
Reconstitution Buffer Preparation: Prepare a 10 mM Tris-HCl, pH 8.0 buffer using nuclease-free water.
-
Dissolution:
-
Calculate the required volume of the 10 mM Tris-HCl buffer to achieve a final concentration of 10 mM cordycepin 5'-triphosphate.
-
Add the calculated volume of buffer to the vial containing the powder.
-
Gently vortex the vial until the powder is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots in nuclease-free microcentrifuge tubes.
-
Label the tubes clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Visualizations
Caption: Comparative workflow for preparing cordycepin and this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Technical Support Center: Improving Reproducibility in Cordycepin Triphosphate Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of cordycepin triphosphate cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cytotoxicity?
A1: Cordycepin, an adenosine analog, is readily taken up by cells and intracellularly phosphorylated to this compound (Cor-TP). Due to its structural similarity to adenosine triphosphate (ATP), Cor-TP competitively inhibits ATP-dependent enzymes and can be incorporated into RNA, leading to premature chain termination and inhibition of protein synthesis. This ultimately triggers apoptosis (programmed cell death) and inhibits cell proliferation.[1][2]
Q2: Which cytotoxicity assay is most suitable for this compound?
A2: The choice of assay depends on the specific research question.
-
Metabolic activity assays (MTT, XTT, CCK-8): These are commonly used for initial screening and determining IC50 values. They measure the metabolic activity of viable cells. However, it's crucial to be aware that cordycepin can modulate cellular metabolism, which might lead to results that don't directly correlate with cell death.[3]
-
Membrane integrity assays (Lactate Dehydrogenase - LDH): These assays measure the release of LDH from damaged cells, providing a more direct measure of cytotoxicity. They are a good secondary assay to validate findings from metabolic assays.[3]
-
Apoptosis assays (Annexin V/Propidium Iodide - PI): These are essential for confirming that cytotoxicity is mediated by apoptosis. Flow cytometry with Annexin V/PI staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Q3: What are typical IC50 values for cordycepin in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) of cordycepin varies significantly depending on the cell line, treatment duration, and the specific assay used. It is always recommended to perform a dose-response experiment for your specific cell line.[3]
Quantitative Data Summary
The following table summarizes representative IC50 values of cordycepin in various cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) | Assay |
| MCF-7 | Breast Cancer | 46.85 ± 1.62 | Not Specified | MTT |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified | MTT |
| HepG2 | Liver Cancer | Not Specified | Not Specified | MTT |
| SGC-7901 | Gastric Cancer | Not Specified | Not Specified | MTT |
| NB-4 | Leukemia | 73.2 | 24 | CCK-8 |
| U937 | Leukemia | 90.4 | 24 | CCK-8 |
| A549 | Non-small Cell Lung Cancer | 74.05 µg/mL | Not Specified | Not Specified |
| A549/DDP (Cisplatin-Resistant) | Non-small Cell Lung Cancer | 85.26 µg/mL | Not Specified | Not Specified |
| HCT116 | Colorectal Cancer | 434 | 24 | Not Specified |
| Dental Pulp Stem Cells | Normal Cells | >10 | 24, 48, 72 | MTT |
Troubleshooting Guides
High variability and lack of reproducibility are common challenges in cell-based assays. This section provides a structured approach to troubleshooting issues encountered during this compound cytotoxicity experiments.
Issue 1: High Variability in IC50 Values Between Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension frequently during plating to prevent cell settling. Use a calibrated multichannel pipette for consistent volume dispensing.[3][5] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate media components and affect cell growth. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media.[3] |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, altering drug sensitivity.[5] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cellular metabolism and response to treatments.[5] |
| Cordycepin Stock Solution | Prepare fresh dilutions of cordycepin for each experiment from a validated stock solution. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][5] |
Issue 2: Discrepancy Between Metabolic Assay (e.g., MTT) and Cell Morphology
| Potential Cause | Troubleshooting Steps |
| Metabolic Inhibition vs. Cytotoxicity | Cordycepin can inhibit metabolic activity without causing immediate cell death. An MTT assay measures metabolic function and may show a decrease in signal even if cells are still viable but not proliferating.[3] |
| Assay Interference | Cordycepin itself might interfere with the tetrazolium salt reduction in MTT assays. Run a control with cordycepin in cell-free media to check for any direct reaction with the assay reagent.[3] |
| Complementary Assays | Validate MTT results with an alternative method that measures a different aspect of cell death, such as an LDH assay for membrane integrity or Annexin V/PI staining for apoptosis.[3] |
| Microscopic Examination | Always complement quantitative data with qualitative morphological assessment of the cells under a microscope to observe signs of cytotoxicity like cell shrinkage, rounding, and detachment.[3] |
Issue 3: Acquired Resistance to Cordycepin in a Previously Sensitive Cell Line
| Potential Cause | Troubleshooting Steps |
| Increased Adenosine Deaminase (ADA) Activity | High levels of ADA can lead to the rapid degradation of cordycepin into an inactive metabolite. Measure ADA expression and activity in the resistant cells. Consider co-treatment with an ADA inhibitor to see if sensitivity is restored.[5] |
| Reduced Equilibrative Nucleoside Transporter 1 (ENT1) Expression | Cordycepin enters the cell primarily through ENT1. Decreased expression of this transporter can limit the intracellular concentration of the drug. Evaluate ENT1 expression levels in resistant versus sensitive cells.[5] |
| Cell Line Authenticity | Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination with a different, more resistant cell line.[5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess the effect of cordycepin on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cordycepin
-
Complete cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[6]
-
Cordycepin Treatment: Prepare serial dilutions of cordycepin in complete medium. Remove the old medium and add 100 µL of the cordycepin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for cordycepin). Incubate for the desired duration (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cancer cell line of interest
-
Cordycepin
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mix, lysis buffer, and stop solution)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Centrifuge
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with cordycepin as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 600 x g for 10 minutes.[7]
-
LDH Reaction: Carefully transfer 10-50 µL of the supernatant from each well to a new 96-well plate.
-
Add 100 µL of the LDH Reaction Mix to each well and incubate for up to 30 minutes at room temperature, protected from light.[7]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Staining for Apoptosis
This protocol uses flow cytometry to quantify apoptotic and necrotic cells following cordycepin treatment.
Materials:
-
Cancer cell line of interest
-
Cordycepin
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of cordycepin for the indicated time.[4]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[4]
-
Staining: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]
Signaling Pathways and Experimental Workflows
Cordycepin's Impact on Key Signaling Pathways
Cordycepin modulates several critical signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways can help in interpreting experimental results and designing further studies.
Caption: Key signaling pathways modulated by cordycepin.
Experimental Workflow for Assessing Cordycepin Cytotoxicity
A systematic workflow is crucial for obtaining reproducible and reliable data.
Caption: Recommended experimental workflow for cytotoxicity assessment.
Logical Flow for Troubleshooting Assay Variability
This diagram outlines a logical approach to diagnosing and resolving issues with assay reproducibility.
Caption: A logical flowchart for troubleshooting assay variability.
References
- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Technical Support Center: Managing pH and Temperature Sensitivity of Cordycepin Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling, stability, and use of cordycepin triphosphate (CoTP) in experimental settings. Given that CoTP is the active intracellular metabolite of cordycepin, this guide addresses common challenges related to its stability and offers troubleshooting strategies to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CoTP) and why is its stability important?
A1: this compound (CoTP) is the biologically active form of cordycepin (3'-deoxyadenosine), a nucleoside analog isolated from the fungus Cordyceps militaris.[1] Intracellularly, cordycepin is phosphorylated to CoTP, which then acts as an ATP analog.[2] Due to this structural mimicry, CoTP can interfere with crucial cellular processes such as RNA synthesis and signal transduction pathways.[2][3] Maintaining the stability of CoTP is critical for in vitro assays to ensure accurate and reproducible results, as degradation can lead to a loss of its inhibitory activity.
Q2: What are the primary factors affecting the stability of this compound?
A2: The stability of nucleotide triphosphates like CoTP is primarily influenced by pH and temperature. Generally, nucleotide triphosphates are more stable in slightly alkaline conditions and are susceptible to degradation at acidic pH and elevated temperatures.[4] While specific data for CoTP is limited, information on its precursor, cordycepin, shows it is more stable at a neutral to alkaline pH (7-10) and should be stored at low temperatures (-20°C or -80°C) for long-term preservation.[5]
Q3: What is the recommended pH range for working with CoTP solutions?
A3: Based on general knowledge of nucleotide triphosphate stability, it is recommended to maintain a pH above 7.5 for aqueous solutions of CoTP.[4] For its precursor cordycepin, a pH range of 7 to 9 is generally recommended for solutions to ensure stability.[6] Acidic conditions should be avoided as they can lead to the oxidative decomposition of the nucleoside.[6]
Q4: How should I store my this compound solutions?
A4: For long-term storage, CoTP solutions should be stored at -80°C. Aliquoting the solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation. For short-term storage, -20°C is acceptable. Aqueous solutions of cordycepin are not recommended for storage for more than one day.[7]
Q5: Can I use CoTP as a direct substitute for ATP in my enzymatic assays?
A5: Yes, CoTP can act as a substitute for ATP in many enzymatic processes, which is the basis for many of its biological activities.[2] It has been shown to be utilized by enzymes like AMPK with kinetic parameters similar to ATP.[1] However, its incorporation can lead to chain termination in RNA synthesis or modulation of signaling cascades.[3][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity of CoTP in assays. | Degradation of CoTP due to improper pH. | Ensure all buffers and solutions are within a neutral to slightly alkaline pH range (ideally pH 7.5-9.0).[4][6] Prepare fresh solutions before each experiment. |
| Degradation of CoTP due to high temperature. | Avoid prolonged exposure of CoTP solutions to room temperature. Thaw frozen aliquots on ice immediately before use. | |
| Repeated freeze-thaw cycles. | Aliquot CoTP solutions into single-use volumes to minimize freeze-thaw cycles. | |
| Variability in results between experimental replicates. | Inaccurate concentration of CoTP stock solution. | Verify the concentration of your CoTP stock solution using HPLC. Prepare a fresh stock solution if degradation is suspected. |
| Precipitation of CoTP upon thawing. | Ensure CoTP is fully dissolved before use. If precipitation occurs, gentle warming to 37°C or brief sonication may help, but use with caution as heat can degrade the compound. | |
| Observed effects are not consistent with the known mechanisms of CoTP. | Off-target effects of cordycepin (if used as the precursor). | Cordycepin can have multiple targets.[9] Use specific inhibitors for suspected off-target pathways to confirm the observed effects are due to CoTP's action on the intended target. |
| Contamination of the CoTP solution. | Ensure that all solutions and handling procedures are sterile to prevent microbial contamination, which can degrade the compound. |
Data Presentation
Table 1: Summary of pH Stability for Cordycepin (as a proxy for CoTP)
| pH | Storage Duration | Remaining Cordycepin Content | Reference |
| 5.0 | 3 months | Significantly lower | [6] |
| 7.0 | 3 months | Moderate | [6] |
| 9.0 | 3 months | Significantly higher | [6] |
| 2-10 | Not specified | Stable | [6] |
Table 2: Summary of Temperature Stability for Cordycepin (as a proxy for CoTP)
| Temperature | Duration | Remaining Cordycepin Content | Reference |
| 4°C | 3 months | Higher than at room temp. | [6] |
| Room Temp. | 3 months | Moderate degradation | [6] |
| 45°C | 3 months | Significant degradation | [6] |
| 100°C | 6 hours | >95% recovery | [6] |
| 121°C | 35 minutes | >95% recovery | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Note: As commercial CoTP is not widely available, this protocol assumes the use of cordycepin, which is intracellularly converted to CoTP. For in vitro assays using purified CoTP, the handling and storage recommendations below should be followed.
-
Materials:
-
Cordycepin powder (high purity)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the cordycepin vial to equilibrate to room temperature before opening.
-
Aseptically weigh the desired amount of cordycepin powder.
-
Dissolve the cordycepin in sterile DMSO to create a concentrated stock solution (e.g., 10-40 mM).[10]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.[10]
-
Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.[5]
-
Protocol 2: Quantification of Cordycepin by High-Performance Liquid Chromatography (HPLC)
This protocol for cordycepin can be adapted for the quantification of CoTP with appropriate modifications to the mobile phase and standard curve.
-
Materials and Reagents:
-
Cordycepin reference standard (≥95% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Syringe filters (0.45 µm)
-
-
Equipment:
-
HPLC system with UV/Vis or PDA detector
-
-
Chromatographic Conditions (Typical):
-
Procedure:
-
Standard Preparation: Prepare a stock solution of the cordycepin reference standard in the mobile phase. Perform serial dilutions to create a series of working standards for the calibration curve.
-
Sample Preparation: Dilute the experimental sample with the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system. Identify the cordycepin peak based on the retention time of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation to calculate the concentration of cordycepin in the samples.[11]
-
Visualizations
Caption: Experimental workflow for the preparation and use of cordycepin solutions.
Caption: Simplified signaling pathways affected by this compound (CoTP).
References
- 1. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Cordycepin Inhibits Protein Synthesis and Cell Adhesion through Effects on Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
optimizing cordycepin triphosphate treatment duration for specific cellular responses
Welcome to the Technical Support Center for optimizing cordycepin triphosphate treatment. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on achieving specific cellular responses by modulating the duration of cordycepin treatment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the precision and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during cordycepin and this compound experiments.
Q1: My experimental results with cordycepin are inconsistent. What are the likely causes?
A1: Inconsistent results with cordycepin are frequently linked to its degradation in cell culture media. The primary cause is enzymatic degradation by adenosine deaminase (ADA), an enzyme present in fetal bovine serum (FBS) and also secreted by cells, which converts cordycepin to the less active metabolite 3'-deoxyinosine.[1]
-
Troubleshooting Steps:
-
Minimize Serum: If your cell line allows, reduce the serum concentration or use a serum-free medium.[1]
-
Heat-Inactivate Serum: While not fully eliminating ADA activity, heat inactivation of FBS (56°C for 30 minutes) is a recommended practice.[1]
-
Use an ADA Inhibitor: For sensitive experiments, consider using an ADA inhibitor like pentostatin (deoxycoformycin). Be aware of potential off-target effects.[1]
-
Fresh Preparation: Always prepare fresh cordycepin stock solutions and add them to the media immediately before treating your cells. Avoid storing cordycepin in media for extended periods.[1]
-
Q2: What is the expected half-life of cordycepin in cell culture, and how does it affect my experiment's duration?
A2: The half-life of cordycepin in cell culture is highly variable and depends on experimental conditions, especially the cell type and serum presence. For instance, in HepG2 cells, the half-life in the medium was found to be approximately 80 minutes due to cellular uptake and metabolism.[1] The presence of adenosine deaminase from serum can significantly shorten this half-life.[1] For long-term experiments (over 24 hours), consider replenishing the cordycepin-containing medium every 24-48 hours to maintain a stable effective concentration.[2]
Q3: I am observing high variability in my cytotoxicity assays. How can I troubleshoot this?
A3: High variability in cytotoxicity assays can mask the true effect of cordycepin.
-
Potential Causes & Solutions:
-
Uneven Cell Seeding: Ensure a single-cell suspension and mix between pipetting.[3]
-
Edge Effects: Avoid using the outermost wells of the plate; instead, fill them with sterile PBS or media to minimize evaporation.[3]
-
Pipetting Errors: Calibrate your pipettes and maintain a consistent technique.[3]
-
Media Composition: Phenol red in media can interfere with some assays; consider using phenol red-free media.[3]
-
Cordycepin Interference: Run a control with cordycepin in media without cells to check for any reaction with the assay reagent.[3]
-
Q4: How do I determine the optimal treatment duration to induce apoptosis versus cell cycle arrest?
A4: The cellular response to cordycepin is both dose- and time-dependent. Generally, shorter treatment durations or lower concentrations may lead to cell cycle arrest, while longer exposures or higher concentrations tend to induce apoptosis.
-
Recommendations:
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) at a fixed, effective concentration of cordycepin.
-
Endpoint Analysis: At each time point, analyze for markers of cell cycle arrest (e.g., flow cytometry for DNA content) and apoptosis (e.g., Annexin V staining, caspase activity assays).
-
Consult Literature: Refer to the data tables below for reported time courses in various cell lines. For example, in OEC-M1 oral cancer cells, early apoptotic phenomena were detected as early as 3-12 hours, with G2/M arrest becoming prominent at 12, 24, and 48 hours.[4]
-
Quantitative Data on Treatment Duration and Cellular Response
The following tables summarize quantitative data from various studies to aid in designing time-course experiments.
Table 1: Time-Dependent Induction of Apoptosis by Cordycepin
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| NB-4 (Leukemia) | 18 µg/mL (71.6 µM) | 6, 9, 12 hours | Time-dependent increase in caspase-3 activity. | [5] |
| U937 (Leukemia) | 34.5 µg/mL (137.3 µM) | 24, 36, 48 hours | Time-dependent increase in caspase-3 activity. | [5] |
| OEC-M1 (Oral Cancer) | 100 µM | 3, 6, 12 hours | Detection of phosphatidylserine flipping (early apoptosis). | [4] |
| ECA109 & TE-1 (Esophageal Cancer) | 40, 60, 80 µg/mL | 48 hours | Significant increase in Annexin V-positive cells. | [6] |
| H1975 (Lung Cancer) | 5.11, 10.22, 15.34 µM | 48 hours | Dose-dependent increase in early and late apoptotic cells. | [7] |
| GBC-SD (Gallbladder Cancer) | 25-100 µM | 72 hours | Dose-dependent increase in Annexin V-positive cells. | [8] |
Table 2: Time-Dependent Effects of Cordycepin on Cell Cycle Progression
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| NB-4 (Leukemia) | 18 µg/mL (71.6 µM) | 6, 9, 12 hours | Accumulation of cells in the S-phase. | [5] |
| U937 (Leukemia) | 23 µg/mL (91.5 µM) | 6, 12, 24 hours | Accumulation of cells in the S-phase. | [5] |
| OEC-M1 (Oral Cancer) | 10 µM - 5 mM | 12, 24, 48 hours | Increase in G2/M and subG1 phase cells. | [4] |
| ECA109 & TE-1 (Esophageal Cancer) | 40, 60, 80 µg/mL | 48 hours | Significant accumulation of cells in the G2/M phase. | [9] |
| NOZ & GBC-SD (Gallbladder Cancer) | Various | 48 hours | S-phase arrest. | [10] |
Table 3: Time-Dependent Effects of Cordycepin on Cell Viability
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| ECA109 & TE-1 (Esophageal Cancer) | 20-100 µg/mL | 24, 48, 72 hours | Time- and dose-dependent inhibition of cell viability. | [6] |
| H1975 (Lung Cancer) | 0.1-50 µg/mL | 24, 48, 72 hours | Time- and dose-dependent inhibition of cell proliferation. | [7] |
| A549 & PC9 (Lung Cancer) | 60 µg/mL (IC50) | 48 hours | Approximately 50% inhibition of cell population. | [11] |
| GBC-SD (Gallbladder Cancer) | 25 µM | 72 hours | Cell viability started to decrease at 72 hours. | [8] |
| NOZ & GBC-SD (Gallbladder Cancer) | Various | 24, 48, 72 hours | Time- and dose-dependent decrease in viability. | [10] |
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of cordycepin on cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Cordycepin (stock solution in DMSO or PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[12]
-
Prepare serial dilutions of cordycepin in complete medium.
-
Remove the old medium and add 100 µL of the cordycepin dilutions to the respective wells. Include a vehicle control.[12]
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).[12]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of cordycepin on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
Cordycepin
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.[12]
-
Treat cells with various concentrations of cordycepin for specified durations (e.g., 24 or 48 hours).[12]
-
Harvest cells by trypsinization and wash with PBS.[12]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[12]
-
Centrifuge to remove ethanol and wash with PBS.[12]
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.[12]
-
Analyze the cell cycle distribution using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[12]
-
Protocol 3: Apoptosis Assay using Annexin V-FITC/PI Staining
This protocol quantifies the percentage of apoptotic cells.
-
Materials:
-
Cancer cell line of interest
-
Cordycepin
-
Annexin V-FITC/PI staining kit
-
1x Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Plate cells in 6-well plates and treat with desired concentrations of cordycepin for the chosen duration (e.g., 48 hours).[6]
-
Collect both adherent and floating cells.[6]
-
Wash the cells twice with PBS.[6]
-
Resuspend the cells in 100 µL of 1x binding buffer.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[6]
-
Incubate for 30 minutes at 37°C in the dark.[6]
-
Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic cells.[6]
-
Visualizing Pathways and Workflows
Diagram 1: General Experimental Workflow for Optimizing Cordycepin Treatment Duration
Caption: Workflow for optimizing cordycepin treatment duration.
Diagram 2: Cordycepin-Induced Apoptotic Signaling Pathway
Caption: Cordycepin's induction of the intrinsic apoptotic pathway.
Diagram 3: Regulation of Autophagy by Cordycepin via AMPK/mTOR Signaling
Caption: Cordycepin's regulation of autophagy through AMPK/mTOR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The apoptotic effect of cordycepin on human OEC-M1 oral cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 7. Cordycepin Induces Apoptosis and Inhibits Proliferation of Human Lung Cancer Cell Line H1975 via Inhibiting the Phosphorylation of EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cordycepin Down-Regulates Multiple Drug Resistant (MDR)/HIF-1α through Regulating AMPK/mTORC1 Signaling in GBC-SD Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cordycepin Induces S Phase Arrest and Apoptosis in Human Gallbladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cordycepin induces human lung cancer cell apoptosis by inhibiting nitric oxide mediated ERK/Slug signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
troubleshooting variability in cordycepin triphosphate experimental results
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering variability in experimental results involving cordycepin and its active metabolite, cordycepin triphosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for cordycepin?
A1: Cordycepin, a structural analog of adenosine, exerts its biological effects primarily after being converted intracellularly to this compound (3'-dATP or COR-TP).[1][2][3] Due to its structural similarity to adenosine triphosphate (ATP), COR-TP can act as a competitive inhibitor in various ATP-dependent enzymatic reactions.[2] The most well-documented mechanism is the inhibition of polyadenylation, where COR-TP is incorporated into nascent mRNA chains, causing premature termination of the poly(A) tail due to the absence of a 3'-hydroxyl group.[4][5] This leads to mRNA instability and inhibited protein synthesis.[5] Additionally, cordycepin can influence other signaling pathways, including PI3K/Akt/mTOR and AMPK.[1][5]
Q2: Why am I observing significant variability in results between different cell lines?
A2: Variability between cell lines is a common issue and can be attributed to several factors:
-
Metabolic Conversion Rate: The efficacy of cordycepin is dependent on its phosphorylation to the active triphosphate form.[6] The expression levels and activity of adenosine kinases and other metabolic enzymes can vary significantly between cell types, leading to different intracellular concentrations of COR-TP.[2]
-
Adenosine Deaminase (ADA) Activity: Cells with high levels of ADA will rapidly convert cordycepin to its inactive metabolite, 3'-deoxyinosine, reducing its effective concentration.[2][7]
-
Nucleoside Transporter Expression: The uptake of cordycepin into the cell is mediated by equilibrative nucleoside transporters (ENTs).[2] Differences in the expression levels of these transporters will affect how much cordycepin enters the cell.
-
Baseline Pathway Activity: The basal activity of signaling pathways like PI3K/Akt or AMPK can differ, influencing the cell's response to cordycepin's modulatory effects.[6]
Q3: What are the known degradation products of cordycepin and how can I avoid them?
A3: The primary enzymatic degradation product of cordycepin is 3'-deoxyinosine, formed by the action of adenosine deaminase (ADA).[8] Cordycepin is also susceptible to degradation under acidic conditions, high temperatures, and oxidative stress.[8] To minimize degradation, it is crucial to maintain a neutral to slightly alkaline pH (7-9) for all solutions, avoid high temperatures during extraction and preparation, and store stock solutions and samples at -20°C or -80°C, protected from light.[8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: Inconsistent or weaker-than-expected biological activity in cellular assays.
| Potential Cause | Recommended Solution(s) |
| Rapid Degradation by Adenosine Deaminase (ADA) | Co-treat cells with an ADA inhibitor, such as pentostatin (deoxycoformycin), to prevent cordycepin's conversion to the less active 3'-deoxyinosine. This increases the effective concentration and half-life of cordycepin.[7] |
| Compound Instability | Prepare fresh dilutions from a frozen stock for each experiment. Ensure all buffers and media are within a neutral pH range (7.0-8.0). Avoid prolonged exposure to high temperatures or direct light.[8] |
| Low Intracellular Conversion | The cell line may have low adenosine kinase activity. Verify the expression of relevant enzymes if possible. Consider screening different cell lines to find a more responsive model.[6] |
| Inaccurate Quantification | The concentration of your stock solution may be inaccurate. Verify the concentration using HPLC or spectrophotometry before use. |
Problem 2: High variability between experimental replicates.
| Potential Cause | Recommended Solution(s) |
| Inconsistent Sample Preparation | Standardize every step of the sample preparation workflow. Ensure precise timing, temperature, and pH across all replicates. Use calibrated pipettes and equipment. |
| Cell Culture Inconsistency | Ensure cells are at a consistent confluency (e.g., 70-80%) and passage number for all experiments. Variability in cell health or density can significantly alter experimental outcomes. |
| Off-Target Effects | Cordycepin can act as an agonist for adenosine receptors, which could introduce variability.[7] Use specific antagonists for adenosine receptors to confirm that the observed effect is due to the intended mechanism (e.g., polyadenylation inhibition). |
| Purity of Cordycepin | Use high-purity (≥98%) cordycepin. Impurities in lower-grade preparations could have unintended biological effects.[6][9] |
Quantitative Data Tables
Table 1: HPLC Parameters for Cordycepin Quantification This table provides typical starting parameters for developing an HPLC method for cordycepin analysis. Optimization may be required for specific instruments or sample matrices.
| Parameter | Typical Value / Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Methanol/Water or Acetonitrile/Water |
| Example Isocratic Mobile Phase | Water:Methanol (92:8, v/v)[10] |
| Flow Rate | 0.5 - 1.0 mL/min[10][11] |
| Detection Wavelength | 260 nm[11][12] |
| Column Temperature | 30°C[10] |
| Injection Volume | 10 - 40 µL[10][13] |
| Linear Range Example | 0.5 - 6.0 µ g/spot (TLC Method)[14] |
| LOD / LOQ Example | LOD: 0.47 µg/mL / LOQ: 1.43 µg/mL[11] |
Table 2: Cordycepin Stability Under Various Conditions
| Condition | Incubation Time | Cordycepin Recovery (%) | Reference |
| 100°C | 6 hours | >95% | [8] |
| 121°C (autoclave) | 35 minutes | >95% | [8] |
| pH 2-10 | Not Specified | Stable | [8] |
| Acidic Conditions | Not Specified | Known to be less stable | [8] |
Visualized Workflows and Pathways
Caption: Intracellular metabolism and primary mechanism of cordycepin.
Caption: Dual signaling effects of cordycepin and its triphosphate form.
Caption: Logical workflow for troubleshooting experimental variability.
Detailed Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of cordycepin on cell proliferation and viability.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of cordycepin in complete medium. Remove the old medium from the wells and add 100 µL of the cordycepin dilutions. Include a vehicle control (e.g., DMSO or PBS) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 15 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis for Signaling Pathway Proteins
This protocol investigates cordycepin's effect on the expression and phosphorylation of key proteins (e.g., Akt, p-Akt).[15][16]
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency and treat with the desired concentrations of cordycepin for the specified time. After treatment, wash cells with ice-cold PBS and lyse them on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature 20-50 µg of protein per sample by heating at 95°C for 5 minutes in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody (e.g., anti-p-Akt) overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Re-probe the membrane with an antibody for the total protein (e.g., anti-Akt) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: In Vitro Polyadenylation Assay
This assay assesses the inhibitory effect of this compound (3'-dATP) on the polyadenylation of an RNA substrate by a nuclear extract.[16]
-
Reaction Setup: Prepare a master mix containing reaction buffer, ATP, creatine phosphate, tRNA, and an RNase inhibitor.
-
Experimental and Control Groups: Aliquot the master mix into separate reaction tubes. Add HeLa nuclear extract to all tubes. To the experimental group, add the desired concentration of 3'-dATP. The control group will not contain 3'-dATP.
-
RNA Substrate: Use a ³²P-labeled synthetic RNA substrate. Heat the RNA to 80°C for 2 minutes to denature it, then place it on ice.
-
Initiation and Incubation: Add the denatured RNA to the reaction mixes to initiate the polyadenylation reaction. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Analysis: Stop the reaction and isolate the RNA. Analyze the products on a denaturing polyacrylamide gel followed by autoradiography. A reduction in the length of the poly(A) tail in the 3'-dATP-treated sample compared to the control indicates inhibition.
References
- 1. Therapeutic Potential and Biological Applications of Cordycepin and Metabolic Mechanisms in Cordycepin-Producing Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Potential Modulator of Cellular Plasticity in Cancer via cAMP-Dependent Pathways: An In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 6. A Systematic Review of the Biological Effects of Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. vbio.vn [vbio.vn]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: The Impact of Serum Concentration on Cordycepin Triphosphate Activity In Vitro
Welcome to the technical support center for researchers utilizing cordycepin in their in vitro experiments. This resource provides essential guidance on a critical, yet often overlooked, experimental variable: the impact of serum concentration on the activity of cordycepin's active form, cordycepin triphosphate (3'-dATP). Inconsistent results in cordycepin-related assays can frequently be traced back to interactions with components present in fetal bovine serum (FBS) and other types of serum.
This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help you achieve more reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are my experimental results with cordycepin inconsistent, especially between different batches of cells or experiments?
A1: Inconsistent results with cordycepin are often linked to its stability and metabolism in cell culture media. The primary culprit is the enzymatic degradation of cordycepin by adenosine deaminase (ADA), an enzyme present in fetal bovine serum (FBS). ADA converts cordycepin into its inactive metabolite, 3'-deoxyinosine.[1] This enzymatic activity can vary between different lots of FBS, leading to variability in the effective concentration of cordycepin that reaches the cells. Additionally, factors such as cell line passage number and culture density can influence cellular responses to cordycepin.[2]
Q2: How does serum directly affect the activity of this compound (3'-dATP), the active form of cordycepin?
A2: While the degradation of the parent compound, cordycepin, by ADA in serum is well-documented, serum can also directly impact the stability of this compound. Serum contains various phosphohydrolases and nucleotidases that can degrade ATP and its analogs. It is plausible that these enzymes can also hydrolyze this compound, reducing its concentration and thereby its inhibitory activity in in vitro enzymatic assays. For instance, ATP has been shown to have a half-life of approximately 4.9 hours in human blood serum due to enzymatic degradation.[3]
Q3: Can I use heat-inactivated FBS to prevent cordycepin degradation?
A3: While heat inactivation of FBS (typically at 56°C for 30 minutes) is a standard practice to inactivate complement proteins, it may not completely eliminate the activity of enzymes like adenosine deaminase.[1] Therefore, while it is a recommended step, it may not fully resolve issues of cordycepin degradation.
Q4: Are there alternatives to using serum in my cordycepin experiments?
A4: Yes. If your cell line can be maintained in such conditions, using a serum-free medium is the most effective way to eliminate the variability caused by serum enzymes. Alternatively, reducing the serum concentration to the minimum required for cell viability can also help mitigate the degradation of cordycepin.[1]
Q5: What is an ADA inhibitor and should I use one in my experiments?
A5: An adenosine deaminase (ADA) inhibitor, such as pentostatin (deoxycoformycin), can be used to prevent the degradation of cordycepin in serum-containing media. This can help maintain a more stable concentration of cordycepin throughout your experiment. However, it is crucial to be aware that ADA inhibitors can have off-target effects on your cells, so appropriate controls are necessary.[1]
Troubleshooting Guides
Issue 1: High Variability in Cell-Based Assay Results
Potential Cause:
-
Degradation of Cordycepin by Adenosine Deaminase (ADA) in Serum: The concentration of ADA can vary between different lots of FBS, leading to inconsistent degradation of cordycepin.
-
Inconsistent Serum Concentration: Using different concentrations of serum between experiments will alter the rate of cordycepin degradation.
-
Cell Density and Passage Number: Cellular metabolism and uptake of cordycepin can be influenced by the confluency and passage number of the cells.[2]
Solutions:
-
Standardize Serum Usage: Use the same lot of FBS for a series of related experiments. If possible, test new lots of FBS for their effect on cordycepin activity.
-
Reduce Serum Concentration or Use Serum-Free Media: If your cell line allows, reduce the percentage of FBS or switch to a serum-free medium to minimize ADA activity.[1]
-
Use an ADA Inhibitor: Consider adding an ADA inhibitor like pentostatin to your culture medium to prevent cordycepin degradation. Always include a vehicle control and an inhibitor-only control to account for any off-target effects.[1]
-
Maintain Consistent Cell Culture Practices: Standardize cell seeding density and use cells within a consistent range of passage numbers.
Issue 2: Low or No Activity of this compound in a Cell-Free (Enzymatic) Assay
Potential Cause:
-
Degradation of this compound by Serum Phosphatases: Serum contains phosphohydrolases that can cleave the phosphate groups from 3'-dATP, rendering it inactive.
-
Interference from Serum Components: Other proteins and small molecules in serum may interfere with the enzymatic reaction or the detection method.
Solutions:
-
Perform Assays in Serum-Free Buffer: Whenever possible, conduct enzymatic assays in a well-defined buffer system without serum.
-
Dilute the Serum: If the presence of serum is necessary, perform a dilution series to find the lowest concentration of serum that is required while minimizing the activity of interfering enzymes.
-
Protein Precipitation: For certain applications, you can precipitate serum proteins using methods like trichloroacetic acid (TCA) or organic solvent precipitation prior to the assay. However, this may also remove factors essential for your assay.
-
Include Proper Controls:
-
"No-Enzyme" Control: To assess the background signal from the substrate and serum.
-
"No-Substrate" Control: To check for any intrinsic signal from the serum or test compound.
-
"Serum-Only" Control: To measure the inherent enzymatic activity (e.g., phosphatase activity) in the serum itself.
-
Data Presentation
Table 1: Summary of Serum-Related Issues and Mitigation Strategies for Cordycepin Experiments
| Issue | Primary Cause | Affected Molecule | Recommended Solutions | Experimental Controls |
| Inconsistent Results in Cell-Based Assays | Adenosine Deaminase (ADA) Activity in Serum | Cordycepin | Reduce serum concentration, Use serum-free media, Use an ADA inhibitor, Standardize FBS lot | Vehicle control, ADA inhibitor control |
| Low Activity in Cell-Free Enzymatic Assays | Phosphatase/Nucleotidase Activity in Serum | This compound (3'-dATP) | Use serum-free buffer, Dilute serum, Protein precipitation of serum | "No-enzyme" control, "Serum-only" control |
| High Background Signal | Intrinsic fluorescence/absorbance of serum components | Assay readout | Run controls with serum in the absence of enzyme or substrate | "No-enzyme" and "no-substrate" controls with serum |
Experimental Protocols
Protocol 1: Determining the Half-life of Cordycepin in Cell Culture Medium
This protocol allows you to quantify the stability of cordycepin in your specific experimental conditions.
Materials:
-
Your cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Cordycepin stock solution
-
37°C incubator with CO2
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare Media: Prepare two flasks of your cell culture medium: one with your standard concentration of FBS and one without FBS.
-
Spike with Cordycepin: Add cordycepin from your stock solution to each flask to achieve the desired final concentration.
-
Incubation: Place the flasks in a 37°C incubator.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot from each flask.
-
Sample Preparation: Immediately filter the collected aliquots through a 0.22 µm syringe filter to remove any potential contaminants.
-
HPLC Analysis: Analyze the filtered samples by HPLC.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water is typically used.
-
Detection: Set the UV detector to 260 nm.
-
-
Data Analysis:
-
Quantify the peak area corresponding to cordycepin at each time point.
-
Plot the concentration of cordycepin versus time.
-
Calculate the half-life (t½) of cordycepin under each condition.
-
Protocol 2: Assessing Serum Interference in a Cell-Free Enzymatic Assay
This protocol helps determine if serum components are inhibiting your enzyme of interest or degrading this compound.
Materials:
-
Purified enzyme of interest (e.g., Poly(A) Polymerase)
-
Substrate for the enzyme
-
This compound (3'-dATP)
-
Assay buffer
-
Fetal Bovine Serum (FBS)
-
Detection reagents
Procedure:
-
Prepare Serum Dilutions: Prepare a serial dilution of FBS in your assay buffer (e.g., 10%, 5%, 1%, 0.1%, 0%).
-
Set Up Control and Experimental Wells: In a microplate, set up the following conditions for each serum concentration:
-
Control (No Inhibitor): Enzyme + Substrate + Assay Buffer with corresponding serum dilution.
-
Experimental (Inhibitor): Enzyme + Substrate + 3'-dATP + Assay Buffer with corresponding serum dilution.
-
Serum Activity Control: Substrate + 3'-dATP + Assay Buffer with corresponding serum dilution (no enzyme).
-
-
Initiate Reaction: Add the enzyme to the control and experimental wells to start the reaction.
-
Incubate: Incubate the plate under the optimal conditions for your enzyme.
-
Detect Signal: Add the detection reagents and measure the signal according to your assay protocol.
-
Data Analysis:
-
Compare the enzyme activity in the control wells across the different serum concentrations to see if serum itself inhibits the enzyme.
-
Analyze the "Serum Activity Control" to determine if serum is degrading the substrate or 3'-dATP.
-
Calculate the inhibitory activity of 3'-dATP at each serum concentration to determine the impact of serum on its efficacy.
-
Mandatory Visualizations
Caption: Cordycepin's mechanism of action.
Caption: Impact of serum on cordycepin activity.
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. New modified nucleoside 5′-triphosphates: synthesis, properties towards DNA polymerases, stability in blood serum and antiviral activity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Managing Cordycepin Triphosphate Integrity in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of cordycepin triphosphate degradation by adenosine deaminase (ADA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cordycepin degradation in my experiments?
A1: The primary route of cordycepin degradation is through deamination, a reaction catalyzed by the enzyme adenosine deaminase (ADA).[1] ADA converts cordycepin (3'-deoxyadenosine) into its inactive metabolite, 3'-deoxyinosine.[2][3] This rapid degradation is a major contributor to cordycepin's short biological half-life.[1] The ADA1 isoform has been identified as the main enzyme responsible for this metabolic conversion.[1][4]
Q2: Does adenosine deaminase (ADA) directly degrade this compound?
A2: The available literature primarily focuses on the deamination of cordycepin itself, rather than its phosphorylated forms. Cordycepin is rapidly deaminated by ADA, which reduces the intracellular pool of cordycepin available for phosphorylation into its active form, this compound. Therefore, the key strategy to maintain intracellular levels of this compound is to prevent the initial degradation of cordycepin by inhibiting ADA.
Q3: What are the most common and effective inhibitors of adenosine deaminase (ADA) for protecting cordycepin?
A3: Several inhibitors are commonly used to prevent cordycepin degradation by ADA. These include:
-
Pentostatin (deoxycoformycin): A potent, non-specific inhibitor of both ADA1 and ADA2.[3][4]
-
Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA): A specific inhibitor of ADA1.[3][4]
-
Natural Compounds: Certain flavonoids, such as naringin, have been shown to inhibit ADA-mediated cordycepin deamination.[4][5]
Q4: Are there alternatives to using ADA inhibitors?
A4: Yes, researchers are exploring other strategies to overcome cordycepin degradation, including:
-
Structural Modification: Creating derivatives of cordycepin that are not substrates for ADA, such as 7,8-dihydro-8-oxo-3′-deoxyadenosine (CordOXO).[2]
-
Novel Drug Delivery Systems: Developing systems to protect cordycepin from enzymatic degradation in vivo.[6]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of cordycepin in cell-based assays.
-
Possible Cause: Rapid degradation of cordycepin by endogenous adenosine deaminase (ADA) in the cell culture medium or within the cells.
-
Troubleshooting Actions:
-
Co-administration with an ADA inhibitor: Add a well-characterized ADA inhibitor, such as pentostatin or EHNA, to your cell culture medium along with cordycepin. It is recommended to pre-incubate the cells with the inhibitor for a short period before adding cordycepin.
-
Determine the optimal inhibitor concentration: Perform a dose-response experiment to find the lowest effective concentration of the ADA inhibitor that protects cordycepin without causing cytotoxicity.
-
Verify inhibitor activity: Ensure the inhibitor is active and has been stored correctly.
-
Quantify cordycepin and its metabolite: Use HPLC to measure the concentrations of cordycepin and 3'-deoxyinosine in your culture supernatant and cell lysates over time to confirm ADA activity and the effectiveness of the inhibitor.
-
Problem 2: High background or off-target effects observed in experiments.
-
Possible Cause: The ADA inhibitor itself may have biological effects independent of its action on ADA. High concentrations of cordycepin can also activate other signaling pathways.
-
Troubleshooting Actions:
-
Include proper controls: Always include control groups treated with the ADA inhibitor alone to assess its independent effects.
-
Test different inhibitors: If one inhibitor shows off-target effects, consider trying a different one with a distinct chemical structure (e.g., switching from a synthetic inhibitor to a natural one like naringin).
-
Optimize cordycepin concentration: High concentrations of cordycepin can activate pathways like AMPK signaling.[7] Perform dose-response experiments to find the optimal concentration that elicits the desired effect without significant off-target signaling.
-
Problem 3: Difficulty in quantifying the extent of cordycepin degradation.
-
Possible Cause: Inadequate analytical methodology to separate and quantify cordycepin and its deaminated product, 3'-deoxyinosine.
-
Troubleshooting Actions:
-
Utilize a validated HPLC method: Employ a robust HPLC method with a suitable column (e.g., C18) and mobile phase to achieve baseline separation of cordycepin and 3'-deoxyinosine.
-
Develop a standard curve: Prepare standard curves for both cordycepin and 3'-deoxyinosine to ensure accurate quantification.
-
Monitor at the correct wavelength: Use a UV detector set to approximately 260 nm for optimal detection of both compounds.[8][9]
-
Data Presentation
Table 1: Kinetic Parameters of Cordycepin Deamination by Adenosine Deaminase (ADA)
| Parameter | Value | Cell System | Reference |
| Km | 54.9 µmol/L | ADA1-expressing HEK293 cells | [4][5] |
| Vmax | 45.8 nmol/min/mg protein | ADA1-expressing HEK293 cells | [4][5] |
Table 2: Inhibitory Constants (Ki) of Various ADA Inhibitors Against Cordycepin Deamination
| Inhibitor | Ki Value | Cell System | Reference |
| Pentostatin | 4.9 nmol/L | Mouse erythrocytes | [3] |
| EHNA | 139 nmol/L | Mouse erythrocytes | [3] |
| Naringin | 58.8 µmol/L | Mouse erythrocytes | [3][5] |
| Naringin | 168.3 µmol/L | Human erythrocytes | [3][5] |
Experimental Protocols
Protocol 1: In Vitro Adenosine Deaminase (ADA) Inhibition Assay
Objective: To determine the inhibitory effect of a compound on the deamination of cordycepin by ADA.
Materials:
-
Cordycepin solution (substrate)
-
Adenosine deaminase (e.g., from calf intestine)
-
Test inhibitor compound solution
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, ADA enzyme solution, and the test inhibitor at the desired concentration.
-
Pre-incubation: Incubate the mixture at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the cordycepin solution to the reaction mixture to a final concentration of 100 µmol/L.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as perchloric acid, followed by neutralization with potassium hydroxide.
-
Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant using a validated HPLC method to quantify the concentrations of cordycepin and its metabolite, 3'-deoxyinosine.
-
Calculate Inhibition: Determine the percentage of inhibition by comparing the amount of 3'-deoxyinosine produced in the presence of the inhibitor to that in a control reaction without the inhibitor.
Protocol 2: HPLC Method for Separation of Cordycepin and 3'-Deoxyinosine
Objective: To separate and quantify cordycepin and its deaminated metabolite.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water and methanol or acetonitrile. A common mobile phase is a mixture of water and methanol (e.g., 85:15 v/v).[9]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
Procedure:
-
Sample Preparation: Prepare samples as described in the relevant experimental protocol (e.g., cell lysates, culture supernatants, or in vitro reaction mixtures). Ensure samples are free of particulate matter by centrifugation or filtration.
-
Injection: Inject a fixed volume of the sample onto the HPLC column.
-
Data Acquisition: Record the chromatogram, monitoring the absorbance at 260 nm.
-
Quantification: Identify the peaks corresponding to cordycepin and 3'-deoxyinosine based on their retention times, as determined by injecting pure standards. Calculate the concentration of each compound using a standard curve.
Visualizations
Caption: Metabolic pathway of cordycepin activation and degradation.
Caption: Simplified signaling pathway of cordycepin via AMPK and mTORC1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of adenosine deaminase (ADA)-mediated metabolism of cordycepin by natural substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-OXO-Cordycepin Is Not a Suitable Substrate for Adenosine Deaminase-Preliminary Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of cordycepin from Cordyceps militaris fermentation supernatant using preparative HPLC and evaluation of its antibacterial activity as an NAD+-dependent DNA ligase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciepub.com [sciepub.com]
Validation & Comparative
A Comparative Guide: Cordycepin Triphosphate vs. Adenosine Triphosphate in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular biology and drug development, the nuanced interactions between enzymes and their nucleotide substrates are of paramount importance. Adenosine triphosphate (ATP) is the universal energy currency and a key substrate in a vast number of enzymatic reactions. Cordycepin triphosphate (3'-deoxyadenosine triphosphate or 3'-dATP), a naturally occurring analog of ATP, presents a fascinating case study in competitive inhibition and substrate mimicry. The primary structural difference—the absence of a 3'-hydroxyl group on the ribose sugar of cordycepin—underpins its potent biological activities, including its well-documented anti-proliferative and antiviral effects.
This guide provides an objective comparison of this compound and adenosine triphosphate in the context of enzymatic assays, supported by experimental data. We will delve into their comparative performance with key enzymes, present detailed experimental protocols for relevant assays, and visualize the underlying molecular and procedural concepts.
Structural and Functional Overview
The seemingly minor modification in this compound has profound functional consequences. While ATP readily participates in the formation of phosphodiester bonds, allowing for the extension of nucleic acid chains, the lack of a 3'-hydroxyl group in this compound makes it a chain terminator. Once incorporated into a growing RNA strand by an RNA polymerase, no further nucleotides can be added.[1] This mechanism is the cornerstone of its inhibitory effects on RNA synthesis and polyadenylation.
Beyond its role as a chain terminator, this compound can also compete with ATP for the active sites of various other enzymes, including kinases, with varying degrees of efficacy. This guide will explore these interactions in detail.
Quantitative Comparison of Enzyme Kinetics
The following tables summarize the available quantitative data comparing the effects of this compound and adenosine triphosphate on various enzymes.
Table 1: RNA Polymerase II
| Parameter | Adenosine Triphosphate (ATP) | This compound (3'-dATP) | Enzyme Source | Reference |
| Km (Substrate Affinity) | ~20 µM | ~20 µM | Wheat Germ RNA Polymerase II | [2] |
| Ki (Inhibition Constant) | Not Applicable | 0.15 µM (Inhibition of translocation) | Wheat Germ RNA Polymerase II | [2] |
Note: A lower Km indicates higher affinity. A lower Ki indicates a more potent inhibitor.
Table 2: Polymerization Assay (SARS-CoV-2 RdRp)
| Competing NTP Concentration | IC50 of this compound | Enzyme Source | Reference |
| 1 µM | ~1 µM | SARS-CoV-2 RNA-dependent RNA polymerase | [3] |
| 0.5 µM | ~0.5 µM | SARS-CoV-2 RNA-dependent RNA polymerase | [3] |
| 0.1 µM | ~0.2 µM | SARS-CoV-2 RNA-dependent RNA polymerase | [3] |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
Table 3: Kinase Activity
| Observation | Enzyme | Reference |
| Utilized ATP or CoTP as a co-substrate with very similar kinetic parameters. | AMP-activated protein kinase (AMPK) | [4] |
Note: Specific Km and Vmax values were not provided in the cited source, but the qualitative observation suggests that for AMPK, this compound can effectively substitute for ATP.
Key Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: RNA elongation vs. chain termination.
Caption: General workflow for an in vitro enzymatic assay.
Caption: Structural difference between ATP and 3'-dATP.
Experimental Protocols
The following are detailed methodologies for key enzymatic assays used to compare ATP and this compound.
In Vitro Transcription Assay
This assay measures the synthesis of RNA from a DNA template and can be used to assess the inhibitory effect of this compound.
Materials:
-
Linearized DNA template with a promoter (e.g., T7, SP6, or a eukaryotic promoter)
-
RNA Polymerase (e.g., T7 RNA Polymerase, RNA Polymerase II)
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)
-
Ribonucleotide Triphosphate (NTP) mix (ATP, GTP, CTP, UTP at desired concentrations)
-
This compound (3'-dATP)
-
[α-³²P]UTP or another radiolabeled NTP for detection
-
RNase inhibitor
-
DNase I (RNase-free)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microfuge tube on ice, assemble the following reaction mixture (example for a 20 µL reaction):
-
2 µL 10x Transcription Buffer
-
1 µL Linearized DNA template (e.g., 0.5 µg)
-
2 µL NTP mix (final concentration of each NTP, e.g., 500 µM)
-
Variable amounts of ATP and this compound for comparative analysis
-
1 µL [α-³²P]UTP (e.g., 10 µCi)
-
0.5 µL RNase inhibitor
-
1 µL RNA Polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Mix gently and incubate at the optimal temperature for the polymerase (e.g., 37°C for T7 RNA Polymerase) for 1-2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I and incubate for 15 minutes at 37°C to digest the DNA template.
-
Reaction Termination: Add an equal volume of stop solution to the reaction mixture.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes, then place on ice. Separate the RNA products on a denaturing polyacrylamide gel. Visualize the radiolabeled RNA transcripts by autoradiography.
Poly(A) Polymerase Assay
This assay measures the addition of adenosine residues to the 3' end of an RNA molecule and is used to demonstrate the chain-terminating effect of this compound.
Materials:
-
RNA substrate (e.g., a short, defined RNA oligonucleotide)
-
Poly(A) Polymerase (e.g., yeast or E. coli)
-
5x Poly(A) Polymerase Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.0, 500 mM KCl, 12.5 mM MnCl₂, 50% glycerol)
-
ATP
-
This compound (3'-dATP)
-
[α-³²P]ATP or [α-³²P]this compound for labeling
-
Stop solution
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile, nuclease-free microfuge tube on ice, prepare the following (example for a 25 µL reaction):
-
5 µL 5x Poly(A) Polymerase Reaction Buffer
-
1 µL RNA substrate (e.g., 10 µM)
-
2.5 µL ATP or this compound (e.g., 1 mM)
-
1 µL [α-³²P]ATP or [α-³²P]this compound
-
1 µL Poly(A) Polymerase
-
Nuclease-free water to a final volume of 25 µL
-
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Add an equal volume of stop solution.
-
Analysis: Analyze the products by denaturing polyacrylamide gel electrophoresis and autoradiography. In the presence of ATP, a ladder of bands representing the addition of multiple adenosine residues will be observed. In the presence of this compound, only a single, slightly larger band corresponding to the addition of one cordycepin residue should be visible.
Radiolabeled Kinase Assay
This assay measures the transfer of a phosphate group from a donor molecule (ATP or this compound) to a substrate (e.g., a peptide or protein).
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
10x Kinase Reaction Buffer (e.g., 250 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)
-
ATP
-
This compound (3'-dATP)
-
[γ-³²P]ATP or a similarly labeled this compound analog (if available and the kinase can utilize it for phosphate transfer)
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microfuge tube, prepare the following (example for a 25 µL reaction):
-
2.5 µL 10x Kinase Reaction Buffer
-
5 µL Kinase substrate
-
1 µL Kinase
-
Variable amounts of ATP or this compound
-
1 µL [γ-³²P]ATP
-
Nuclease-free water to a final volume of 25 µL
-
-
Initiate Reaction: Add the [γ-³²P]ATP to start the reaction.
-
Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Spotting: Spot a portion of the reaction mixture (e.g., 20 µL) onto a piece of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper several times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the kinase activity.
Conclusion
The comparison of this compound and adenosine triphosphate in enzymatic assays reveals a fascinating interplay of substrate mimicry and potent inhibition. For RNA polymerases, this compound acts as a competitive inhibitor and a chain terminator, a property that is being explored for its therapeutic potential. In the case of some kinases, such as AMPK, this compound can serve as an alternative phosphate donor, highlighting the nuanced specificity of ATP-binding pockets across different enzyme families.
For researchers in drug development, understanding these differences is crucial for designing targeted therapies. The experimental protocols provided in this guide offer a framework for further investigation into the effects of cordycepin and other nucleotide analogs on enzymatic activity. The continued exploration of these mechanisms will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Cordycepin interferes with 3′ end formation in yeast independently of its potential to terminate RNA chain elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound on the nuclear DNA-dependent RNA polymerases and poly(A) polymerase from the yeast, Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Activation of AMPK by Cordycepin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cordycepin Triphosphate and ddATP as RNA Chain Terminators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cordycepin triphosphate (3'-deoxyadenosine triphosphate, or 3'-dATP) and 2',3'-dideoxyadenosine triphosphate (ddATP) as RNA chain terminators. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool for their studies in transcription, virology, and drug discovery.
Introduction: The Role of Chain Terminators in RNA Synthesis
RNA chain terminators are nucleotide analogs that, when incorporated into a growing RNA strand by an RNA polymerase, prevent the addition of subsequent nucleotides, thereby halting transcription. This process is invaluable for studying the mechanisms of transcription, elucidating the function of RNA polymerases, and as a basis for antiviral and anticancer therapies. The key structural feature of these molecules is the absence of a hydroxyl group at the 3' position of the ribose sugar, which is essential for the formation of the phosphodiester bond that extends the RNA chain.
This guide focuses on two adenosine analogs: this compound, a naturally occurring 3'-deoxyadenosine analog, and ddATP, a synthetic 2',3'-dideoxyadenosine analog widely known for its application in DNA sequencing.
Mechanism of Action
This compound (3'-dATP)
This compound acts as a competitive inhibitor of adenosine triphosphate (ATP) during RNA synthesis.[1] Its mechanism of action is primarily attributed to two properties:
-
Chain Termination: Due to the absence of a 3'-hydroxyl group, once cordycepin monophosphate is incorporated into the growing RNA chain by an RNA polymerase, no further nucleotides can be added, leading to premature termination of transcription.[2][3] This has been demonstrated in various systems, including picornavirus RNA synthesis.[1]
-
Inhibition of Polyadenylation: this compound has also been shown to strongly inhibit the polyadenylation of mRNA by poly(A) polymerase.[4] This can affect mRNA stability and subsequent translation. Some studies suggest that at lower concentrations in vivo, the primary effect of cordycepin may be on 3' end formation and polyadenylation rather than direct chain termination during transcription.[2]
ddATP (2',3'-dideoxyadenosine triphosphate)
ddATP is a potent chain terminator of DNA synthesis and is the cornerstone of the Sanger DNA sequencing method.[5][6] Its structure lacks hydroxyl groups at both the 2' and 3' positions of the ribose sugar. This absence of the 3'-OH group is what prevents the formation of a phosphodiester bond, thus terminating DNA chain elongation.[6]
While ddATP is an effective substrate for DNA polymerases, its efficiency as a chain terminator for RNA polymerases is not well-documented in the scientific literature. RNA polymerases have evolved mechanisms to discriminate against deoxynucleotides, and the absence of the 2'-hydroxyl group in ddATP likely makes it a very poor substrate for these enzymes.
Comparative Performance: this compound vs. ddATP
A direct quantitative comparison of the inhibitory effects of this compound and ddATP on RNA polymerases is limited in the available literature. However, based on their known activities, a qualitative and semi-quantitative comparison can be made.
| Feature | This compound (3'-dATP) | ddATP (2',3'-ddATP) |
| Primary Target | RNA Polymerases, Poly(A) Polymerase | DNA Polymerases |
| Mechanism | Competitive inhibitor of ATP, RNA chain termination, inhibition of polyadenylation.[1][7] | Competitive inhibitor of dATP, DNA chain termination.[5] |
| Efficacy as RNA Chain Terminator | Demonstrated to be an effective inhibitor and chain terminator for various viral and eukaryotic RNA polymerases.[1][7][8] | Not established as an efficient RNA chain terminator. RNA polymerases generally discriminate against deoxyribonucleotides. |
| Quantitative Data (Ki values) | For related 3'-deoxy analogs with Dictyostelium discoideum RNA polymerases I and II: 3'-dCTP Ki = 3.0 µM (Km for CTP = 6.3 µM); 3'-dUTP Ki = 2.0 µM (Km for UTP = 6.3 µM).[9] | No direct Ki values for RNA polymerases are readily available in the literature. Its primary application is in DNA sequencing. |
| Applications | Study of transcription, antiviral research, anticancer research, investigation of mRNA polyadenylation.[4] | Sanger DNA sequencing, study of DNA replication and repair.[6] |
Experimental Protocols
The following is a generalized protocol for an in vitro transcription termination assay to compare the effects of this compound and ddATP.
Objective: To determine the concentration-dependent inhibition of RNA synthesis and chain termination by this compound and ddATP.
Materials:
-
Linearized DNA template with a T7 promoter upstream of a transcribed region of known length.
-
T7 RNA Polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
[α-³²P]UTP (for radiolabeling)
-
This compound (3'-dATP) stock solution
-
ddATP stock solution
-
Transcription buffer (40 mM Tris-HCl pH 7.9, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
RNase inhibitor
-
Stop solution (e.g., formamide loading buffer with EDTA)
-
Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)
-
TBE buffer
Procedure:
-
Reaction Setup:
-
Prepare a master mix containing transcription buffer, DTT, RNase inhibitor, GTP, CTP, ATP, and [α-³²P]UTP.
-
Aliquot the master mix into separate reaction tubes.
-
To each tube, add the linearized DNA template.
-
Add varying concentrations of either this compound or ddATP to the respective tubes. Include a no-inhibitor control.
-
-
Initiation:
-
Pre-warm the reaction mixtures to 37°C for 5 minutes.
-
Initiate the transcription by adding T7 RNA Polymerase to each tube.
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Termination:
-
Stop the reactions by adding an equal volume of stop solution.
-
-
Analysis:
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation of RNA products is achieved.
-
Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled RNA products.
-
-
Interpretation:
-
The full-length transcript should be visible in the no-inhibitor control lane.
-
In the lanes with an effective chain terminator, a dose-dependent appearance of shorter, terminated RNA fragments and a decrease in the intensity of the full-length product are expected.
-
Visualizations
Molecular Structures
Caption: Molecular structures of this compound and ddATP.
Mechanism of RNA Chain Termination
Caption: RNA chain termination by nucleotide analogs.
Experimental Workflow for In Vitro Transcription Termination Assay
Caption: Workflow for comparing RNA chain terminators.
Conclusion
This compound is a well-characterized inhibitor of RNA synthesis that functions through both RNA chain termination and interference with mRNA polyadenylation. Its efficacy against a variety of RNA polymerases makes it a valuable tool for studying transcription and a promising candidate for therapeutic development.
In contrast, ddATP is primarily known as a potent chain terminator of DNA synthesis. The available evidence suggests that it is a poor substrate for RNA polymerases due to the absence of the 2'-hydroxyl group, which is a key recognition element for these enzymes. Therefore, for studies requiring the termination of RNA synthesis, this compound is the more appropriate and effective reagent. Researchers designing experiments to halt transcription should consider the multifaceted effects of cordycepin, including its impact on polyadenylation, which may influence the experimental outcome.
References
- 1. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discrimination against Deoxyribonucleotide Substrates by Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro approaches to analysis of transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Within and Beyond the Nucleotide Addition Cycle of Viral RNA-dependent RNA Polymerases [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. A mutant T7 RNA polymerase as a DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumorigenic Mechanism of Cordycepin Triphosphate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth validation of the mechanism of action of cordycepin triphosphate in tumor cells. Through objective comparisons with established nucleoside analogs, supported by experimental data, this document serves as a comprehensive resource for evaluating its therapeutic potential.
Cordycepin, a naturally occurring adenosine analog, is metabolized intracellularly to its active form, this compound (3'-dATP). This active metabolite is central to its anti-cancer effects, primarily through the inhibition of RNA synthesis and modulation of critical signaling pathways governing cell survival and proliferation. This guide will dissect these mechanisms and benchmark the performance of this compound against other nucleoside analogs used in oncology.
Comparative Analysis of Anti-Proliferative Activity
The efficacy of a potential anti-cancer agent is fundamentally measured by its ability to inhibit the growth of tumor cells. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. Below is a comparative summary of the IC50 values for cordycepin and other nucleoside analogs across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Cordycepin | SNU478 | Cholangiocarcinoma | 35.83 | [1] |
| MIAPaCa-2 | Pancreatic Cancer | ~421 (106.0 µg/mL) | [2] | |
| Capan-1 | Pancreatic Cancer | ~429 (108.1 µg/mL) | [2] | |
| NB-4 | Leukemia | 73.2 | [3] | |
| U937 | Leukemia | 90.4 | [3] | |
| ECA109 | Esophageal Cancer | ~257 (64.8 µg/mL) | [4] | |
| TE-1 | Esophageal Cancer | ~240 (60.6 µg/mL) | [4] | |
| C666-1 | Nasopharyngeal Carcinoma | 842.5 (at 48h) | [5] | |
| Gemcitabine | SNU478 | Cholangiocarcinoma | 0.5 | [1] |
| Fludarabine | B-CLL | Chronic Lymphocytic Leukemia | < 3 | [6] |
| Cladribine | U266 | Multiple Myeloma | 2.43 | [5] |
| RPMI8226 | Multiple Myeloma | 0.75 | [5] | |
| MM1.S | Multiple Myeloma | 0.18 | [5] |
Mechanism of Action: A Head-to-Head Comparison
This compound's anti-tumor activity stems from a multi-pronged attack on cancer cell biology. Here, we compare its primary mechanisms with those of other prominent nucleoside analogs.
Inhibition of Nucleic Acid Synthesis
A hallmark of nucleoside analogs is their ability to interfere with the synthesis of DNA and RNA.
-
This compound (3'-dATP): As an analog of adenosine, 3'-dATP lacks a 3'-hydroxyl group. This structural feature allows it to be incorporated into growing RNA chains, where it acts as a chain terminator, primarily inhibiting polyadenylation of mRNA. This disruption of RNA synthesis leads to a downstream inhibition of protein synthesis.
-
Gemcitabine: This deoxycytidine analog is phosphorylated to its di- and triphosphate forms. Gemcitabine triphosphate competes with dCTP for incorporation into DNA, leading to chain termination. Its diphosphate form also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides required for DNA synthesis.
-
Fludarabine: Fludarabine is converted to its triphosphate, F-ara-ATP. F-ara-ATP inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis. It can also be incorporated into both DNA and RNA.
-
Cladribine: This deoxyadenosine analog is resistant to adenosine deaminase. Its triphosphate form is incorporated into DNA, leading to DNA strand breaks and inhibition of DNA synthesis and repair.
Figure 1: Comparative mechanisms of nucleic acid synthesis inhibition.
Modulation of Key Signaling Pathways
This compound distinguishes itself by its profound impact on cellular signaling cascades that are often dysregulated in cancer.
-
This compound:
-
PI3K/Akt/mTOR Pathway Inhibition: Cordycepin has been shown to suppress the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[7]
-
AMPK Activation: Cordycepin activates AMP-activated protein kinase (AMPK), a cellular energy sensor. Activated AMPK can inhibit the mTOR pathway, further contributing to its anti-proliferative effects.[8]
-
-
Gemcitabine: Resistance to gemcitabine has been linked to the activation of the PI3K/Akt/mTOR pathway.[9][10]
-
Fludarabine: The combination of fludarabine with PI3K/Akt/mTOR pathway inhibitors has been shown to enhance apoptosis in leukemia cells, suggesting a role for this pathway in fludarabine's mechanism of action.[11]
-
Cladribine: The direct effects of cladribine on the PI3K/Akt/mTOR or AMPK pathways are less well-characterized in the context of cancer therapy.
Figure 2: Cordycepin's modulation of the AMPK and PI3K/Akt/mTOR pathways.
Induction of Apoptosis: A Quantitative Comparison
A crucial mechanism of anti-cancer drugs is the induction of programmed cell death, or apoptosis. The following table presents quantitative data on the pro-apoptotic effects of cordycepin and its alternatives.
| Compound | Cell Line | Concentration | Treatment Time | Apoptotic Cells (%) | Reference |
| Cordycepin | SNU478 | 20 µM | 72h | Increased Annexin V+ population | [1] |
| MIAPaCa-2 | 400 µg/mL (~945 µM) | 48h | 66.1 ± 3.40 | [2] | |
| Capan-1 | 400 µg/mL (~945 µM) | 48h | 74.7 ± 2.38 | [2] | |
| NB-4 | 18 µg/mL (71.6 µM) | 12h | Increased from 5.41% to 45.15% | [3] | |
| Gemcitabine + Cordycepin | SNU478 | 500 nM + 20 µM | 72h | Significantly increased Annexin V+ population | [1] |
| Cladribine | U266 | 10 µM | - | 33 | [12] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed protocols for key experimental assays are provided below.
Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Cultured cells (treated and untreated)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with the desired compound (e.g., cordycepin) for the specified time. Include an untreated control.
-
Harvest cells by centrifugation. For adherent cells, use trypsin and neutralize with media.
-
Wash cells twice with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained and single-stained controls to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Figure 3: Experimental workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis via Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol (ice-cold)
-
PBS
-
Cultured cells (treated and untreated)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram to visualize the DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Identify and quantify the cell populations in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Western Blotting for Signaling Pathway Analysis (e.g., PI3K/Akt/mTOR)
This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and phosphorylation status.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR, anti-AMPK, anti-phospho-AMPK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse treated and untreated cells in ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each sample.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to compare protein expression levels between samples.
-
Conclusion
This compound demonstrates a robust and multifaceted mechanism of action against tumor cells, characterized by the inhibition of RNA synthesis, modulation of critical signaling pathways like PI3K/Akt/mTOR and AMPK, and potent induction of apoptosis. While established nucleoside analogs such as gemcitabine, fludarabine, and cladribine primarily exert their effects through the disruption of DNA synthesis, cordycepin's unique impact on RNA processing and key cellular signaling cascades presents a distinct and promising therapeutic profile. Further comparative studies in a broader range of cancer models are warranted to fully elucidate its clinical potential and positioning relative to existing therapies.
References
- 1. Cordycepin Enhanced Therapeutic Potential of Gemcitabine against Cholangiocarcinoma via Downregulating Cancer Stem-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cordycepin induces apoptosis in human pancreatic cancer cells via the mitochondrial-mediated intrinsic pathway and suppresses tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells [jcancer.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 7. A Systematic Review of the Biological Effects of Cordycepin [mdpi.com]
- 8. Application and research progress of cordycepin in the treatment of tumours (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gemcitabine resistance in breast cancer cells regulated by PI3K/AKT-mediated cellular proliferation exerts negative feedback via the MEK/MAPK and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the PI3K pathway sensitizes fludarabine-induced apoptosis in human leukemic cells through an inactivation of MAPK-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Unintended: A Comparative Guide to Validating Cordycepin Triphosphate's Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the off-target effects of a therapeutic candidate is paramount. Cordycepin, a naturally occurring adenosine analog with promising anti-cancer and anti-inflammatory properties, is no exception. Once inside the cell, cordycepin is converted to its active form, cordycepin triphosphate (Cor-TP), which can compete with adenosine triphosphate (ATP) and interfere with various cellular processes. This guide provides a comparative analysis of Cor-TP's off-target effects, offering insights into its polypharmacology and providing detailed experimental protocols for validation in cellular models.
Cordycepin's primary on-target effect is the termination of RNA synthesis due to the absence of a 3'-hydroxyl group, leading to the inhibition of polyadenylation. However, its structural similarity to ATP makes it a promiscuous molecule, prone to interacting with a host of ATP-dependent enzymes, most notably protein kinases. This guide will delve into the known off-target interactions of Cor-TP, compare them with other adenosine analogs like Toyocamycin and Tubercidin, and provide the methodologies to independently verify these effects.
Off-Target Profile of this compound: A Tale of Two Pathways
Extensive research has revealed that Cor-TP significantly impacts two major signaling pathways: the PI3K/AKT/mTOR pathway , which is crucial for cell growth and survival, and the AMPK signaling pathway , a central regulator of cellular energy homeostasis.
Inhibition of the PI3K/AKT/mTOR Pathway: Cordycepin has been shown to inhibit the phosphorylation of key components of this pathway in a concentration-dependent manner. This inhibition disrupts downstream signaling, ultimately leading to decreased cell proliferation and induction of apoptosis.
Activation of the AMPK Pathway: In contrast to its inhibitory effects on the PI3K/AKT/mTOR pathway, cordycepin, through its conversion to cordycepin monophosphate (Cor-MP), allosterically activates AMP-activated protein kinase (AMPK). This activation mimics the cellular response to low energy status, leading to the inhibition of anabolic processes and the promotion of catabolic pathways.
Comparative Analysis: this compound vs. Other Adenosine Analogs
To provide a broader context for Cor-TP's off-target effects, it is useful to compare it with other well-characterized adenosine analogs.
| Compound | Primary On-Target Effect | Known Off-Target Effects | Key Cellular Consequences |
| This compound | RNA chain termination | Inhibition of PI3K/AKT/mTOR pathway, Activation of AMPK pathway | Inhibition of proliferation, induction of apoptosis, metabolic reprogramming |
| Toyocamycin | Inhibition of ribosome biogenesis | Potent and selective inhibition of Cyclin-Dependent Kinase 9 (CDK9)[1] | Transcriptional repression, cell cycle arrest |
| Tubercidin | Incorporation into RNA and DNA | Inhibition of phosphoglycerate kinase (PGK) | Disruption of glycolysis, cytotoxicity |
Experimental Validation of Off-Target Effects
To rigorously validate the off-target effects of this compound in your cellular models, a multi-pronged approach employing a combination of biophysical, proteomic, and cell-based assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA for this compound Target Engagement
-
Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat the cells with various concentrations of cordycepin (e.g., 10-100 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Heat Shock: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40-70°C for 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant containing the soluble proteins. Normalize the protein concentration across all samples. Analyze the abundance of the target protein in the soluble fraction by quantitative Western blotting.
-
Data Analysis: Plot the percentage of soluble protein against the temperature to generate a melting curve. A rightward shift in the melting curve in the presence of cordycepin indicates target stabilization.
Quantitative Proteomics and Phosphoproteomics
Mass spectrometry-based proteomics and phosphoproteomics provide a global and unbiased view of the cellular proteins and phosphorylation events affected by Cor-TP treatment.
Experimental Protocol: LC-MS/MS-based (Phospho)proteomics
-
Cell Culture and Treatment: Grow cells and treat with cordycepin (e.g., 50 µM) and vehicle control for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them in a urea-based buffer, and determine the protein concentration. Reduce the disulfide bonds with DTT, alkylate with iodoacetamide, and digest the proteins into peptides using trypsin.
-
Phosphopeptide Enrichment (for Phosphoproteomics): For phosphoproteomic analysis, enrich the phosphopeptides from the total peptide mixture using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: Analyze the peptide (or phosphopeptide) samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Data Analysis: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins (or phosphosites). Perform statistical analysis to identify proteins and phosphorylation events that are significantly altered upon cordycepin treatment.
Quantitative Western Blotting
This technique is essential for validating the findings from proteomics studies and for quantifying the changes in the phosphorylation status of specific proteins in a signaling pathway.
Experimental Protocol: Quantitative Western Blot for Akt Phosphorylation
-
Cell Culture and Treatment: Seed cells and treat with a dose-range of cordycepin (e.g., 0, 10, 25, 50, 100 µM) for a fixed time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt. Subsequently, probe with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Capture the signal using an imaging system and quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the phosphorylated Akt signal to the total Akt signal and then to the loading control.
Visualizing the Molecular Mayhem: Signaling Pathways and Workflows
To better understand the complex interplay of this compound within the cell, the following diagrams illustrate the key affected signaling pathways and a general experimental workflow for off-target validation.
Caption: Cordycepin inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: Cordycepin activates the AMPK signaling pathway.
Caption: A generalized workflow for validating off-target effects.
By employing these methodologies and comparative analyses, researchers can build a comprehensive profile of this compound's off-target effects, paving the way for more informed drug development and a deeper understanding of its therapeutic potential and limitations.
References
Validating Cordycepin Triphosphate Incorporation into RNA: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers and drug development professionals investigating the therapeutic potential of cordycepin, a key adenosine analog, validating its incorporation into RNA is a critical step in understanding its mechanism of action. Cordycepin's lack of a 3'-hydroxyl group leads to chain termination upon its integration into a growing RNA strand, a property that underpins its antiviral and anticancer activities. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative methods for confirming the incorporation of cordycepin triphosphate (3'-dATP) into RNA, complete with experimental protocols and performance data.
Mass Spectrometry: The Gold Standard for Unambiguous Identification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the most definitive method for validating the incorporation of cordycepin into RNA. Its high sensitivity and specificity allow for the direct detection and quantification of the modified nucleoside within a complex biological matrix.
Experimental Workflow
The overall process involves the in vitro or cellular incorporation of this compound into RNA, followed by enzymatic digestion of the RNA to its constituent nucleosides, and finally, analysis by LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Analysis
-
In Vitro Transcription:
-
Set up a standard in vitro transcription reaction using a DNA template, RNA polymerase (e.g., T7), and a mixture of ATP, GTP, CTP, UTP, and this compound. The ratio of ATP to this compound can be varied to modulate the incorporation rate.
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
RNA Purification:
-
Purify the transcribed RNA using a standard method such as phenol-chloroform extraction followed by ethanol precipitation or a commercial RNA purification kit to remove unincorporated nucleotides and enzymes.
-
-
Enzymatic Digestion:
-
Digest the purified RNA (typically 1-5 µg) to individual nucleosides. A common enzyme cocktail includes:
-
Nuclease P1 (to digest RNA to 5'-mononucleotides).
-
Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides).
-
-
Incubate the digestion reaction at 37°C for 2-16 hours.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the nucleosides using a reverse-phase C18 column with a gradient elution of water and methanol, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for targeted quantification of cordycepin and other canonical nucleosides.
-
Cordycepin Transition: Precursor ion [M+H]⁺ at m/z 252.2 -> Product ion at m/z 136.1 (adenine fragment).
-
Adenosine Transition: Precursor ion [M+H]⁺ at m/z 268.1 -> Product ion at m/z 136.1.
-
-
Performance Characteristics
| Parameter | LC-MS/MS Performance |
| Limit of Detection (LOD) | 0.008 - 0.44 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.013 - 1.43 mg/mL[3] |
| Linearity (r²) | > 0.999[1][4] |
| Recovery | 96% - 103%[2] |
| Precision (%RSD) | < 6.23%[5] |
Alternative and Complementary Methods
While mass spectrometry provides the most direct evidence, other techniques can offer complementary information or serve as higher-throughput screening methods.
Nanopore Sequencing
Direct RNA sequencing using nanopore technology is an emerging method that can identify RNA modifications in their native context.[6] As an RNA strand passes through a nanopore, the resulting electrical signal is sensitive to the identity of the nucleobases, including modified ones like cordycepin.
Principle of Detection:
Comparison with Mass Spectrometry:
| Feature | Mass Spectrometry | Nanopore Sequencing |
| Directness | Highly direct detection of the modified nucleoside. | Indirect detection based on altered electrical signal. |
| Throughput | Lower throughput, sample-by-sample analysis. | High throughput, capable of transcriptome-wide analysis.[6][7] |
| Sequence Context | Lost upon digestion to nucleosides. | Preserved, allowing for mapping of incorporation sites. |
| Quantification | Highly accurate and precise. | Stoichiometry can be estimated but may be less precise. |
| De Novo Detection | Can identify unknown modifications. | Requires computational models trained on known modifications.[8] |
Biochemical Assays (Gel-Based)
Traditional biochemical assays, often employing radiolabeling, can provide evidence of RNA chain termination caused by cordycepin incorporation.
Experimental Protocol:
-
Perform an in vitro transcription reaction as described for the LC-MS/MS protocol, but include a radiolabeled nucleotide (e.g., [α-³²P]UTP).
-
Run parallel reactions with and without this compound.
-
Separate the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the RNA products by autoradiography.
Expected Results: In the presence of this compound, a ladder of prematurely terminated RNA fragments will be observed, in contrast to the full-length transcript seen in the control reaction. This suggests that this compound competes with ATP and leads to the termination of RNA synthesis.[9]
Comparison with Mass Spectrometry:
| Feature | Mass Spectrometry | Gel-Based Assay |
| Directness | Direct detection of cordycepin. | Indirectly infers incorporation through chain termination. |
| Sensitivity | High (picogram to femtogram range). | High with radiolabeling, but non-radioactive methods are less sensitive. |
| Quantification | Precise quantification of incorporation. | Semi-quantitative at best. |
| Information Provided | Confirms the chemical identity of the modification. | Demonstrates the functional consequence (chain termination). |
Conclusion
The choice of method for validating this compound incorporation into RNA depends on the specific research question. Mass spectrometry is the unequivocal choice for unambiguous identification and precise quantification. Nanopore sequencing offers a high-throughput alternative for mapping incorporation sites across the transcriptome, though it is an indirect method. Biochemical gel-based assays provide a straightforward functional readout of chain termination, complementing the direct detection methods. For a comprehensive understanding, a combination of mass spectrometry for definitive validation and a higher-throughput or functional assay for broader screening or mechanistic studies is recommended.
References
- 1. [Quantitative analysis of adenosine and cordycepin in Cordyceps sinensis and its substitutes with LC-MS-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of chemical markers in Cordyceps sinensis by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciepub.com [sciepub.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Comparative Evaluation of Computational Models for RNA modification detection using Nanopore sequencing with RNA004 Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]
The Competitive Dance of ATP and its Analog, Cordycepin Triphosphate, for Enzyme Binding: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between endogenous molecules and their synthetic analogs is paramount. This guide provides a detailed comparison of the binding competition between Adenosine Triphosphate (ATP), the universal energy currency of the cell, and Cordycepin Triphosphate (COR-TP), the active form of the promising therapeutic agent cordycepin. By examining their effects on key enzymatic processes, we illuminate the mechanisms behind cordycepin's biological activities and offer insights for future drug design.
Cordycepin (3'-deoxyadenosine), a naturally occurring adenosine analog, undergoes intracellular phosphorylation to its triphosphate form, COR-TP.[1] Structurally similar to ATP, COR-TP acts as a competitive inhibitor for a range of ATP-dependent enzymes, leading to the disruption of vital cellular processes such as RNA synthesis and polyadenylation. This competitive inhibition forms the basis of cordycepin's anticancer, antiviral, and anti-inflammatory properties.
Quantitative Comparison of Enzyme Inhibition
The following table summarizes the key quantitative data from competition assays between ATP and COR-TP (or its analogs) for binding to various enzymes. This data provides a clear comparison of the inhibitory potency of cordycepin on different enzymatic targets.
| Enzyme | Substrate | Km (µM) | Inhibitor | Ki (µM) | Organism/System |
| DNA-dependent RNA Polymerase I/II | CTP | 6.3 | 3'-deoxycytidine 5'-triphosphate (3'-dCTP) | 3.0 | Dictyostelium discoideum |
| DNA-dependent RNA Polymerase I/II | UTP | 6.3 | 3'-deoxyuridine 5'-triphosphate (3'-dUTP) | 2.0 | Dictyostelium discoideum |
| Picornavirus RNA Polymerase | ATP | N/A | This compound (COR-TP) | N/A | HeLa Cells (in vitro) |
| Plant Viral Replicases | ATP | N/A | This compound (COR-TP) | N/A | Tobacco Mosaic Virus, Cowpea Chlorotic Mottle Virus (in vitro) |
| Chromatin-associated Poly(A) Polymerase | ATP | N/A | This compound (COR-TP) | N/A | In vitro |
N/A: Not available in the cited literature. The studies confirmed competitive inhibition but did not report a Ki value.
The data from Dictyostelium discoideum DNA-dependent RNA polymerases, while not a direct ATP/COR-TP competition, provides a valuable quantitative insight into the potent competitive inhibition exerted by 3'-deoxynucleotide analogs synthesized from cordycepin. The low micromolar Ki values for 3'-dCTP and 3'-dUTP indicate a strong binding affinity to the active site of the polymerases, effectively competing with the natural substrates CTP and UTP.[2]
For picornavirus and plant viral RNA polymerases, studies have demonstrated that the inhibitory effect of COR-TP can be reversed by increasing the concentration of ATP, a classic indicator of competitive inhibition.[3][4] Similarly, the synthesis of poly(A) tails by chromatin-associated poly(A) polymerase is selectively inhibited by low concentrations of COR-TP, which acts as a competitive inhibitor.[5]
Visualizing the Molecular Competition and Experimental Workflow
To better understand the dynamics of this molecular competition and the experimental approaches used to study it, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of ATP and this compound competition.
Protocol 1: In Vitro RNA Polymerase Inhibition Assay (Adapted from Dictyostelium discoideum study)
Objective: To determine the inhibitory constant (Ki) of a nucleotide analog for RNA polymerase.
Materials:
-
Purified DNA-dependent RNA polymerase I and II
-
Calf thymus DNA (template)
-
Radiolabeled CTP or UTP (e.g., [α-³²P]CTP)
-
Unlabeled ATP, GTP, CTP, and UTP
-
3'-deoxycytidine 5'-triphosphate (3'-dCTP) or 3'-deoxyuridine 5'-triphosphate (3'-dUTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, KCl)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, DNA template, and a mix of three unlabeled NTPs.
-
Add varying concentrations of the radiolabeled NTP (the substrate, e.g., CTP) to different sets of tubes.
-
To each set of substrate concentrations, add a fixed concentration of the inhibitor (e.g., 3'-dCTP). Include a control set with no inhibitor.
-
Initiate the reaction by adding the purified RNA polymerase to each tube.
-
Incubate the reactions at the optimal temperature for a defined period (e.g., 30 minutes at 30°C).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized RNA.
-
Collect the precipitated RNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Plot the data using a Lineweaver-Burk or Dixon plot to determine the Km of the substrate and the Ki of the inhibitor.[2]
Protocol 2: In Vitro Poly(A) Polymerase Assay
Objective: To assess the inhibitory effect of this compound on poly(A) tail synthesis.
Materials:
-
Purified poly(A) polymerase
-
RNA primer (e.g., oligo(A)₁₅)
-
Radiolabeled ATP (e.g., [α-³²P]ATP) or this compound ([α-³²P]COR-TP)
-
Unlabeled ATP
-
This compound (COR-TP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Denaturing polyacrylamide gel
-
Phosphorimager
Procedure:
-
Set up reaction mixtures containing the reaction buffer, RNA primer, and either radiolabeled ATP or a mix of unlabeled ATP and radiolabeled COR-TP.
-
Include varying concentrations of COR-TP in the reactions with unlabeled ATP to test for inhibition.
-
Initiate the reaction by adding poly(A) polymerase.
-
Incubate at the optimal temperature for a specific time.
-
Stop the reaction by adding a stop solution containing formamide and a tracking dye.
-
Denature the samples by heating.
-
Separate the RNA products based on size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the radiolabeled RNA products using a phosphorimager to assess the length of the poly(A) tails and the extent of inhibition.[6]
Signaling Pathway Implications
The competition between ATP and COR-TP has significant downstream effects on cellular signaling. One of the key pathways affected is mRNA processing and stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitory effects of 3'deoxycytidine 5'-triphosphate and 3'-deoxyuridine 5'-triphosphate on DNA-dependent RNA polymerases I and II purified from Dictyostelium discoideum cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound on in vitro RNA synthesis by picornavirus polymerase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound on In Vitro RNA Synthesis by Plant Viral Replicases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibition of chromatin-associated poly(A) synthesis in vitro by cordycepin 5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cordycepin-hypersensitive growth links elevated polyphosphate levels to inhibition of poly(A) polymerase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cordycepin Triphosphate vs. Adenosine in Activating Adenosine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the interactions of cordycepin and adenosine with the four subtypes of human adenosine receptors (A1, A2A, A2B, and A3). While the intracellular effects of cordycepin are mediated by its phosphorylated form, cordycepin triphosphate, its activity at adenosine receptors is initiated by the binding of the parent nucleoside, cordycepin. This document objectively reviews their binding affinities and functional potencies, supported by experimental data and detailed methodologies.
Executive Summary
Adenosine is an endogenous purine nucleoside that plays a crucial role in cellular signaling by activating four G protein-coupled adenosine receptor subtypes. Its affinity varies across these subtypes, showing high affinity for A1 and A2A receptors and lower affinity for A2B and A3 receptors. Cordycepin (3'-deoxyadenosine), an adenosine analog, also acts as an agonist at these receptors. Emerging evidence suggests that cordycepin exhibits a broader interaction profile, with a notable affinity for all four receptor subtypes.[1][2] This guide delves into the quantitative differences in their ability to bind to and activate these receptors, providing a framework for understanding their distinct pharmacological profiles.
Comparative Analysis of Receptor Activation
The interaction of both adenosine and cordycepin with adenosine receptors is typically quantified through binding affinity (Ki) and functional potency (EC50). Binding affinity reflects the strength of the interaction between the ligand and the receptor, while functional potency measures the concentration of the ligand required to elicit a half-maximal response.
Binding Affinity (Ki)
The following table summarizes the available data on the binding affinities of adenosine and cordycepin for the four human adenosine receptor subtypes. It is important to note that direct comparative studies for cordycepin across all four subtypes are limited, and the data presented is collated from various sources, which may have different experimental conditions.
| Ligand | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A2B Receptor Ki (nM) | A3 Receptor Ki (nM) |
| Adenosine | 10 - 30 | 10 - 30 | > 1000 | ~1000 |
| Cordycepin | Data not available | Data not available | Data not available | High Affinity (qualitative)[2] |
Functional Potency (EC50)
The functional potency of adenosine and cordycepin is often assessed by measuring their ability to modulate the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling. A1 and A3 receptors are typically Gi-coupled, and their activation leads to a decrease in cAMP levels. Conversely, A2A and A2B receptors are Gs-coupled, and their activation increases cAMP levels.
| Ligand | A1 Receptor EC50 (µM) | A2A Receptor EC50 (µM) | A2B Receptor EC50 (µM) | A3 Receptor EC50 (µM) |
| Adenosine | 0.31 | 0.7 | 24 | 0.29 |
| Cordycepin | Data not available | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways of adenosine receptors and a typical experimental workflow for assessing receptor activation.
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the inhibition constant (Ki) of a test compound for a specific adenosine receptor subtype.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cells stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity, subtype-selective radiolabeled antagonist (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]AB-MECA for A3).
-
Test Compounds: Adenosine and cordycepin.
-
Non-specific Binding Control: A high concentration of a non-selective agonist (e.g., NECA) or a selective antagonist for the receptor subtype.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, supplemented with MgCl₂.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well Filter Plates: Glass fiber filters pre-treated with polyethyleneimine (PEI).
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend in ice-cold assay buffer to a final protein concentration suitable for the assay.
-
Assay Setup: In a 96-well filter plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound: Serial dilutions of adenosine or cordycepin, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-treated glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Add scintillation cocktail to each well and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for EC50 Determination)
This protocol provides a general framework for conducting a cAMP accumulation assay to determine the functional potency of adenosine and cordycepin at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors.
Materials and Reagents:
-
Cells: Cells stably expressing the human adenosine receptor of interest.
-
Cell Culture Medium.
-
Stimulation Buffer: e.g., HBSS with HEPES.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX, to prevent cAMP degradation.
-
Forskolin: (For Gi-coupled receptors) to stimulate adenylyl cyclase.
-
Test Compounds: Adenosine and cordycepin.
-
cAMP Assay Kit: e.g., HTRF, AlphaScreen, or ELISA-based.
-
Plate Reader.
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of adenosine and cordycepin.
-
Cell Stimulation:
-
Remove culture medium and wash cells with stimulation buffer.
-
Pre-incubate cells with PDE inhibitor.
-
For Gi-coupled receptors (A1, A3), stimulate cells with forskolin.
-
Add serial dilutions of adenosine or cordycepin to the wells.
-
Incubate for a specified time at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP detection assay as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the signal using a compatible plate reader.
-
Generate a standard curve using cAMP standards.
-
Calculate the concentration of cAMP in each sample.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The available evidence indicates that both adenosine and cordycepin function as agonists at all four human adenosine receptor subtypes. Adenosine exhibits a preference for A1 and A2A receptors, while cordycepin is suggested to have a broader affinity profile.[1][2] A significant gap in the current literature is the lack of comprehensive, direct comparative studies quantifying the binding affinities (Ki) and functional potencies (EC50) of cordycepin across all four human adenosine receptor subtypes under uniform experimental conditions. Such data would be invaluable for a more precise understanding of cordycepin's pharmacological actions and for guiding the development of novel therapeutics targeting the adenosine signaling pathway. The distinct intracellular effects of cordycepin, stemming from its conversion to this compound and subsequent inhibition of RNA synthesis, further differentiate its overall biological activity from that of adenosine.[5] Future research should focus on generating robust, comparative quantitative data to fully elucidate the receptor-level interactions of these two important purine nucleosides.
References
- 1. Structural and pharmacological insights into cordycepin for neoplasms and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scirp.org [scirp.org]
- 3. Cordycepin and N6-(2-Hydroxyethyl)-Adenosine from Cordyceps pruinosa and Their Interaction with Human Serum Albumin | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Cordycepin Augments the Efficacy of Anti-PD1 against Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
comparing the antiviral efficacy of cordycepin triphosphate to other antiviral nucleosides
A Guide for Researchers and Drug Development Professionals
In the ongoing search for potent antiviral therapeutics, nucleoside analogs remain a critical class of drugs, renowned for their ability to disrupt viral replication.[1] Among these, cordycepin (3'-deoxyadenosine), a natural adenosine analog, has emerged as a compound of significant interest. Once intracellularly phosphorylated to its active form, cordycepin triphosphate, it demonstrates broad-spectrum antiviral activity. This guide provides an objective, data-driven comparison of the antiviral efficacy of this compound against other prominent antiviral nucleosides, supported by detailed experimental methodologies.
Mechanism of Action: A Dual Strategy for Viral Inhibition
Cordycepin's antiviral properties stem from a multi-pronged approach that targets both viral replication machinery and host cellular pathways.
-
Inhibition of Viral RNA Synthesis: As an analog of adenosine, cordycepin is processed by host cell kinases into its 5'-triphosphate form (Cor-TP).[2] This active metabolite is then recognized by viral RNA-dependent RNA polymerase (RdRp) and incorporated into the nascent viral RNA strand in place of adenosine triphosphate (ATP).[1][2] However, because cordycepin lacks a 3'-hydroxyl group, it acts as a chain terminator, preventing the addition of subsequent nucleotides and prematurely halting viral RNA synthesis.[1][3]
-
Modulation of Host Immune Response: Beyond direct viral inhibition, cordycepin also exhibits immunomodulatory effects. It has been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation.[1][3] This action reduces the production of pro-inflammatory cytokines, mitigating the inflammatory damage often associated with severe viral infections.[1] Furthermore, cordycepin can interfere with viral protein synthesis by acting as a poly(A) polymerase inhibitor, which destabilizes viral mRNAs.[3][4]
Caption: Mechanism of Cordycepin's primary antiviral action via RNA chain termination.
Data Presentation: Comparative In Vitro Efficacy
Quantitative data from in vitro antiviral assays are essential for comparing the potency and safety of different nucleoside analogs. The 50% effective concentration (EC₅₀) represents the drug concentration required to inhibit viral activity by half, while the 50% cytotoxic concentration (CC₅₀) measures toxicity to host cells. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of a drug's therapeutic window.
The following table summarizes a direct comparison of cordycepin's antiviral activity against a 2020 strain of SARS-CoV-2 (VOC-202012/01) with remdesivir and its active metabolite, GS-441524.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Cordycepin | SARS-CoV-2 (VOC-202012/01) | Vero E6 | 2.01 | >100 | >49.75 | [5] |
| Remdesivir | SARS-CoV-2 (VOC-202012/01) | Vero E6 | 21.00 | >100 | >4.76 | [5] |
| GS-441524 | SARS-CoV-2 (VOC-202012/01) | Vero E6 | 15.60 | >100 | >6.41 | [5] |
EC₅₀ determined by the reduction in viral RNA copies.
The data clearly indicates that against this SARS-CoV-2 variant, cordycepin is significantly more potent than both remdesivir and GS-441524, demonstrating an EC₅₀ value approximately 10.5 times lower than remdesivir and 7.8 times lower than GS-441524.[1][5] This superior potency, combined with low cytotoxicity, results in a much more favorable selectivity index.[1]
Cordycepin has also demonstrated broad-spectrum activity against a multitude of other viruses, including various flaviviruses, influenza viruses, and herpesviruses.[5][6]
Experimental Protocols: Assessing Antiviral Activity
Standardized methodologies are crucial for the accurate evaluation and comparison of antiviral compounds. The data presented above is typically generated using a viral yield reduction assay coupled with quantitative real-time PCR (qRT-PCR).
Protocol: Viral Yield Reduction Assay by qRT-PCR
-
Cell Seeding: Susceptible host cells (e.g., Vero E6 for SARS-CoV-2) are seeded in multi-well plates to form a confluent monolayer.[3]
-
Compound Treatment & Infection: Cells are pre-treated with serial dilutions of the antiviral compound (e.g., cordycepin) for a set period before being infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a defined period (e.g., 48 hours) to allow for viral replication.[5]
-
RNA Extraction: The culture supernatant, containing progeny virions, is harvested. Viral RNA is then extracted using a commercial kit.[3]
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[3]
-
qRT-PCR: The amount of viral cDNA is quantified using qRT-PCR with virus-specific primers and probes. This allows for the precise measurement of viral RNA copies.[3]
-
Data Analysis: The viral RNA copy numbers from treated cells are compared to those from untreated (placebo) controls. The EC₅₀ is calculated as the compound concentration that reduces the viral RNA yield by 50%.
-
Cytotoxicity Assay: In parallel, uninfected cells are treated with the same compound dilutions to determine the CC₅₀, the concentration that reduces cell viability by 50%, typically measured using assays like MTT or MTS.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Cordycepin: a bioactive metabolite of Cordyceps militaris and polyadenylation inhibitor with therapeutic potential against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent Inhibitory Activities of the Adenosine Analogue Cordycepin on SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Specificity of Cordycepin Triphosphate in Transcription Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism and specificity of a transcription inhibitor is paramount. This guide provides an objective comparison of cordycepin triphosphate (3'-dATP) with other common transcription inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Cordycepin, a naturally occurring adenosine analog, exerts its biological effects after being intracellularly phosphorylated to this compound (3'-dATP). Its structural similarity to adenosine triphosphate (ATP) allows it to be incorporated into the nascent RNA chain by RNA polymerases. However, the absence of a 3'-hydroxyl group on the ribose sugar of cordycepin prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature termination of transcription. This guide delves into the specificity of this mechanism and compares its efficacy with other well-established transcription inhibitors.
Comparative Analysis of Transcription Inhibitors
To provide a clear overview of the relative potency of this compound and its alternatives, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various cell lines and enzymatic activities.
| Inhibitor | Target/Mechanism | Cell Line/System | IC50 Value |
| Cordycepin | RNA chain termination | Human colon cancer Caco-2 cells | 107.2 µg/mL[1] |
| Human gallbladder cancer NOZ cells | 19.2 µg/mL[2] | ||
| Human gallbladder cancer GBC-SD cells | 398.1 µg/mL[2] | ||
| Nasopharyngeal carcinoma C666-1 cells | 1.37 mM (24h), 842.5 µM (48h), 546.9 µM (72h)[3] | ||
| Breast cancer MCF7 cells | 46.85 ± 1.62 µM[4] | ||
| Actinomycin D | DNA intercalation, blocks RNA polymerase progression | K562 cells (RNA synthesis) | 60 ng/mL[5] |
| Class I gene transcription | 0.05 µg/ml[6] | ||
| Class II gene transcription | 0.5 µg/ml[6] | ||
| Triptolide | Inhibits XPB subunit of TFIIH (ATPase activity) | HeLa cells (RNA synthesis) | 62 nM |
| RNAPII-mediated transcription (in vitro) | 200 nM[7] | ||
| 60 cancer cell lines (average) | 12 nM | ||
| Flavopiridol | Inhibits CDK9 (P-TEFb), blocks transcriptional elongation | P-TEFb kinase activity | 3 nM[8] |
| Multiple Myeloma cells | 100 nM (induces 50% apoptosis at 24h)[9] |
Mechanisms of Action: A Visual Comparison
The following diagrams, generated using the DOT language, illustrate the distinct points of intervention for each transcription inhibitor within the transcription process.
References
- 1. Development of an efficient method for separation and purification of cordycepin from liquid fermentation of Cordyceps militaris and analysis of cordycepin antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cordycepin inhibits the proliferation and progression of NPC by targeting the MAPK/ERK and β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Mechanism and Therapeutic Potential of Cordycepin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. XPB, a Subunit of TFIIH, Is a Target of the Natural Product Triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Flavopiridol Analogues that Selectively Inhibit Positive Transcription Elongation Factor (P-TEFb) and Block HIV-1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Cross-Validation of Cordycepin Triphosphate's Biological Activity in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of cordycepin triphosphate across various cell lines, supported by experimental data and detailed protocols. Cordycepin, a naturally occurring adenosine analog, is intracellularly phosphorylated to its active form, this compound, which exhibits potent anti-proliferative, pro-apoptotic, and anti-inflammatory effects.[1][2] This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this promising molecule.
Data Presentation: Comparative Efficacy of Cordycepin
The cytotoxic and anti-proliferative effects of cordycepin are highly variable across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process. The tables below summarize the IC50 values of cordycepin in various human cancer cell lines, providing a basis for cross-validation of its activity.
Table 1: IC50 Values of Cordycepin in Human Cancer Cell Lines
| Cancer Type | Cell Line | Treatment Duration (hours) | IC50 Value | Reference |
| Esophageal Squamous Cell Carcinoma | ECA109 | 48 | 64.8 µg/mL | [3][4] |
| Esophageal Squamous Cell Carcinoma | TE-1 | 48 | 60.6 µg/mL | [3][4] |
| Acute Promyelocytic Leukemia | NB-4 | 48 | 18.4 µg/mL (~73.2 µM) | [3][5] |
| Histiocytic Lymphoma | U937 | 48 | 22.7 µg/mL (~90.4 µM) | [3][5] |
| Lung Cancer | A549 | 48 | ~60 µg/mL | [3] |
| Lung Cancer | PC9 | 48 | ~60 µg/mL | [3] |
| Breast Cancer | MCF-7 | Not Specified | 9.58 µM | [3] |
| Breast Cancer | MCF-7 | Not Specified | 46.85 µM | [3] |
| Nasopharyngeal Carcinoma | C666-1 | 48 | 842.5 µM | [3] |
| Cholangiocarcinoma | KKU-213A | 24 | 119.1 µM | [3] |
| Cholangiocarcinoma | KKU-055 | 24 | 135.8 µM | [3] |
| Colon Cancer | HT29 | Not Specified | 92.05 µM | [6] |
Table 2: Comparison of Cordycepin with an Alternative: NUC-7738
NUC-7738 is a novel chemotherapy agent derived from cordycepin, developed to overcome mechanisms of cancer resistance.[7] This ProTide technology enhances the delivery and activation of the anti-cancer metabolite within tumor cells.[7]
| Compound | Potency relative to Parent Compound (Cordycepin) | Key Advantage | Reference |
| NUC-7738 | Up to 40 times greater | Bypasses resistance mechanisms associated with transport, activation, and breakdown of cordycepin.[7] | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the reported biological activities of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of cordycepin on the viability and proliferation of cancer cells.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Cordycepin (stock solution in DMSO or PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of cordycepin in complete medium.
-
Replace the existing medium with the cordycepin-containing medium. Include an untreated control group.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate for 15 minutes.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][11][12][13]
Materials:
-
Cancer cell line of interest
-
Cordycepin
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of cordycepin for the indicated time.[1]
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.[1]
-
Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.[1]
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of cordycepin on the cell cycle distribution of cancer cells.[5][8][14][15]
Materials:
-
Cancer cell line of interest
-
Cordycepin
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.[8]
-
Treat the cells with various concentrations of cordycepin for a specified duration (e.g., 24 or 48 hours).[8]
-
Harvest the cells by trypsinization and wash them with PBS.[8]
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.[8]
-
Store the fixed cells at -20°C for at least 2 hours.[8]
-
Centrifuge the cells to remove the ethanol and wash them with PBS.[8]
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at 37°C for 30 minutes.[8]
-
Analyze the cell cycle distribution using a flow cytometer.[8]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow involved in the analysis of this compound's biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cordycepin Disrupts Cancer Cell Growth by Targeting Pathways | Technology Networks [technologynetworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Cordycepin Induces Apoptosis and G2/M Phase Arrest through the ERK Pathways in Esophageal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cordycepin induces cell cycle arrest and apoptosis by inducing DNA damage and up-regulation of p53 in Leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ox.ac.uk [ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay [bio-protocol.org]
- 11. 2.7. The Analysis of Cell Apoptosis via Annexin and Flow Cytometry [bio-protocol.org]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Cordycepin Triphosphate
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Cordycepin triphosphate, a potent antimetabolite. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research workflow.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling of this compound is the consistent and correct use of Personal Protective Equipment (PPE). Given that Cordycepin is considered a hazardous substance, a comprehensive PPE strategy is crucial to prevent exposure through skin contact, inhalation, or ingestion.[1][2]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Double chemotherapy gloves (nitrile)[3][4] | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs[4] | Safety glasses with side-shields or a face shield[5][6] | Fit-tested N95 or higher respirator[4] |
| Reconstitution and Dilution (Liquid Form) | Double chemotherapy gloves (nitrile)[3][4] | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs[4] | Full-face shield or safety goggles with a fluid-resistant mask[4] | Recommended if not performed in a certified chemical fume hood or biological safety cabinet |
| Experimental Procedures | Single pair of chemotherapy gloves (nitrile) | Laboratory coat or disposable gown | Safety glasses | Not generally required if handled in solution within a controlled environment |
| Waste Disposal | Double chemotherapy gloves (nitrile) | Disposable gown | Safety glasses with side-shields | Not generally required |
| Spill Cleanup | Industrial thickness gloves (>0.45mm) made from latex, neoprene, or nitrile[2] | Disposable, impervious gown | Full-face shield and safety goggles[2] | Fit-tested N95 or higher respirator[4] |
It is imperative to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[5] All disposable PPE should not be reused and must be disposed of as hazardous waste after handling the compound.[3]
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and a lab coat) when unpacking.
-
Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.[1]
2. Handling and Preparation of Solutions:
-
All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[7]
-
When preparing solutions, work in a well-ventilated area, preferably within a fume hood.
-
To create a stock solution, dissolve the solid this compound in a suitable solvent, such as DMSO or dimethylformamide, before further dilution in aqueous buffers.[1]
3. Experimental Use:
-
When using this compound in experiments, always wear the appropriate PPE as outlined in Table 1.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][8]
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed emergency plan is vital to mitigate any potential harm.
Spill Response:
In the event of a spill, the following steps should be taken promptly:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the recommended PPE for spill cleanup (see Table 1).
-
Contain the Spill:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation. Place the collected solid into a sealed, labeled container for hazardous waste.[5]
-
For liquid spills: Cover the spill with an absorbent material (e.g., chemical absorbent pads or vermiculite).
-
-
Decontaminate the Area: Once the spill has been absorbed, clean the area with a suitable decontaminating solution, followed by a thorough rinse with water.
-
Dispose of Waste: All materials used for spill cleanup, including contaminated PPE, must be placed in a sealed container and disposed of as hazardous waste.[5]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Unused this compound should be disposed of through a licensed professional waste disposal company.[5] One suggested method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Contaminated Materials: All contaminated materials, including empty containers, used PPE, and spill cleanup debris, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations.[5][8]
Visualizing Safety Workflows
To further enhance understanding and procedural clarity, the following diagrams illustrate key operational and emergency workflows.
Caption: Workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Step-by-step procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
